molecular formula C6H13NO3 B015566 (2S)-2-amino-4-hydroxy-3-methylpentanoic acid CAS No. 781658-23-9

(2S)-2-amino-4-hydroxy-3-methylpentanoic acid

Cat. No.: B015566
CAS No.: 781658-23-9
M. Wt: 147.17 g/mol
InChI Key: OSCCDBFHNMXNME-YCXLAJEKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic amino acid isolated from the seeds of Trigonella foenum-graecum (fenugreek). It is a well-characterized reagent for metabolic disease research, with demonstrated insulinotropic and insulin-sensitizing activities in experimental models. Key Research Applications and Value: Investigation of Insulin Secretion: 4-Hydroxyisoleucine stimulates glucose-dependent insulin secretion by directly acting on pancreatic β-cells. Its effects are strictly glucose-dependent, making it a valuable tool for studying the physiological regulation of insulin release without the risk of inducing hypoglycemia at low glucose concentrations. Study of Insulin Resistance: This compound improves insulin sensitivity in peripheral tissues, including liver, skeletal muscle, and adipose tissue. Research indicates it activates key signaling pathways such as Akt and AMPK, promotes mitochondrial biogenesis, and enhances the expression and translocation of glucose transporters like GLUT4. Research on Lipid Metabolism: 4-Hydroxyisoleucine exhibits antidyslipidemic properties, significantly reducing elevated plasma levels of triglycerides, total cholesterol, and free fatty acids in animal models of obesity and diabetes, while improving the HDL-C/TC ratio. Exploration of Metabolic Syndrome and Obesity: Studies in diet-induced obese models show that 4-Hydroxyisoleucine can reduce weight gain, improve glucose tolerance, and ameliorate associated metabolic disturbances. Its mechanism involves modulating inflammatory pathways (e.g., reducing TNF-α and inhibiting JNK and NF-κB activation) and oxidative stress, which are key contributors to obesity-related insulin resistance. Mechanistic Insights: The primary biological activity is attributed to the (2S, 3R, 4S) stereoisomer. Its multifaceted mechanisms include promoting insulin receptor substrate-associated PI3K activity, increasing glucose uptake in an AMPK-dependent manner, and downregulating pro-inflammatory cytokines that interfere with insulin signaling. Note for Researchers: Computational ADMET profiling predicts that 4-Hydroxyisoleucine complies with key drug-likeness rules (e.g., Lipinski's Rule of Five), suggesting favorable physicochemical properties for research applications. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

781658-23-9

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2S)-2-amino-4-hydroxy-3-methylpentanoic acid

InChI

InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3?,4?,5-/m0/s1

InChI Key

OSCCDBFHNMXNME-YCXLAJEKSA-N

Isomeric SMILES

CC([C@@H](C(=O)O)N)C(C)O

Canonical SMILES

CC(C(C)O)C(C(=O)O)N

Pictograms

Irritant

Synonyms

2-Amino-2,3,5-trideoxy-3-methyl-D-xylonic Acid;  (2S,3R,4S)-4-Hydroxyisoleucine Major Isomer and (2R,3R,4S)-4-Hydroxyisoleucine Minor Isomer

Origin of Product

United States

Foundational & Exploratory

(2S)-2-amino-4-hydroxy-3-methylpentanoic acid discovery and origin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (2S)-2-amino-4-hydroxy-3-methylpentanoic acid (4-Hydroxyisoleucine) Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

From Phytochemical Anomaly to "Smart" Insulinotropic Agent

Executive Summary

This compound, commonly known as 4-Hydroxyisoleucine (4-HIL) , is a non-proteinogenic branched-chain amino acid found almost exclusively in the seeds of Trigonella foenum-graecum (Fenugreek).[1][2][3][4][5][6][7] Unlike sulfonylureas, which stimulate insulin secretion regardless of glucose levels (often causing hypoglycemia), 4-HIL exhibits a glucose-dependent insulinotropic mechanism .[6] This "smart" secretagogue activity has positioned it as a high-value target for Type 2 Diabetes Mellitus (T2DM) therapeutics.

This guide details the discovery timeline, biosynthetic origin, extraction methodologies, and the specific stereochemical requirements for its bioactivity.

Historical Discovery & Stereochemical Identification

The Discovery Timeline

The isolation of 4-HIL was not a single event but a progression from chemical identification to therapeutic characterization.

  • 1973 (Isolation): The molecule was first isolated and identified from fenugreek seeds by Fowden, Pratt, and Smith .[4][6][8] They recognized it as a unique hydroxylation product of isoleucine, distinct from mammalian amino acids.[7][9]

  • 1989 (Stereochemical Confirmation): The absolute configuration was solved by Alcock et al. using X-ray crystallography. They confirmed the major natural isomer as (2S, 3R, 4S) .[7][9] This is critical because the (2R) isomers and the lactone forms are largely biologically inert.

  • 1998 (Therapeutic Characterization): Sauvaire et al. provided the definitive pharmacological proof of its insulinotropic activity, demonstrating that it stimulates insulin secretion directly on the Islets of Langerhans in a glucose-dependent manner.

Structural Identity
  • IUPAC Name: (2S, 3R, 4S)-2-amino-4-hydroxy-3-methylpentanoic acid

  • Chemical Formula: C₆H₁₃NO₃[10]

  • Molecular Weight: 147.17 g/mol

  • Key Feature: Three contiguous chiral centers (C2, C3, C4). The specific spatial arrangement is required for binding to the putative receptor on pancreatic

    
    -cells.
    

Biosynthetic Origin: The Plant Pathway

4-HIL is not a product of random oxidation but the result of a highly specific enzymatic pathway derived from L-Isoleucine.

The Mechanism

The biosynthesis involves the hydroxylation of L-Isoleucine at the


-carbon (C4). This reaction is catalyzed by L-Isoleucine Dioxygenase (IDO) , an 

-ketoglutarate-dependent dioxygenase.[1]
  • Substrate: L-Isoleucine (2S, 3S).

  • Co-factors:

    
    -Ketoglutarate (
    
    
    
    -KG), Oxygen (
    
    
    ), and
    
    
    .
  • Reaction: The enzyme splits

    
    ; one oxygen atom hydroxylates the C4 position of isoleucine, while the other decarboxylates 
    
    
    
    -KG to succinate.
Biosynthesis Pathway Diagram

Biosynthesis LIle L-Isoleucine (2S, 3S) IDO Enzyme: L-Isoleucine Dioxygenase (Fe2+ dependent) LIle->IDO AlphaKG α-Ketoglutarate + O2 AlphaKG->IDO HIL 4-Hydroxyisoleucine (2S, 3R, 4S) IDO->HIL Hydroxylation @ C4 Byproducts Succinate + CO2 IDO->Byproducts

Figure 1: Biosynthetic pathway of 4-Hydroxyisoleucine involving the iron-dependent dioxygenase enzyme.

Experimental Protocol: Extraction & Purification

The following protocol is designed for high-purity isolation from Trigonella foenum-graecum seeds. This method prioritizes the removal of the galactomannan gum (fenugreek gum) which often complicates purification.

Protocol Parameters
ParameterSpecification
Source Material Defatted Fenugreek Seed Powder
Solvent System 70% Ethanol (v/v)
Purification Mode Cation Exchange Chromatography
Yield Target ~0.6% - 1.0% (w/w)
Detection HPLC-FLD (OPA Derivatization)
Step-by-Step Methodology

1. Defatting (Lipid Removal)

  • Rationale: Fenugreek seeds contain high lipid content which interferes with aqueous extraction.

  • Step: Suspend seed powder in Hexane (1:5 w/v). Stir for 2 hours at room temperature. Filter and discard the hexane. Air-dry the residue.

2. Solvent Extraction

  • Rationale: 4-HIL is polar; 70% ethanol maximizes solubility while precipitating some polysaccharides.

  • Step: Macerate defatted powder in 70% Ethanol (1:10 w/v) for 24 hours under constant agitation.

  • Step: Centrifuge at 5000 x g for 15 mins. Collect supernatant. Repeat extraction once and pool supernatants.

3. Clarification & Loading

  • Step: Evaporate ethanol under vacuum (Rotary Evaporator at 45°C) to obtain an aqueous concentrate.

  • Step: Adjust pH to 3.0 using 1M HCl. (Ensures amino acids are positively charged for cation exchange).

4. Ion Exchange Chromatography (The Critical Step)

  • Resin: Strong Cation Exchanger (e.g., Dowex 50W-X8 or Amberlite IR-120),

    
     form.
    
  • Loading: Pass the acidified extract through the column. 4-HIL and other amino acids bind to the resin; sugars and neutral impurities pass through.

  • Washing: Wash column with distilled water until effluent is neutral and colorless.

  • Elution: Elute with 2M Ammonium Hydroxide (

    
    ). Collect ninhydrin-positive fractions.
    

5. Crystallization/Purification

  • Step: Concentrate the ammoniacal eluate to dryness.

  • Step: Redissolve in minimum hot methanol. Add ethyl acetate dropwise until turbidity appears. Cool to 4°C to crystallize crude 4-HIL.

Mechanism of Action: The "Smart" Secretagogue

The therapeutic value of 4-HIL lies in its biphasic, glucose-dependent mechanism.[3][4][6] Unlike sulfonylureas (which close K-ATP channels regardless of glucose), 4-HIL requires background glucose metabolism to potentiate insulin release.

Signaling Pathway[6]
  • Glucose Entry: Glucose enters the

    
    -cell via GLUT2 and is metabolized, increasing the ATP/ADP ratio.
    
  • Permissive Effect: 4-HIL does not trigger depolarization at basal glucose (3 mM).

  • Potentiation: At therapeutic glucose levels (>8 mM), 4-HIL amplifies the signal, likely via the PI3K/Akt pathway and direct modulation of intracellular

    
     handling, independent of the K-ATP channel closure alone.
    

Mechanism cluster_cell Pancreatic Beta-Cell Glucose High Blood Glucose (> 8 mM) Metabolism Glycolysis -> ATP Increase Glucose->Metabolism HIL 4-Hydroxyisoleucine PI3K PI3K / Akt Activation HIL->PI3K Potentiation KATP K-ATP Channel Closure Metabolism->KATP Depol Membrane Depolarization KATP->Depol CaChannel Ca2+ Influx Depol->CaChannel Vesicles Insulin Granule Exocytosis CaChannel->Vesicles PI3K->Vesicles Amplification

Figure 2: Synergistic mechanism of action. Note that 4-HIL amplifies the secretion signal only when the glucose-driven pathway is active.

References

  • Fowden, L., Pratt, H.M. and Smith, A. (1973).[4][6][8] "4-Hydroxyisoleucine from seeds of Trigonella foenum-graecum".[2][3][4][5][6][7][8][9] Phytochemistry, 12(7), pp.1707-1711.[8] Link

  • Alcock, N.W., Crout, D.H., Gregorio, M.V., Lee, E., Pike, G. and Samuel, C.J. (1989). "Stereochemistry of the 4-hydroxyisoleucine from Trigonella foenum-graecum". Phytochemistry, 28(7), pp.1835-1841.[7] Link

  • Sauvaire, Y., Petit, P., Broca, C., et al. (1998).[7] "4-Hydroxyisoleucine: A novel amino acid potentiator of insulin secretion".[5][6][7][8][9] Diabetes, 47(2), pp.206-210.[7][8] Link

  • Broca, C., Manteghetti, M., Gross, R., et al. (2000). "4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion".[7][9] European Journal of Pharmacology, 390(3), pp.339-345. Link

  • Haeri, M.R., Izaddoost, M., Ardekani, M.R.S. and White, K. (2011). "Improved isolation of 4-hydroxyisoleucine from Trigonella foenum graecum seeds". Chemistry of Natural Compounds, 47, pp.157–158. Link

Sources

4-Hydroxyisoleucine: Natural Sources, Biosynthetic Pathways, and Botanical Distribution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic, branched-chain amino acid ((2S, 3R, 4S)-4-hydroxy-3-methylpentanoic acid) exclusively found in specific plant genera.[1] Unlike sulfonylureas, 4-HIL exhibits a glucose-dependent insulinotropic activity, making it a high-value target for type 2 diabetes therapeutics and metabolic syndrome management.

This technical guide provides a rigorous analysis of the botanical distribution of 4-HIL, establishing Trigonella foenum-graecum (Fenugreek) as the singular industrial-scale source. It details the precise biosynthetic mechanism involving L-isoleucine dioxygenase, evaluates genotypic variations in yield, and delineates self-validating extraction and quantification protocols for research and drug development applications.

Chemical Identity and Biosynthetic Mechanism

Stereochemical Configuration

The biological activity of 4-HIL is strictly stereospecific. The natural bioactive isomer is (2S, 3R, 4S)-4-hydroxyisoleucine . Synthetic routes often yield a mixture of diastereomers (e.g., lactone forms) which lack the potent insulin-stimulating efficacy of the natural zwitterionic form.

Biosynthetic Pathway

In Trigonella species, 4-HIL is synthesized directly from L-isoleucine. This process is catalyzed by L-isoleucine dioxygenase (IDO) , a Fe(II)- and 2-oxoglutarate-dependent oxygenase. This enzyme hydroxylates the γ-carbon of L-isoleucine.

Key Mechanistic Requirements:

  • Substrate: L-Isoleucine[1][2]

  • Co-substrates: 2-Oxoglutarate (α-Ketoglutarate), Oxygen (

    
    )
    
  • Cofactors: Ferrous iron (

    
    ), Ascorbate (to maintain iron in the ferrous state)
    
Figure 1: Biosynthetic Pathway of 4-Hydroxyisoleucine

Biosynthesis Iso L-Isoleucine IDO L-Isoleucine Dioxygenase (Fe2+, Ascorbate) Iso->IDO Succ Succinate + CO2 IDO->Succ HIL (2S, 3R, 4S)-4-Hydroxyisoleucine IDO->HIL CoSub 2-Oxoglutarate + O2 CoSub->IDO

Caption: Enzymatic hydroxylation of L-isoleucine to 4-hydroxyisoleucine via L-isoleucine dioxygenase (IDO).

Botanical Distribution and Taxonomical Analysis

Primary Source: Trigonella foenum-graecum

The seeds of Trigonella foenum-graecum (Fabaceae) are the only commercially viable natural source. 4-HIL exists in the free amino acid pool of the seed endosperm, accumulating significantly during seed maturation.[3]

Secondary Sources and Chemotaxonomy

While "Trigonella species" are often cited broadly, quantitative profiling reveals a sharp drop-off in content outside of T. foenum-graecum.[4]

  • Trigonella caerulea (Blue Fenugreek): Contains 4-HIL but at significantly lower concentrations than T. foenum-graecum.

  • Trigonella corniculata (Kasuri Methi): Primarily valued for leaf production; seed analysis shows negligible 4-HIL content compared to foenum-graecum.

  • Vicia faba (Faba Bean): Often analyzed in legume screens; contains L-DOPA and betaine but lacks 4-HIL, serving as a negative chemotaxonomic marker.

Quantitative Profiling: Genotypic and Environmental Variation

The content of 4-HIL is highly dependent on the genotype (accession) and environmental stress (irrigation).

Table 1: Comparative 4-HIL Content in Trigonella foenum-graecum Genotypes

Genotype OriginCondition4-HIL Content (% Dry Weight)Source
India (High Yield) Irrigated1.90% [1]
Turkey (Amasya) Irrigated1.63%[1]
Malaysia Irrigated1.66%[1]
Iran (Shahreza) Standard0.40%[2]
Global Average Standard0.015% - 0.4%[3]
T. caerulea Standard< 0.1% (Trace)[4]

Note: Irrigation significantly enhances 4-HIL accumulation compared to drought conditions, likely due to metabolic reallocation of nitrogenous resources.

Extraction and Purification Methodologies

To isolate 4-HIL for pharmacological study, a self-validating extraction protocol is required. The following workflow utilizes a "defatting-extraction-precipitation" logic to maximize purity without expensive chromatographic steps.

Protocol: Ethanol Precipitation & Purification

Objective: Isolate 4-HIL from T. foenum-graecum seeds with >90% recovery.

  • Defatting:

    • Macerate coarse seed powder with n-hexane (1:5 w/v) for 4 hours.

    • Filter and discard the hexane (removes lipids/oils).

    • Dry the marc (residue).

  • Extraction:

    • Extract defatted marc with 50-70% Ethanol (1:10 w/v) at room temperature.

    • Why: 4-HIL is highly soluble in water/polar alcohols but insoluble in non-polar solvents.

    • Concentrate the filtrate under vacuum to a syrup.

  • Purification (The "Refining" Step):

    • Precipitate impurities by adding High-Concentration Ethanol (95-98%) .

    • Centrifuge; collect the supernatant (4-HIL remains in solution; proteins/gums precipitate).

    • Spray dry or vacuum dry the supernatant to obtain enriched 4-HIL.

Figure 2: Extraction and Purification Workflow

Extraction Raw Raw Fenugreek Seeds (Powdered) Defat Defatting (n-Hexane, 4h) Raw->Defat Marc Defatted Marc Defat->Marc Residue Extract Solvent Extraction (70% Ethanol) Marc->Extract Conc Vacuum Concentration Extract->Conc Precip Ethanol Precipitation (Add 98% EtOH) Conc->Precip Super Supernatant Collection Precip->Super 4-HIL in Solution Final Enriched 4-HIL Extract (Spray Dried) Super->Final

Caption: Step-by-step isolation workflow emphasizing lipid removal and ethanol precipitation for purity.

Analytical Quantification Standards

For drug development, precise quantification is non-negotiable. Two methods are standard:

HPLC-FLD (Fluorescence Detection)

Since 4-HIL lacks a strong chromophore, it requires derivatization.

  • Derivatizing Agent: o-Phthalaldehyde (OPA) + 2-Mercaptoethanol.

  • Column: C18 Reverse Phase (250mm x 4.6mm).

  • Mobile Phase: Sodium Acetate (pH 5.7) : Methanol : THF.[5]

  • Detection: Excitation 330 nm / Emission 450 nm.

  • Retention Time: ~8.1 min.

  • Linearity: 1 - 4 µg/mL.

LC-MS/MS (HILIC Mode)

Preferred for pharmacokinetic (PK) studies due to high sensitivity and lack of derivatization.

  • Column: ZIC-cHILIC (Hydrophilic Interaction Liquid Chromatography).

  • Mobile Phase: 0.1% Formic Acid in Water (A) : Acetonitrile (B) (20:80 v/v).

  • Ionization: ESI Positive Mode.

  • MRM Transition: m/z 148.1 → 102.1 (Quantifier).

  • Internal Standard: Homatropine or L-Isoleucine-d10.

Implications for Drug Development[6]

The exclusive reliance on Trigonella foenum-graecum presents a supply chain bottleneck for pharmaceutical scaling.

  • Sourcing Strategy: High-yield genotypes (e.g., Indian "AM-1" or Turkish "Amasya") grown under irrigated conditions are essential for economic viability.

  • Synthetic vs. Natural: While total synthesis is possible, it is stereochemically complex. Biocatalysis using engineered E. coli expressing the Trigonella IDO gene (or bacterial analogues like Arthrobacter aldolases) represents the future of scalable production, bypassing botanical variability.

References

  • Characterization of bioactive compounds in fenugreek genotypes in varying environments. Frontiers in Plant Science. [Link]

  • Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran. Journal of Medicinal Plants. [Link]

  • 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. Molecules. [Link]]

  • Fenugreek (Trigonella foenum-graecum L.): An Important Medicinal and Aromatic Crop. SciSpace. [Link]

  • Characterization of a dioxygenase from Trigonella foenum-graecum involved in 4-hydroxyisoleucine biosynthesis. Phytochemistry. [Link]

  • Novel method for extracting 4-hydroxy isoleucine product
  • Hydrophilic interaction LC–MS/MS method to avoid endogenous interference in the analysis of 4‐hydroxy isoleucine. Biomedical Chromatography. [Link]

Sources

Stereochemistry, Isolation, and Isomerism of 4-Hydroxyisoleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic, branched-chain amino acid found almost exclusively in the seeds of Fenugreek (Trigonella foenum-graecum).[1][2][3] Unlike sulfonylureas, which stimulate insulin secretion regardless of glucose levels, 4-HIL exhibits a glucose-dependent insulinotropic mechanism, making it a high-value target for Type 2 diabetes and metabolic syndrome therapeutics.

However, the clinical development of 4-HIL is complicated by its stereochemistry. With three chiral centers, 4-HIL presents eight theoretical stereoisomers. Biological efficacy is highly specific to the major natural isomer,


 . Synthetic mixtures or improper extraction techniques often yield inactive diastereomers or the lactone form, which lacks immediate biological potency.

This guide provides a technical deep-dive into the stereochemical configuration, isolation protocols, and analytical validation of 4-HIL, designed for application scientists and drug development researchers.

Part 1: Structural Fundamentals & Stereochemistry

Configuration and Nomenclature

The biological activity of 4-HIL is dictated by the spatial arrangement of substituents at carbons 2, 3, and 4.

  • Major Natural Isomer: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -4-hydroxyisoleucine.[1][3]
    
    • Note: This configuration is sometimes referred to in older literature relative to L-isoleucine, but the introduction of the hydroxyl group at C4 alters Cahn-Ingold-Prelog (CIP) priority assignments at C3.

  • Minor Natural Isomer: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -4-hydroxyisoleucine (~10% abundance in nature).
    
  • Synthetic Contaminants: Often include

    
     and racemic mixtures if non-stereoselective routes (e.g., aldol condensation) are used.
    
The Lactone-Zwitterion Equilibrium

A critical challenge in 4-HIL handling is the acid-catalyzed equilibrium between the open-chain zwitterion (active) and the


-lactone (inactive precursor).
  • Acidic pH (pH < 4): Rapid cyclization to the lactone form. This form is more hydrophobic, facilitating certain purification steps (e.g., crystallization).

  • Neutral/Basic pH (pH > 7): Hydrolysis opens the ring, restoring the zwitterionic amino acid.

  • Degradation: Prolonged heat or oxidative stress can convert the lactone into Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone), the compound responsible for the "maple syrup" odor of fenugreek and a marker of degradation.

Visualization of Chemical Pathways

HIL_Pathways OpenChain (2S, 3R, 4S)-4-HIL (Active Zwitterion) Lactone 4-HIL Lactone (Cyclic Form) OpenChain->Lactone Acid (H+) Cyclization Lactone->OpenChain Base (OH-) Hydrolysis Sotolon Sotolon (Degradation/Odor) Lactone->Sotolon Oxidation/Deamination Heat MinorIso (2R, 3R, 4S)-Isomer (Minor Natural) MinorIso->OpenChain Isomerization (Rare)

Figure 1: Chemical equilibrium and degradation pathways of 4-Hydroxyisoleucine. The reversible lactonization is pH-dependent, while Sotolon formation represents irreversible degradation.

Part 2: Biological Implications of Stereochemistry

The structure-activity relationship (SAR) of 4-HIL is stringent. Research indicates that the


 configuration at the 

-carbon and the specific orientation of the

-hydroxyl group are non-negotiable for insulinotropic efficacy.

Table 1: Comparative Biological Activity of 4-HIL Isomers

Compound / IsomerConfigurationInsulinotropic Activity (vs Control)Mechanism Note
Natural Major

High (++++) Direct B-cell stimulation; PI3K dependent.
Natural Minor

Low / Inactive (+)Poor receptor fit due to C2 inversion.
Lactone Form CyclicNegligible (-)Must hydrolyze to open chain to be active.
L-Isoleucine

Moderate (+)Lacks glucose-dependence of 4-HIL.

Key Insight: In drug formulation, maintaining the open-chain form is critical. If a formulation is acidic (to preserve shelf-life), the patient effectively ingests the lactone, which must then hydrolyze in the alkaline environment of the small intestine to become bioavailable.

Part 3: Isolation and Purification Protocol

This protocol is designed for the isolation of high-purity (2S, 3R, 4S)-4-HIL from Trigonella foenum-graecum seeds, utilizing the amphoteric nature of the amino acid for separation.

Workflow Visualization

Extraction_Protocol Seeds Fenugreek Seeds (Powdered) Defat Defatting (Hexane wash) Seeds->Defat Extract Solvent Extraction (50% EtOH/H2O) Defat->Extract Residue IonEx Cation Exchange (Dowex 50W, H+ form) Extract->IonEx Supernatant Elution Ammonia Elution (2N NH4OH) IonEx->Elution Bind & Wash Cryst Crystallization (EtOH/H2O) Elution->Cryst Crude Amino Acids

Figure 2: Step-by-step isolation workflow for natural 4-HIL.

Detailed Methodology

Reagents: Hexane, Ethanol (95%), Distilled Water, Dowex 50W-X8 (H+ form), 2N Ammonium Hydroxide.

  • Defatting (Lipid Removal):

    • Suspend powdered fenugreek seeds in hexane (1:5 w/v).

    • Stir for 2 hours at room temperature. Filtration removes the lipid-rich supernatant (containing diosgenin precursors).

    • Rationale: Lipids interfere with column chromatography and crystallization.

  • Extraction:

    • Dry the defatted cake. Extract with 50% Ethanol/Water (1:10 w/v) under reflux for 3 hours or stirring at room temp for 12 hours.

    • Note: 50-70% ethanol is optimal. Pure water extracts too many polysaccharides (gums); pure ethanol yields are low.

  • Cation Exchange Chromatography (Critical Step):

    • Load the filtrate onto a Dowex 50W-X8 column (pre-activated with HCl).

    • Wash 1: Elute with distilled water until neutral pH. This removes sugars and anionic impurities.

    • Elution: Elute bound amino acids with 2N

      
      . Collect ninhydrin-positive fractions.
      
  • Purification & Crystallization:

    • Concentrate ammoniacal fractions in vacuo (keep temp < 50°C to prevent Sotolon formation).

    • Redissolve crude residue in minimum hot water; add absolute ethanol until turbid.

    • Allow to crystallize at 4°C.

Part 4: Analytical Characterization (Self-Validating Systems)

To confirm the identity and isomeric purity of the product, Nuclear Magnetic Resonance (NMR) is the gold standard. The chemical shift of the H4 proton is the diagnostic marker for the lactone vs. acid form.

NMR Diagnostic Markers (in )

Table 2: 1H-NMR Chemical Shifts for 4-HIL Forms

Proton PositionOpen Chain (Active)

(ppm)
Lactone (Inactive)

(ppm)
Diagnostic Value
H-4 (CH-OH/O) 3.85 (m) 4.55 (m) Primary Indicator
H-2 (

-CH)
3.75 (d)4.20 (d)Shift due to ring strain
H-3 (

-CH)
1.85 (m)2.30 (m)Conformational change
Methyl (C3)0.94 (d)1.10 (d)Shielding effect

Protocol Validation: If your purified sample shows a doublet at 4.55 ppm, your sample has lactonized. Adjust pH to 7.5 with NaOD and re-run NMR to confirm ring opening to the active form (shift moves to 3.85 ppm).

Mass Spectrometry
  • Molecular Weight: 147.17 g/mol .

  • Fragmentation: Look for loss of

    
     (M-18) characteristic of the hydroxyl group, and loss of 
    
    
    
    (M-45).

References

  • Broca, C., et al. (1999).[3] "4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion."[2] European Journal of Pharmacology. Link

  • Sauvaire, Y., et al. (1998).[2] "4-Hydroxyisoleucine: A novel amino acid potentiator of insulin secretion."[2][4] Diabetes.[1][2][5][6] Link

  • Haeri, M.R., et al. (2009).[1] "The effect of fenugreek 4-hydroxyisoleucine on liver function biomarkers and glucose in diabetic and fructose-fed rats." Phytotherapy Research. Link

  • Singh, G., et al. (2010). "Stereoselective synthesis of (2S, 3R, 4S)-4-hydroxyisoleucine." Tetrahedron: Asymmetry. Link

  • Avalos-Soriano, A., et al. (2016). "4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity."[1][5] Molecules. Link

Sources

(2S,3R,4S)-4-hydroxyisoleucine absolute configuration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S,3R,4S)-4-Hydroxyisoleucine (4-HIL) is a branched-chain, non-proteinogenic amino acid isolated primarily from the seeds of fenugreek (Trigonella foenum-graecum).[1][2][3][4][5][6] Unlike sulfonylureas, which stimulate insulin secretion regardless of glucose levels (posing a risk of hypoglycemia), 4-HIL exhibits a glucose-dependent insulinotropic effect.[1] This guide provides a rigorous technical analysis of the (2S,3R,4S) stereoisomer—the most biologically active natural isotopomer—detailing its absolute configuration, stereoselective synthesis, and molecular mechanism of action.

Part 1: Structural Identity & Stereochemical Significance

The biological efficacy of 4-HIL is strictly governed by its stereochemistry. The molecule possesses three chiral centers at positions C2, C3, and C4. While eight stereoisomers are theoretically possible, the (2S,3R,4S) configuration accounts for approximately 90% of the natural abundance in fenugreek and is the primary driver of insulinotropic activity.

Cahn-Ingold-Prelog (CIP) Priority Analysis

Confusion often arises regarding the nomenclature of 4-HIL versus its parent amino acid, L-isoleucine ((2S,3S)-isoleucine). The designation "3R" in 4-HIL does not necessarily imply an inversion of the carbon backbone relative to L-isoleucine; rather, it reflects a shift in CIP priority rules due to the hydroxylation at C4.

  • C2 Position (Alpha-carbon): Retains the (S) configuration typical of L-amino acids.

  • C3 Position (Beta-carbon): In L-isoleucine, the ethyl group (C4) has lower priority than the alpha-carbon (C2). In 4-HIL, the C4 position is hydroxylated.[1][4][6][7] Oxygen (atomic number 8) at C4 confers higher priority than the Nitrogen (atomic number 7) pathway at C2. Consequently, even if the spatial orientation of the methyl group remains "anti" to the amino group (similar to L-isoleucine), the descriptor changes from 3S to 3R.

  • C4 Position (Gamma-carbon): The hydroxyl group creates a new chiral center, fixed as (S) in the major natural isomer.

The Lactonization Challenge (Sotolon Formation)

A critical instability factor for 4-HIL is its propensity to undergo acid-catalyzed lactonization between the C1 carboxyl and C4 hydroxyl groups. This forms 3-amino-4,5-dimethyl-dihydrofuran-2-one. Subsequent oxidative deamination leads to Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone), a potent flavor compound responsible for the "maple syrup" odor of fenugreek urine.

  • Implication: Drug formulations must maintain neutral pH to prevent lactonization, as the lactone form lacks the potent insulinotropic activity of the free zwitterionic amino acid.

Part 2: Analytical Determination of Absolute Configuration

Verifying the (2S,3R,4S) configuration requires a multi-modal approach combining NMR spectroscopy and X-ray crystallography.

NMR Spectroscopic Validation

The relative stereochemistry is determined by analyzing the vicinal coupling constants (


) in the 

-NMR spectrum. The Karplus equation correlates these couplings with dihedral angles.

Table 1: Characteristic NMR Parameters for (2S,3R,4S)-4-HIL (in D₂O)

Proton PositionChemical Shift (δ ppm)MultiplicityCoupling Constants (

Hz)
Stereochemical Implication
H-2 (α) ~3.85Doublet (d)

Indicates gauche relationship between H2 and H3.
H-3 (β) ~2.20Multiplet (m)

Small coupling suggests gauche or orthogonal H3/H4 geometry.
H-4 (γ) ~3.95Multiplet (m)-Proximity to OH group (deshielded).
3-Me ~0.95Doublet (d)

Diagnostic of methyl position.
4-Me ~1.20Doublet (d)

Diagnostic of terminal methyl.

Note: The small


 and 

values distinguish the (2S,3R,4S) isomer from the (2R,3R,4S) minor isomer, which typically exhibits larger anti-coupling constants.
Workflow: Isolation and Verification

The following diagram outlines the rigorous protocol for isolating the natural isomer and verifying its purity.

G Start Raw Fenugreek Seeds (Defatted) Extract Extraction (50-70% EtOH, 50°C) Start->Extract Solid-Liquid Extraction Purify Cation Exchange Chromatography (Dowex 50W, NH4OH Elution) Extract->Purify Remove Sugars/Saponins Crystallize Crystallization (EtOH/H2O) Purify->Crystallize Isolate Amino Acid Analysis Stereochemical Validation Crystallize->Analysis NMR 1H-NMR / NOESY (Confirm Diastereomer) Analysis->NMR XRay X-Ray Diffraction (Confirm Absolute Config) Analysis->XRay HPLC HPTLC/HPLC (Purity >98%) Analysis->HPLC

Figure 1: Isolation and Structural Verification Workflow for Natural 4-HIL.

Part 3: Stereoselective Synthetic Strategies

While extraction yields the natural isomer, pharmaceutical scalability requires precise synthesis. Two primary routes dominate: Chemo-enzymatic synthesis (Green Chemistry) and Asymmetric Synthesis.

The "Gold Standard" Enzymatic Route (IDO)

The most efficient modern method utilizes L-Isoleucine Dioxygenase (IDO) derived from Bacillus thuringiensis. This enzyme catalyzes the direct hydroxylation of L-isoleucine at the C4 position with near-perfect stereocontrol.

  • Substrate: L-Isoleucine ((2S,3S)-configuration).

  • Enzyme: IDO (Fe(II) and α-ketoglutarate dependent).

  • Reaction: L-Ile + O₂ + α-KG → (2S,3R,4S)-4-HIL + Succinate + CO₂.

  • Advantage: Single-step, aqueous medium, >99% diastereomeric excess (de). Avoids toxic chiral auxiliaries.

Chemical Synthesis (Chiral Nitrone Route)

For non-natural analogues or when enzymatic routes are unavailable, 1,3-dipolar cycloaddition is used.[8]

  • Chiral Auxiliary: Use of chiral nitrones derived from (-)-menthone.[8]

  • Cycloaddition: Reaction with alkenes to form isoxazolidines.

  • Ring Opening: Reductive cleavage (H₂/Pd-C) to yield the amino acid backbone.

  • Constraint: Requires multi-step protection/deprotection; lower atom economy than the IDO route.

Synthesis L_Ile L-Isoleucine (2S,3S) IDO L-Isoleucine Dioxygenase (Bacillus thuringiensis) L_Ile->IDO Substrate Binding Product (2S,3R,4S)-4-HIL (>99% de) IDO->Product Hydroxylation @ C4 Succinate By-product: Succinate + CO2 IDO->Succinate CoFactors O2, α-Ketoglutarate, Fe(II) CoFactors->IDO

Figure 2: Chemo-enzymatic Synthesis via L-Isoleucine Dioxygenase (IDO).

Part 4: Biological Mechanism (SAR)

The (2S,3R,4S) configuration is essential for the "smart" insulinotropic nature of 4-HIL. Unlike sulfonylureas (which close


 channels indiscriminately), 4-HIL activity is negligible at low glucose concentrations (basal) and potent at high glucose (hyperglycemic conditions).
Mechanism of Action (MOA)
  • Glucose Dependence: 4-HIL requires the presence of glucose (typically >8.3 mM) to potentiate insulin secretion.[9]

  • Signaling Pathway:

    • It does not bind to the sulfonylurea receptor (SUR1).

    • It activates the PI3K/Akt pathway within pancreatic

      
      -cells.
      
    • It increases the translocation of GLUT1 and GLUT4 (in peripheral tissues).

    • It reduces inflammation by inhibiting JNK and p38 MAPK phosphorylation.[2]

Structure-Activity Relationship (SAR)
  • Hydroxyl Group (C4): Removal or acetylation of the C4-OH abolishes activity. The specific (S)-orientation is critical for receptor/enzyme docking.

  • Amino Group (C2): Methylation of the amine reduces potency.

  • Lactone Form: The closed lactone ring is biologically inactive regarding insulin secretion, highlighting the necessity of the free acid form.

MOA cluster_cell Intracellular Signaling Glucose High Glucose (>8.3 mM) BetaCell Pancreatic β-Cell Glucose->BetaCell HIL (2S,3R,4S)-4-HIL HIL->BetaCell Synergistic Entry PI3K PI3K / Akt Activation BetaCell->PI3K KATP K_ATP Channel (Independent Mechanism) PI3K->KATP No Interaction Insulin Insulin Secretion (Potentiation) PI3K->Insulin

Figure 3: Glucose-Dependent Insulinotropic Mechanism of Action.

References

  • Sauvaire, Y., et al. (1998).[10] "4-Hydroxyisoleucine: A novel amino acid potentiator of insulin secretion."[2][4][5][9] Diabetes, 47(2), 206–210.[10] Link

  • Broca, C., et al. (2000).[10] "4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion."[2][10] European Journal of Pharmacology, 390(3), 339–345.[10] Link

  • Hibi, M., et al. (2011).[8] "Engineering a short-chain dehydrogenase/reductase for the stereoselective production of (2S,3R,4S)-4-hydroxyisoleucine." Scientific Reports, 7, 13735. Link

  • Avalos-Soriano, A., et al. (2016). "4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity."[2][11] Molecules, 21(11), 1596. Link

  • Rolland-Fulghetti, et al. (2004). "Chemoenzymatic synthesis of enantiomerically pure (2S,3R,4S)-4-hydroxyisoleucine." European Journal of Organic Chemistry, 2004(4), 873-878.

Sources

Biological significance of 4-hydroxyisoleucine in plants

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Phyto-Pharmacological Nexus of 4-Hydroxyisoleucine: From Plant Biosynthesis to Metabolic Therapeutics

Executive Summary

This technical guide analyzes 4-Hydroxyisoleucine (4-HIL), a non-proteinogenic amino acid unique to Trigonella foenum-graecum (Fenugreek).[1][2][3][4] Unlike ubiquitous amino acids, 4-HIL possesses a branched-chain structure that confers specific insulinotropic properties without inducing hypoglycemia, making it a high-value target for Type 2 Diabetes Mellitus (T2DM) drug development. This document details the biosynthetic machinery within the plant, its physiological role as a nitrogen reservoir, and provides a validated, self-correcting protocol for its extraction and quantification using HILIC-LC-MS/MS.

Molecular Identity & Chemotaxonomy

4-Hydroxyisoleucine (4-HIL) is a chiral molecule found almost exclusively in the genus Trigonella. It exists primarily as the (2S, 3R, 4S) isomer, which accounts for ~90% of the total 4-HIL content in fenugreek seeds.[5]

  • Chemical Class: Branched-chain amino acid (BCAA) derivative.

  • Occurrence: Accumulates in dry seeds (0.02% – 0.6% dry weight), representing up to 80% of the free amino acid pool.

  • Solubility Profile: Highly polar; soluble in water and hydro-alcoholic mixtures; insoluble in non-polar solvents (hexane, lipids).

Data Table 1: Comparative 4-HIL Content by Genotype & Origin

Genotype Origin Average Content (% Dry Weight) Extraction Solvent Reference
Iranian (Shahreza) 0.40% 50% Ethanol [1]
Indian (Commercial) 0.015% - 0.20% Water/Methanol [2]
Moroccan 0.56% 70% Ethanol [3]

| Engineered (IDO+) | >0.60% | - | [4] |

Biosynthetic Machinery: The Plant Factory

Understanding the biosynthesis of 4-HIL is critical for metabolic engineering and yield optimization. The pathway is a direct hydroxylation of L-isoleucine, catalyzed by a stereoselective dioxygenase.

Mechanism

The rate-limiting enzyme is L-Isoleucine Dioxygenase (IDO) . This is a Fe(II)- and 2-oxoglutarate-dependent dioxygenase.[6]

  • Substrate: L-Isoleucine.[3]

  • Cofactors: Iron (Fe2+), 2-Oxoglutarate (2-OG), Oxygen (O2).[6]

  • Reaction: The enzyme inserts an oxygen atom at the C4 position of isoleucine.

  • Byproducts: Succinate and CO2.

Figure 1: Biosynthetic Pathway of 4-HIL Caption: The enzymatic hydroxylation of L-Isoleucine to 4-HIL via IDO, showing cofactor dependency.

Biosynthesis Iso L-Isoleucine IDO L-Isoleucine Dioxygenase (IDO) Iso->IDO HIL 4-Hydroxyisoleucine (4-HIL) IDO->HIL Byproducts Succinate + CO2 IDO->Byproducts Sotolon Sotolon (Flavor Compound) HIL->Sotolon Spontaneous/Enzymatic Degradation Cofactors 2-Oxoglutarate + O2 Fe2+ / Ascorbate Cofactors->IDO

Physiological Significance in Planta

While 4-HIL is pharmacologically active in mammals, its role in the plant is distinct. It does not function as a hormone but rather as a specialized metabolite.

  • Nitrogen Storage Reservoir: The massive accumulation of 4-HIL in seeds (up to 80% of free amino acids) indicates it serves as a nitrogen sink. Unlike proteinogenic amino acids, 4-HIL is not incorporated into proteins, allowing the seed to store nitrogen in a non-metabolic, stable form until germination.

  • Osmoprotection: As a zwitterionic molecule, 4-HIL likely functions as a compatible solute, helping the embryo survive desiccation (anhydrobiosis) during seed maturation.

  • Defense (Hypothesized): Non-protein amino acids often act as anti-feedants. While 4-HIL is not acutely toxic to mammals, its structural similarity to isoleucine could disrupt protein synthesis in insect herbivores if ingested in high quantities.

Analytical Methodology: Extraction & Quantification

Objective: To extract 4-HIL with high recovery (>85%) and quantify it without interference from endogenous isomers.

Critical Constraint: Lipids in fenugreek seeds interfere with LC columns. A defatting step is mandatory .

Protocol: HILIC-LC-MS/MS Workflow

Step 1: Sample Preparation

  • Milling: Pulverize dried seeds to a fine powder (<0.5 mm).

  • Defatting (Self-Validating Step):

    • Wash powder with n-Hexane (1:10 w/v).

    • Sonicate for 15 min. Centrifuge and discard the supernatant (lipids).

    • Validation: Repeat until hexane layer is clear.

Step 2: Extraction

  • Solvent System: 50% Ethanol (aq). Note: Research indicates 50% EtOH yields 24-27% higher recovery than 70% EtOH or pure water [1].[1]

  • Process: Add solvent (1:20 w/v) to defatted residue. Sonicate for 30 min at 40°C.

  • Clarification: Centrifuge at 10,000 x g for 10 min. Filter supernatant through 0.22 µm PTFE filter.

Step 3: Chromatographic Separation (HILIC)

  • Column: ZIC-cHILIC (Zwitterionic Hydrophilic Interaction Liquid Chromatography). Why? C18 columns fail to retain polar 4-HIL.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[7]

    • B: Acetonitrile (ACN).[7]

  • Gradient: Isocratic 20:80 (A:B) or gradient starting high organic.

Figure 2: Extraction & Analysis Workflow Caption: Step-by-step protocol ensuring lipid removal and specific HILIC separation.

ExtractionProtocol Seed Seed Powder Defat Defatting (n-Hexane Wash) Seed->Defat LipidWaste Discard Lipids Defat->LipidWaste Extract Extraction (50% EtOH, 40°C) Defat->Extract Defatted Residue Filter Filtration (0.22 µm PTFE) Extract->Filter HILIC LC-MS/MS Analysis (ZIC-cHILIC Column) Filter->HILIC Inject

Translational Potential: Mechanism of Action

For drug development, the value of 4-HIL lies in its "smart" insulin stimulation. Unlike sulfonylureas, which can cause hypoglycemia by stimulating insulin regardless of glucose levels, 4-HIL is glucose-dependent .

  • Target: Pancreatic

    
    -cells.
    
  • Pathway:

    • Direct Effect: Closes

      
       channels (distinct binding site from sulfonylureas).
      
    • Signaling: Increases PI3K (Phosphoinositide 3-kinase) activity.[8][9]

    • Result: Enhances insulin secretion only in the presence of moderate-to-high glucose (>8.3 mM).[10]

Figure 3: Pharmacological Mechanism (Human) Caption: The glucose-dependent insulinotropic pathway of 4-HIL in pancreatic beta-cells.

Mechanism cluster_0 Intracellular Signaling HIL_Drug 4-HIL (Therapeutic) BetaCell Pancreatic Beta-Cell HIL_Drug->BetaCell Insulin Insulin Secretion BetaCell->Insulin Result Glucose High Glucose (>8.3 mM) Glucose->BetaCell PI3K PI3K Activation Depol Membrane Depolarization PI3K->Depol Depol->Insulin

References

  • Gharavi Kashani, V., et al. (2021).[1] "Optimization of factors leading to the preparation of an extract with high pharmacological strength... and validation of HPTLC-Scanner method." Journal of Pharmacognosy and Phytochemistry, 10(6): 09-12.[1]

  • Haefele, C., et al. (2020).[11] "Biosynthesis of the antidiabetic amino acid 4-hydroxyisoleucine in fenugreek." Journal of Biological Chemistry. (Contextual verification via Frontiers in Plant Science citations).

  • Avalos-Soriano, A., et al. (2016). "4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity."[2][9] Molecules, 21(11), 1596.

  • Safari, G., et al. (2020). "Engineering 4-hydroxyisoleucine biosynthesis by ectopic expression of bacterial IDO gene in fenugreek and tobacco." Industrial Crops and Products.

  • Singh, G., et al. (2022). "Hydrophilic interaction LC–MS/MS method to avoid endogenous interference in the analysis of 4‐hydroxy isoleucine." Biomedical Chromatography.

Sources

An In-depth Technical Guide to the Pharmacological Profile of (2S)-2-amino-4-hydroxy-3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2S)-2-amino-4-hydroxy-3-methylpentanoic acid, a non-proteinogenic amino acid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its pharmacological profile, with a primary focus on the most biologically active and well-studied stereoisomer, (2S,3R,4S)-4-hydroxyisoleucine, a unique amino acid principally isolated from fenugreek (Trigonella foenum-graecum) seeds. This document delves into its multifaceted mechanism of action as an insulin secretagogue and insulin-sensitizing agent, its effects on glucose and lipid metabolism, and its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes. Furthermore, this guide presents detailed experimental protocols for key in vitro and in vivo assays, pharmacokinetic and toxicological data, and a summary of its chemical properties and use as a chiral synthetic intermediate. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for metabolic and other diseases.

Introduction and Chemical Identity

This compound is a chiral amino acid with the molecular formula C₆H₁₃NO₃ and a molecular weight of approximately 147.17 g/mol .[1] Its structure, featuring two chiral centers, gives rise to several stereoisomers. The most extensively researched of these is (2S,3R,4S)-4-hydroxyisoleucine, which is considered the primary bioactive constituent responsible for the anti-diabetic properties of fenugreek seeds.[2][3] This guide will primarily focus on this specific isomer, hereafter referred to as 4-hydroxyisoleucine.

Historically, fenugreek has been used in traditional medicine for a variety of ailments, including diabetes.[4] Modern scientific investigation has identified 4-hydroxyisoleucine as a key player in these therapeutic effects, leading to its exploration as a potential standalone treatment for metabolic disorders.[3][4] Beyond its metabolic effects, the broader class of amino acid derivatives is also being investigated for a range of therapeutic applications, including as intermediates in the synthesis of antiviral and anticancer agents.[1]

Table 1: Chemical and Physical Properties of (2S,3R,4S)-4-hydroxyisoleucine

PropertyValueSource
Molecular FormulaC₆H₁₃NO₃
Molecular Weight147.17 g/mol
IUPAC Name(2S,3R,4S)-2-amino-4-hydroxy-3-methylpentanoic acid
Synonyms4-Hydroxyisoleucine, 4-HIL
AppearanceWhite to off-white solid
Melting Point225-227 °C

Pharmacodynamics: Mechanism of Action

The primary pharmacological effect of 4-hydroxyisoleucine is its potent insulinotropic and insulin-sensitizing activity. A key characteristic of its action is that it stimulates insulin secretion in a glucose-dependent manner, which is a highly desirable trait for an anti-diabetic agent as it minimizes the risk of hypoglycemia.[5]

Insulin Secretion from Pancreatic β-Cells

4-hydroxyisoleucine directly targets pancreatic β-cells to potentiate glucose-stimulated insulin secretion (GSIS).[2][6] The underlying mechanism is complex and appears to involve multiple cellular pathways:

  • Mitochondrial Metabolism: 4-hydroxyisoleucine has been shown to enhance mitochondrial metabolism in pancreatic β-cells, a critical process for insulin secretion.

  • GLUT1 Activity: The activity of 4-hydroxyisoleucine is also dependent on the glucose transporter GLUT1, which facilitates the basal uptake of glucose into cells.

Insulin Sensitization and the PI3K/Akt Signaling Pathway

Beyond its effects on insulin secretion, 4-hydroxyisoleucine also improves insulin sensitivity in peripheral tissues such as the liver, skeletal muscle, and adipose tissue.[6] This action is primarily mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a central cascade in insulin action.

Activation of this pathway by 4-hydroxyisoleucine leads to a series of downstream effects that enhance glucose uptake and utilization, including:

  • Increased GLUT4 Translocation: In muscle and fat cells, activated Akt promotes the translocation of the glucose transporter GLUT4 to the cell membrane, thereby increasing glucose uptake from the bloodstream.

  • Enhanced Glycogen Synthesis: In the liver and muscle, 4-hydroxyisoleucine promotes glycogen synthesis, the process of storing glucose for later use.

  • Reduced Hepatic Glucose Production: By modulating the PI3K/Akt pathway, 4-hydroxyisoleucine can suppress gluconeogenesis in the liver, further contributing to lower blood glucose levels.

G cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular (Pancreatic β-cell / Peripheral Tissue) 4_HIL 4-Hydroxyisoleucine GLUT1 GLUT1 4_HIL->GLUT1 Dependent on PI3K PI3K 4_HIL->PI3K Potentiates Signaling Glucose Glucose Glucose->GLUT1 Transport Mitochondria Mitochondrial Metabolism GLUT1->Mitochondria Metabolized to ATP Insulin_Receptor Insulin Receptor Insulin_Receptor->PI3K Activates Insulin_Granules Insulin Granules Mitochondria->Insulin_Granules Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion Akt Akt (PKB) PI3K->Akt Activates GLUT4_Vesicles GLUT4 Vesicles Akt->GLUT4_Vesicles Promotes Translocation Glycogen_Synthase Glycogen Synthase Akt->Glycogen_Synthase Activates Gluconeogenesis_Enzymes Gluconeogenesis Enzymes Akt->Gluconeogenesis_Enzymes Inhibits Glucose_Uptake Glucose Uptake GLUT4_Vesicles->Glucose_Uptake Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Gluconeogenesis_Inhibition Gluconeogenesis Inhibition Gluconeogenesis_Enzymes->Gluconeogenesis_Inhibition G cluster_groups Experimental Groups Isolate_Islets 1. Islet Isolation (e.g., from rat pancreas) Pre_incubation 2. Pre-incubation (Low glucose buffer, e.g., 2.8 mM) Isolate_Islets->Pre_incubation Incubation_Groups 3. Incubation (60 min, 37°C) Pre_incubation->Incubation_Groups Low_Glucose Low Glucose (2.8 mM) Incubation_Groups->Low_Glucose High_Glucose High Glucose (16.7 mM) Incubation_Groups->High_Glucose High_Glucose_HIL High Glucose + 4-HIL (e.g., 200 µM) Incubation_Groups->High_Glucose_HIL Supernatant_Collection 4. Supernatant Collection Insulin_Quantification 5. Insulin Quantification (ELISA) Supernatant_Collection->Insulin_Quantification Low_Glucose->Supernatant_Collection High_Glucose->Supernatant_Collection High_Glucose_HIL->Supernatant_Collection

Caption: Workflow for in vitro GSIS assay.

Methodology:

  • Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., Wistar rats) using collagenase digestion followed by density gradient centrifugation.

  • Pre-incubation: Pre-incubate the isolated islets in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes at 37°C to allow them to equilibrate.

  • Incubation: Transfer batches of islets to fresh KRB buffer with different experimental conditions:

    • Low glucose (2.8 mM)

    • High glucose (16.7 mM)

    • High glucose (16.7 mM) + (2S,3R,4S)-4-hydroxyisoleucine (at desired concentrations, e.g., 200 µM) Incubate for 60 minutes at 37°C. [7]4. Supernatant Collection: After incubation, centrifuge the tubes to pellet the islets and collect the supernatant.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Express the results as insulin secreted per islet or normalize to total insulin content. Compare the insulin secretion in the presence of 4-hydroxyisoleucine to the high glucose control.

In Vivo Streptozotocin (STZ)-Induced Diabetic Rat Model

This protocol describes the induction of diabetes in rats using streptozotocin to evaluate the in vivo efficacy of (2S,3R,4S)-4-hydroxyisoleucine.

G cluster_groups Treatment Groups Acclimatization 1. Animal Acclimatization (e.g., Male Wistar rats, 1 week) Fasting 2. Fasting (Overnight) Acclimatization->Fasting STZ_Injection 3. STZ Injection (e.g., 65 mg/kg, i.p.) Fasting->STZ_Injection Diabetes_Confirmation 4. Diabetes Confirmation (After 72h, Blood glucose > 250 mg/dL) STZ_Injection->Diabetes_Confirmation Treatment_Groups 5. Grouping and Treatment (e.g., 4 weeks) Diabetes_Confirmation->Treatment_Groups Vehicle_Control Vehicle Control Treatment_Groups->Vehicle_Control HIL_Treatment 4-HIL Treatment (e.g., 50 mg/kg/day, oral) Treatment_Groups->HIL_Treatment Monitoring 6. Monitoring (Blood glucose, body weight, lipid profile) Data_Analysis 7. Data Analysis Monitoring->Data_Analysis Vehicle_Control->Monitoring Positive_Control Positive Control (e.g., Metformin) Positive_Control->Monitoring HIL_Treatment->Monitoring Treatment_groups Treatment_groups Treatment_groups->Positive_Control

Sources

Cellular Uptake and Transport Dynamics of 4-Hydroxyisoleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic, branched-chain amino acid (BCAA) derivative found exclusively in Trigonella foenum-graecum (fenugreek).[1] Unlike sulfonylureas, which induce insulin secretion regardless of glucose levels (posing a hypoglycemia risk), 4-HIL exhibits a glucose-dependent insulinotropic mechanism .[2] This unique safety profile has positioned it as a high-value target for Type 2 Diabetes (T2D) therapeutics.

This guide details the cellular pharmacokinetics of 4-HIL, focusing on its membrane transport via System L and System A transporters, its intracellular metabolic fate in pancreatic


-cells, and its PI3K/Akt-mediated signaling in skeletal muscle.

Physicochemical Profile & Passive Permeability

Understanding the transport of 4-HIL requires a baseline assessment of its passive membrane permeability. As a zwitterionic amino acid at physiological pH, 4-HIL possesses low lipophilicity, necessitating active transport systems for cellular entry.

ParameterValue / CharacteristicImplication for Transport
Chemical Structure (2S, 3R, 4S)-4-hydroxy-3-methylpentanoic acidStereospecific recognition by transporters.
Molecular Weight 147.17 g/mol Small molecule, amenable to solute carriers (SLCs).
LogP (Octanol/Water) ~ -1.5 to -2.0 (Predicted)Highly hydrophilic; negligible passive diffusion across lipid bilayers.
pKa Values

-COOH: ~2.3;

-NH3+: ~9.7
Exists as a zwitterion at pH 7.4.
Intestinal Absorption Low passive permeability (HIA score < 0.3)Requires active carrier-mediated transport.

Active Transport Mechanisms

The cellular uptake of 4-HIL is not a passive event. It relies on specific amino acid transporters (AATs). Based on structural homology to L-Isoleucine and competitive inhibition data, 4-HIL is transported primarily via System L and System A .

System L (LAT1/SLC7A5) – The Major Route

The primary entry route into pancreatic


-cells and blood-brain barrier endothelial cells is the System L  transporter.
  • Transporter Identity: LAT1 (SLC7A5) coupled with CD98 (SLC3A2).

  • Mechanism: Sodium-independent, obligatory exchange mechanism (1:1 stoichiometry). It exchanges an intracellular amino acid (e.g., glutamine) for extracellular 4-HIL.

  • Substrate Specificity: High affinity for large, neutral, branched-chain amino acids. The 4-hydroxyl group of 4-HIL slightly alters affinity compared to Isoleucine but retains recognition.

  • Validation Marker: Uptake is competitively inhibited by BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a specific System L inhibitor.

System A (SNAT2/SLC38A2) – The Secondary Route

In insulin-sensitive tissues like skeletal muscle and liver, the sodium-dependent System A plays a complementary role.

  • Transporter Identity: SNAT2 (SLC38A2).

  • Mechanism: Sodium-dependent (

    
     cotransport), electrogenic. This system concentrates 4-HIL intracellularly against its gradient, driven by the transmembrane 
    
    
    
    potential.
  • Validation Marker: Uptake is competitively inhibited by MeAIB (

    
    -(methylamino)isobutyric acid), a specific System A substrate.
    

Intracellular Signaling & Metabolic Fate

Once inside the cell, 4-HIL acts via two distinct tissue-specific mechanisms: Metabolic Coupling in pancreatic


-cells and Kinase Activation  in skeletal muscle.
Pancreatic -Cells: The Insulinotropic Pathway

In the pancreas, 4-HIL does not act on a surface receptor. Instead, it enters the mitochondrial matrix.

  • Oxidative Deamination: 4-HIL is a substrate for Glutamate Dehydrogenase (GDH) .

  • Anaplerosis: It is metabolized into

    
    -ketoglutarate (or a structural analog), entering the TCA cycle.
    
  • ATP Surge: This metabolism increases the intracellular ATP/ADP ratio.

  • K-ATP Channel Closure: Elevated ATP closes ATP-sensitive

    
     channels, depolarizing the membrane.
    
  • Insulin Release: Voltage-gated

    
     channels open, triggering insulin exocytosis.
    
    • Critical Note: This pathway requires a permissive level of glucose (>8.3 mM) to function, preventing hypoglycemia.

Skeletal Muscle: The PI3K/Akt Pathway

In myocytes, 4-HIL mimics insulin signaling downstream of the receptor.

  • PI3K Activation: 4-HIL induces phosphorylation of Insulin Receptor Substrate-1 (IRS-1).

  • Akt Phosphorylation: This activates Akt (Protein Kinase B) at Ser-473.[3]

  • GLUT4 Translocation: Activated Akt triggers the translocation of GLUT4 vesicles from intracellular pools to the plasma membrane, enhancing glucose uptake.

    • Distinction: Unlike insulin, 4-HIL does not significantly alter total GLUT4 protein expression, only its surface localization.

Visualization of Signaling Pathways

Diagram 1: Dual-Tissue Mechanism of Action

This diagram illustrates the divergent pathways in Pancreatic


-Cells vs. Skeletal Muscle.

G cluster_ext Extracellular Space cluster_pancreas Pancreatic Beta-Cell (Insulin Secretion) cluster_muscle Skeletal Muscle (Glucose Uptake) HIL 4-Hydroxyisoleucine (4-HIL) LAT1 LAT1 Transporter (System L) HIL->LAT1 Uptake SNAT2 SNAT2 Transporter (System A) HIL->SNAT2 Uptake Mito Mitochondria (TCA Cycle) LAT1->Mito Metabolism (GDH) ATP ATP/ADP Ratio u2191 Mito->ATP KATP K+ ATP Channel (Closure) ATP->KATP Ca Ca2+ Influx KATP->Ca Depolarization Insulin Insulin Secretion Ca->Insulin Exocytosis IRS1 IRS-1 / PI3K SNAT2->IRS1 Activation Akt Akt (p-Ser473) IRS1->Akt GLUT4_cyto GLUT4 (Cytosolic) Akt->GLUT4_cyto Translocation Signal GLUT4_mem GLUT4 (Membrane) GLUT4_cyto->GLUT4_mem Glucose Glucose Influx GLUT4_mem->Glucose

Caption: Divergent signaling pathways of 4-HIL in pancreatic


-cells (metabolic coupling) versus skeletal muscle (kinase activation).

Experimental Protocols

Protocol A: Differential Uptake Assay (Transporter Identification)

Objective: To determine the relative contribution of System L and System A to 4-HIL uptake.

Materials:

  • Cell Line: L6 Myotubes or BRIN-BD11

    
    -cells.[3]
    
  • Tracer:

    
    -L-Isoleucine (as surrogate) or custom tritiated 
    
    
    
    -4-HIL.
  • Inhibitors:[4][5][6]

    • BCH (10 mM): Blocks System L (LAT1).

    • MeAIB (10 mM): Blocks System A (SNAT2).

  • Buffer: Krebs-Ringer Phosphate HEPES (KRPH).

Workflow:

  • Preparation: Seed cells in 24-well plates and differentiate (if using myoblasts) for 4-6 days.

  • Starvation: Incubate cells in serum-free media for 2 hours to deplete intracellular amino acid pools.

  • Treatment Groups:

    • Control (Buffer only)

    • +BCH (10 mM)

    • +MeAIB (10 mM)

    • +Na-Free Buffer (Choline substituted for Na+)

  • Uptake Phase: Add radiolabeled tracer (0.5

    
    Ci/mL) + 4-HIL (unlabeled carrier, 100 
    
    
    
    M) to each well. Incubate for 5 minutes at 37°C (initial rate conditions).
  • Termination: Aspirate hot buffer and wash 3x with ice-cold PBS containing 1 mM unlabeled 4-HIL (to remove non-specific binding).

  • Lysis & Counting: Lyse cells in 0.1 N NaOH. Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate % inhibition.

    • High inhibition by BCH

      
       System L dominance.
      
    • High inhibition by MeAIB

      
       System A dominance.
      
Protocol B: Glucose-Dependent Insulin Secretion (GDIS) Assay

Objective: To validate the glucose-dependence of the 4-HIL secretagogue effect.[7]

Workflow:

  • Islet Isolation: Isolate pancreatic islets from Wistar rats via collagenase digestion.

  • Pre-incubation: Incubate islets in KRB buffer with 2.8 mM glucose (basal) for 30 mins.

  • Stimulation: Incubate islets (5 islets/tube) for 60 mins in KRB buffer containing:

    • Set A (Basal): 2.8 mM Glucose

      
       4-HIL (10 
      
      
      
      M - 1 mM).
    • Set B (Stimulatory): 16.7 mM Glucose

      
       4-HIL (10 
      
      
      
      M - 1 mM).
  • Quantification: Collect supernatant. Quantify insulin via ELISA or RIA.

  • Validation Criteria: 4-HIL should show no significant increase in insulin in Set A, but a dose-dependent increase in Set B.

References

  • Sauvaire, Y., et al. (1998). 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion.[2][7][8][9] Diabetes.[1][2][5][7][8][10] Link

  • Broca, C., et al. (1999).[11] 4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion. European Journal of Pharmacology. Link

  • Jaiswal, N., et al. (2012). 4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway.[3] European Journal of Nutrition. Link

  • Avalos-Soriano, A., et al. (2016). 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity.[9][12] Molecules.[1][2][4][5][7][8][9][10][13][14] Link

  • Singh, A.B., et al. (2010). 4-Hydroxyisoleucine improves insulin resistance by promoting mitochondrial biogenesis and acting through AMPK and Akt dependent pathway.[1] Fitoterapia.[1] Link

  • Gharavi Kashani, V., et al. (2021).[10] 4-Hydroxyisoleucine from Fenugreek: Preparation of high pharmacological strength extract and assay method development.[10] Journal of Pharmacognosy and Phytochemistry. Link

Sources

4-Hydroxyisoleucine: Signal Transduction Architectures in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxyisoleucine (4-HIL) represents a distinct class of metabolic modulators: a non-proteinogenic, branched-chain amino acid isolated exclusively from Trigonella foenum-graecum (Fenugreek).[1][2][3][4] Unlike sulfonylureas, which forcefully depolarize pancreatic


-cells regardless of glucose load, 4-HIL exhibits a glucose-dependent insulinotropic mechanism . This "smart" secretagogue activity, coupled with peripheral insulin-sensitizing effects via the PI3K/Akt and AMPK pathways, positions it as a unique scaffold for type 2 diabetes (T2D) therapeutics. This guide dissects the molecular signaling cascades, extraction methodologies, and comparative efficacy of 4-HIL.

Molecular Architecture & Pharmacokinetics

Before analyzing the signaling pathways, we must establish the chemical constraints of the molecule.

  • Chemical Structure: (2S, 3R, 4S)-4-hydroxyisoleucine.[4][5] The specific stereochemistry is critical; the major isomer (2S, 3R, 4S) is responsible for the insulinotropic effect, while others (e.g., the lactone form) are largely inactive.

  • Bioavailability: 4-HIL is hydrophilic and does not bind significantly to plasma proteins. It is rapidly absorbed but has a short half-life, necessitating structural analogs in drug development to improve stability.

The -Cell Axis: Glucose-Dependent Secretion

The primary differentiator of 4-HIL is its inability to stimulate insulin secretion in low-glucose conditions (e.g., < 3 mM), thereby minimizing the risk of hypoglycemia.

Mechanism of Action[3][4][6][7][8][9][10]
  • Metabolic Coupling: Unlike sulfonylureas that directly bind the SUR1 subunit of the K

    
     channel, 4-HIL appears to enter the 
    
    
    
    -cell (potentially via amino acid transporters) and accelerate nutrient metabolism.
  • ATP/ADP Ratio: It enhances mitochondrial respiration, leading to an elevated ATP/ADP ratio specifically in the presence of glucose.

  • Ca

    
     Influx:  This metabolic boost facilitates the closure of K
    
    
    
    channels and the opening of L-type Voltage-Dependent Calcium Channels (VDCC), triggering exocytosis of insulin granules.
  • Direct Exocytosis: Evidence suggests 4-HIL may also directly sensitize the exocytotic machinery (SNARE complex) to Ca

    
    , independent of K
    
    
    
    channels.
Visualization: The -Cell Signaling Cascade

BetaCellPath Glucose Glucose (>5mM) Metabolism Mitochondrial Metabolism Glucose->Metabolism HIL 4-Hydroxyisoleucine HIL->Metabolism Potentiation Ca Ca2+ Influx HIL->Ca Direct Sensitization? ATP ATP/ADP Ratio u2191 Metabolism->ATP KATP K-ATP Channel (Closure) ATP->KATP Depol Membrane Depolarization KATP->Depol Depol->Ca Insulin Insulin Secretion Ca->Insulin

Figure 1: The dual-action mechanism of 4-HIL in the pancreatic beta-cell. Note the requirement for Glucose to initiate the metabolic cascade.

The Peripheral Axis: Sensitization & Lipid Modulation

Beyond the pancreas, 4-HIL acts on hepatocytes and myocytes to reverse insulin resistance.

Skeletal Muscle: PI3K/Akt Pathway

In insulin-resistant muscle cells (e.g., L6 myotubes), 4-HIL restores insulin signaling impaired by free fatty acids (FFAs).

  • IRS-1 Tyrosine Phosphorylation: 4-HIL inhibits Serine phosphorylation (inhibitory) and promotes Tyrosine phosphorylation (activating) of IRS-1.

  • PI3K/Akt Activation: This recruits PI3K, generating PIP3, which docks Akt.[6] Phosphorylated Akt (p-Akt) triggers the translocation of GLUT4 vesicles to the sarcolemma, increasing glucose uptake.

Liver: AMPK & Lipid Metabolism

4-HIL mitigates hepatic steatosis and hyperglycemia via the AMP-activated protein kinase (AMPK) pathway.

  • Gluconeogenesis Inhibition: Activation of AMPK downregulates key enzymes like PEPCK and G6Pase.

  • Lipogenesis Suppression: AMPK phosphorylates and inhibits Acetyl-CoA Carboxylase (ACC) and suppresses SREBP-1c expression, reducing triglyceride synthesis.

Visualization: Peripheral Signaling Networks

PeripheralPath cluster_Muscle Skeletal Muscle (Insulin Sensitization) cluster_Liver Liver (Lipid/Glucose Control) HIL_M 4-HIL PI3K PI3K / Akt HIL_M->PI3K Enhances IR Insulin Receptor IR->PI3K GLUT4 GLUT4 Translocation PI3K->GLUT4 HIL_L 4-HIL AMPK AMPK Activation HIL_L->AMPK SREBP SREBP-1c / ACC AMPK->SREBP Inhibits PEPCK Gluconeogenesis (PEPCK/G6Pase) AMPK->PEPCK Inhibits

Figure 2: Divergent signaling pathways in muscle (glucose uptake) and liver (metabolic suppression).

Technical Workflow: Extraction & Purification

For research applications, high-purity 4-HIL is required. The following protocol outlines a standard cation-exchange isolation method.

Objective: Isolate 4-HIL from Trigonella foenum-graecum seeds with >90% purity.

StepPhaseProtocol DetailCritical Parameter
1 Defatting Macerate seed powder with Hexane (1:5 w/v) for 4h. Filter and discard solvent.Removes lipids that interfere with column binding.
2 Extraction Extract residue with 70% Ethanol/Water at room temp (24h).4-HIL is highly soluble in polar solvents.
3 Loading Concentrate extract. Load onto Cation Exchange Resin (e.g., Dowex 50W X8, H+ form).Maintain pH < 3 to ensure amino acids are positively charged.
4 Washing Wash column with distilled water until neutral pH.Removes sugars and non-ionic impurities.
5 Elution Elute with 2M NH

OH (Ammonia). Collect ninhydrin-positive fractions.[1]
Displaces amino acids from the resin.
6 Purification Concentrate eluate. Re-dissolve in Methanol. Precipitate impurities. Crystallize.Final crystallization often requires slow evaporation.

Comparative Efficacy Data

The following table summarizes preclinical data comparing 4-HIL against standard-of-care agents.

Feature4-HydroxyisoleucineSulfonylureas (e.g., Glibenclamide)Metformin
Primary Target Unknown Receptor / Metabolic CouplingSUR1 Subunit (K

)
AMPK / Complex I
Insulin Secretion Glucose-Dependent (High Glucose only)Glucose-Independent (Constant)None (Sensitizer)
Hypoglycemia Risk Very LowHighLow
Lipid Profile Reduces Triglycerides/LDLNeutral/VariableReduces Triglycerides
Bioavailability Low (Rapid clearance)HighModerate

References

  • Broca, C., et al. (1999). "4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties."[1][2][3][4][7][8] American Journal of Physiology-Endocrinology and Metabolism. Link

  • Jetté, L., et al. (2009). "4-Hydroxyisoleucine: a plant-derived treatment for metabolic syndrome."[3] Current Opinion in Investigational Drugs. Link

  • Narender, T., et al. (2006). "4-Hydroxyisoleucine an unusual amino acid as antidyslipidemic and antihyperglycemic agent."[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Avalos-Soriano, A., et al. (2016). "4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity."[3] Molecules. Link

  • Singh, A.B., et al. (2010). "4-Hydroxyisoleucine improves insulin resistance in skeletal muscle cells by modulating PI3K/Akt pathway." European Journal of Nutrition. Link

Sources

Topic: Biosynthesis of 4-Hydroxyisoleucine in Trigonella foenum-graecum

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-hydroxyisoleucine (4-HIL) is a non-proteinogenic amino acid with significant pharmacological potential, primarily found in the seeds of fenugreek (Trigonella foenum-graecum). Its most notable bioactivity is its insulinotropic effect, which is strictly glucose-dependent, making it a promising candidate for the development of novel therapies for type 2 diabetes.[1][2] 4-HIL has been shown to stimulate insulin secretion, reduce insulin resistance by activating the PI3K pathway, and improve overall metabolic profiles by lowering plasma triglycerides and cholesterol.[1][3] This guide provides a comprehensive technical overview of the biosynthesis of 4-HIL in Trigonella foenum-graecum, detailing the core metabolic pathway, the key enzymatic machinery, factors influencing its production, and robust, field-proven protocols for its extraction, quantification, and the assay of its biosynthetic enzyme.

The Core Biosynthetic Pathway: A Direct Hydroxylation

The biosynthesis of 4-hydroxyisoleucine in fenugreek is a remarkably direct pathway, involving the stereospecific hydroxylation of the essential amino acid L-isoleucine. This is not a complex, multi-step process but rather a targeted modification of a primary metabolite.

The central enzymatic player in this conversion is a 2-oxoacid dependent dioxygenase , also referred to as isoleucine dioxygenase (IDO).[4][5] This class of enzymes utilizes molecular oxygen to hydroxylate a substrate, in this case, L-isoleucine. The reaction is critically dependent on the presence of several co-substrates and cofactors for catalytic activity.

The overall transformation can be summarized as:

L-Isoleucine + 2-Oxoglutarate + O₂ → (2S,3R,4S)-4-Hydroxyisoleucine + Succinate + CO₂

This reaction is catalyzed by isoleucine dioxygenase with the essential co-factors Fe²⁺ and ascorbate .[4] The iron (II) ion is central to the catalytic mechanism, activating the molecular oxygen, while ascorbate is required to reduce the iron back to its ferrous (Fe²⁺) state if it becomes oxidized to the ferric (Fe³⁺) state, thereby maintaining the enzyme's catalytic cycle.

Biosynthesis_Pathway cluster_reactants Reactants & Cofactors cluster_enzyme Enzyme cluster_products Products Isoleucine L-Isoleucine IDO Isoleucine Dioxygenase (IDO) Isoleucine->IDO Oxoglutarate 2-Oxoglutarate Oxoglutarate->IDO Oxygen O₂ Oxygen->IDO Cofactors Fe²⁺, Ascorbate Cofactors->IDO HIL (2S,3R,4S)-4-Hydroxyisoleucine IDO->HIL Succinate Succinate IDO->Succinate CO2 CO₂ IDO->CO2

Caption: The enzymatic conversion of L-isoleucine to 4-hydroxyisoleucine.

Factors Influencing Endogenous 4-HIL Accumulation

The concentration of 4-HIL in fenugreek seeds is not static; it is influenced by a combination of genetic and environmental factors. Understanding these variables is critical for selecting optimal germplasm and cultivation conditions for maximizing yield.

  • Genetic Variability: Significant differences in 4-HIL content exist between various fenugreek genotypes. Studies comparing genotypes from different geographical regions (e.g., Turkey, India, Malaysia) under identical conditions reveal a strong genetic component in the regulation of the biosynthetic pathway.[6]

  • Environmental Stress: The biosynthesis of 4-HIL is sensitive to environmental conditions, particularly water availability. Plants grown under irrigated conditions consistently produce higher levels of 4-HIL compared to those under drought or rainfed conditions.[6] This is likely due to a metabolic shift during drought stress, where plants reallocate resources away from the synthesis of nitrogen-containing secondary metabolites towards the production of compounds essential for immediate survival.[6]

Table 1: Quantitative Variation of 4-HIL in Fenugreek Genotypes
GenotypeCondition (Year 2022)4-HIL Content (% of Dry Matter)
IndiaIrrigated1.90%
IndiaRainfed1.82%
MalaysiaIrrigated1.66%
Amasya/TRIrrigated (Year 2021)1.63%
Iranian GenotypesNot Specified0.27% - 0.4%

(Data synthesized from multiple studies for comparative purposes.[6][7][8])

Experimental Protocols: From Extraction to Enzymatic Assay

A robust and reproducible set of methodologies is essential for the study of 4-HIL. The following protocols are designed as self-validating systems for researchers in natural product chemistry and drug discovery.

Protocol for Extraction and Quantification of 4-HIL

This workflow details the extraction of 4-HIL from fenugreek seeds and its subsequent quantification by High-Performance Liquid Chromatography (HPLC).

Extraction_Workflow start Start: Fenugreek Seeds powder 1. Pulverize Seeds (Coarse Powder) start->powder defat 2. Defat with Hexane (Removes Lipids) powder->defat extract 3. Extract with 50-70% Ethanol (e.g., 90 min stirring) defat->extract filter 4. Filter to collect supernatant extract->filter concentrate 5. Concentrate Extract (Rotary Evaporation) filter->concentrate purify 6. Purify via Ion-Exchange Chromatography (Strong Cation Exchange Resin) concentrate->purify elute 7. Elute with Ammonia Solution (e.g., 1-2N NH₄OH) purify->elute final_conc 8. Concentrate Eluate & Dry elute->final_conc analyze 9. Analyze by HPLC (Quantification) final_conc->analyze end End: Quantified 4-HIL analyze->end

Caption: Workflow for 4-hydroxyisoleucine extraction and analysis.

Step-by-Step Methodology:

  • Seed Preparation: Pulverize dried fenugreek seeds into a coarse powder.

  • Defatting (Causality): Perform a preliminary extraction with a non-polar solvent like n-hexane. This crucial step removes lipids and oils that can interfere with subsequent extraction and chromatographic separation, leading to a cleaner final product and improved column longevity.[8][9]

  • Aqueous Ethanol Extraction: Extract the defatted powder with an aqueous ethanol solution (50-70% ethanol is common) with stirring for approximately 1.5 to 2 hours.[7][8][10] The polarity of this solvent system is optimized to efficiently solubilize amino acids like 4-HIL while leaving behind more complex polysaccharides.

  • Filtration and Concentration: Filter the mixture to remove solid plant material. Concentrate the resulting extract under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification by Ion-Exchange Chromatography (IEC):

    • Load the aqueous concentrate onto a strong cation exchange resin column (e.g., D001 type).[9][10]

    • Self-Validation: At a neutral pH, 4-HIL (an amino acid) will be protonated and bind to the negatively charged resin. Wash the column with demineralized water to remove neutral and anionic compounds like saponins.[9] A lack of 4-HIL in the wash-through validates the binding step.

    • Elute the bound amino acids using a basic solution, such as 1-2N ammonia solution.[9] The high pH deprotonates the amino group of 4-HIL, releasing it from the resin.

  • Final Preparation: Concentrate the ammonia eluate to dryness. The resulting powder is an enriched 4-HIL extract.

  • HPLC Quantification:

    • Dissolve a known quantity of the final extract in a suitable solvent (e.g., methanol or the mobile phase).[6]

    • Inject onto an HPLC system equipped with a C18 reverse-phase column and a suitable detector (e.g., DAD).[6][7]

    • Trustworthiness: Quantify the 4-HIL peak by comparing its area to a calibration curve generated from a certified reference standard of (2S,3R,4S)-4-hydroxyisoleucine. The sum of major and minor isomer peaks should be used for accurate quantification, as they can interconvert in solution.[7]

Table 2: Analytical Method Parameters for 4-HIL Quantification
TechniqueParameterValue
HPTLCLimit of Detection (LOD)22.5 ng/spot
HPTLCLimit of Quantitation (LOQ)160 ng/spot
HPTLCLinearity (r²)0.998
HPTLCMobile Phase1-butanol:acetic acid:water (7:2:1)

(Data from a validated HPTLC-Scanner densitometry method.[11])

Protocol for In Vitro Assay of Isoleucine Dioxygenase Activity

This protocol allows for the functional characterization of the key biosynthetic enzyme from fenugreek seedlings.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a cell-free extract from fresh, etiolated 6-day-old fenugreek seedlings, which are a rich source of the enzyme.[4] Homogenize the tissue in a suitable buffer (e.g., phosphate or Tris buffer) and centrifuge to pellet cell debris. The supernatant serves as the crude enzyme source.

  • Reaction Mixture Setup: In a microcentrifuge tube, assemble the following components:

    • Cell-free extract (enzyme source)

    • L-isoleucine (substrate)

    • 2-oxoglutarate (co-substrate)

    • FeSO₄ (Fe²⁺ source)

    • Ascorbate (reducing agent)

    • Reaction Buffer (to maintain optimal pH)

  • Control Reactions (Self-Validation System): To confirm that the observed activity is dependent on the dioxygenase, set up parallel reactions, each omitting one of the key components:

    • No enzyme (control for non-enzymatic conversion)

    • No L-isoleucine (control for endogenous product)

    • No 2-oxoglutarate

    • No Fe²⁺

    • No ascorbate

    • Boiled enzyme (control for heat-denatured protein)

  • Incubation: Incubate all tubes at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid) or a solvent (e.g., methanol) to precipitate the proteins.

  • Product Detection: Centrifuge to pellet the precipitated protein. Analyze the supernatant for the presence of 4-hydroxyisoleucine using the HPLC method described in Protocol 3.1.[4]

  • Interpretation: The formation of 4-HIL should only be observed in the complete reaction mixture. Its absence in the control reactions provides authoritative proof of the activity of a 2-oxoacid dependent dioxygenase.[4]

Conclusion and Future Directions

The biosynthesis of 4-hydroxyisoleucine in Trigonella foenum-graecum is a streamlined metabolic process, catalyzed by a 2-oxoacid dependent dioxygenase that converts L-isoleucine directly to the final product. The efficiency of this pathway is tightly regulated by both genetic makeup and environmental factors, offering clear targets for agricultural optimization and breeding programs. For drug development professionals, the provided protocols offer a robust framework for isolating, quantifying, and studying this high-value compound.

Future research should focus on the molecular identification and characterization of the specific isoleucine dioxygenase gene(s) in fenugreek. This would unlock the potential for metabolic engineering, as demonstrated by the successful heterologous expression of a bacterial IDO gene to boost 4-HIL content.[5] Such advancements could lead to the development of high-yielding fenugreek varieties or the transfer of the biosynthetic pathway to microbial fermentation platforms, ensuring a sustainable and high-purity supply of 4-hydroxyisoleucine for clinical and pharmaceutical applications.

References

  • Haefelé, C., Bonfils, C., & Sauvaire, Y. (1997). Characterization of a dioxygenase from Trigonella foenum-graecum involved in 4-hydroxyisoleucine biosynthesis. Phytochemistry, 44(4), 563-6. Available from: [Link]

  • Gomez-Perez, Y., et al. (2022). 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. Molecules. Available from: [Link]

  • Karaca, M., et al. (2024). Characterization of bioactive compounds in fenugreek genotypes in varying environments: diosgenin, trigonelline, and 4-hydroxyisoleucine. Frontiers in Plant Science. Available from: [Link]

  • Assi, R. (2021). 4-Hydroxyisoleucine from Fenugreek: Preparation of high pharmacological strength extract and assay method development. ResearchGate. Available from: [Link]

  • diaTribe Learn. (2024). 6 Ways to Naturally Lower Blood Sugar. diaTribe.org. Available from: [Link]

  • Hajimehdipoor, H., et al. (2010). Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran. Journal of Medicinal Plants. Available from: [Link]

  • Google Patents. (n.d.). Novel method for extracting 4-hydroxy isoleucine product from trigonella.
  • Quick Company. (n.d.). A Process For Isolation Of 4 Hydroxyisoleucine (Hil) From Fenugreek. Available from: [Link]

  • Hajimehdipoor, H., et al. (2010). Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran. ResearchGate. Available from: [Link]

  • Knott, E. J., et al. (2016). Diosgenin, 4-Hydroxyisoleucine, and Fiber from Fenugreek: Mechanisms of Actions and Potential Effects on Metabolic Syndrome. Advances in Nutrition. Available from: [Link]

  • London Met Repository. (2017). In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed with anti-diabetic and properties. Available from: [Link]

  • Ghafari, F., et al. (2016). Standardisation of Fenugreek extract using 4-hydroxyisoleucine as a marker compound. ResearchGate. Available from: [Link]

  • Singh, A. B., et al. (2009). 4-Hydroxyisoleucine: a plant-derived treatment for metabolic syndrome. Current Opinion in Investigational Drugs. Available from: [Link]

  • Broca, C., et al. (1998). 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion. Diabetes. Available from: [Link]

Sources

Physicochemical properties of crystalline 4-hydroxyisoleucine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: Physicochemical Characterization and Stability Profile of Crystalline 4-Hydroxyisoleucine

Executive Summary This technical guide provides a comprehensive analysis of the physicochemical properties, solid-state characteristics, and stability profile of (2S,3R,4S)-4-hydroxyisoleucine (4-HIL). As a non-proteinogenic amino acid isolated exclusively from Trigonella foenum-graecum (Fenugreek), 4-HIL has emerged as a potent insulinotropic agent with high specificity for glucose-dependent insulin secretion. This document is designed for drug development professionals and formulation scientists, focusing on the critical material attributes (CMAs) required for the isolation, purification, and stabilization of crystalline 4-HIL.

Molecular Architecture & Stereochemistry

The pharmacological efficacy of 4-hydroxyisoleucine is strictly stereospecific. Of the possible stereoisomers, only the (2S,3R,4S) configuration exhibits significant insulinotropic activity. Researchers must distinguish this major isomer from the minor (2R,3R,4S) isomer and synthetic diastereomers which lack bioactivity.

Structural Dynamics: The Lactone Equilibrium

Unlike standard amino acids, 4-HIL possesses a


-hydroxyl group capable of intramolecular cyclization with the carboxylic acid moiety. This creates a pH-dependent equilibrium between the open-chain zwitterionic form and the closed-ring lactone form (3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone).
  • Acidic Conditions (pH < 5): The equilibrium shifts toward the lactone form. This form is more lipophilic but less stable at high temperatures.

  • Neutral/Basic Conditions (pH > 7): The equilibrium favors the open-chain zwitterion (carboxylate/ammonium), which is the predominant species in physiological fluids and the active pharmacological agent.

Figure 1: pH-Dependent Structural Equilibrium of 4-Hydroxyisoleucine

G Zwitterion Open-Chain Zwitterion (Physiological pH 7.4) Hydrophilic Lactone Lactone Form (Acidic pH < 5) Lipophilic Zwitterion->Lactone Acidification (H+) Lactone->Zwitterion Neutralization (OH-) Sotolone Sotolone (Degradation Product) Bio-inactive / Aroma Lactone->Sotolone Heat (>70°C) + Deamination

Caption: The reversible interconversion between zwitterion and lactone forms, and the irreversible degradation pathway to Sotolone.[1]

Physicochemical Profile

The following constants are critical for pre-formulation studies. Data represents the purified (2S,3R,4S) isomer.[2][3]

PropertyValue / CharacteristicRelevance to Formulation
Molecular Formula C₆H₁₃NO₃MW = 147.17 g/mol
Physical State White to pale yellow crystalline powderSolid-state stability
Melting Point 130–132 °C (Lactone form)Processing temperature limit. Zwitterion typically decomposes >200°C.
Solubility (Water) High (> 100 mg/mL)Ideal for aqueous parenteral or oral formulations.
Solubility (Organic) Soluble in 50-70% Ethanol; Insoluble in Hexane/EtherCritical for extraction and recrystallization solvent selection.
LogP -2.63 (Calculated)Highly hydrophilic; indicates low passive membrane permeability without transporters.
pKa Values

2.3 (COOH),

9.7 (NH₃⁺)
Zwitterionic at physiological pH.
Hygroscopicity Moderate to HighRequires moisture-tight storage (-20°C recommended).

Extraction & Crystallization Protocol

Isolating high-purity crystalline 4-HIL from Trigonella foenum-graecum seeds requires removing massive amounts of galactomannan gums and lipid impurities. The following protocol synthesizes best practices from industrial patents and academic literature.

Experimental Workflow

Figure 2: Purification Pipeline for Crystalline 4-HIL

Workflow Seeds Fenugreek Seeds (Defatted Powder) Extract Ethanol/Water (50:50) Extraction Seeds->Extract Stir 4h, Filter IonExchange Cation Exchange Resin (H+ Form) Extract->IonExchange Load Supernatant Elution Elution with NH4OH (0.5-1N) IonExchange->Elution Discard water wash, Collect ammonia fraction Silica Silica Gel Chromatography (EtOAc:MeOH:H2O) Elution->Silica Concentrate to syrup Crystallization Crystallization (Dissolve in hot EtOH -> Cool) Silica->Crystallization Isolate active fraction FinalProduct Crystalline (2S,3R,4S)-4-HIL (>95% Purity) Crystallization->FinalProduct Filtration & Drying

Caption: Step-by-step isolation workflow from raw plant material to high-purity crystalline active ingredient.

Detailed Methodology
  • Defatting: Macerate crushed seeds in hexane or petroleum ether to remove lipids. Discard the solvent.

  • Extraction: Extract defatted powder with 50% Ethanol/Water (v/v) at room temperature. This maximizes 4-HIL recovery while minimizing protein extraction compared to pure water.

  • Cation Exchange (Critical Step): Pass the filtrate through a strong cation exchange resin (e.g., Dowex 50W, H+ form).

    • Wash: Flush with distilled water to remove sugars and anionic impurities.

    • Elute: Displace amino acids using 1N NH₄OH .

  • Purification: Concentrate the ammonia eluate under vacuum. Subject the residue to silica gel column chromatography using an elution gradient of Ethyl Acetate:Methanol:Water (e.g., 6:3:1).

  • Crystallization: Dissolve the purified fraction in a minimum volume of hot absolute ethanol or methanol. Allow to cool slowly to 4°C. 4-HIL will precipitate as white/yellowish crystals. Recrystallize to achieve >95% purity.

Analytical Characterization

Trustworthy quantification requires derivatization due to the lack of a strong UV chromophore in the native molecule.

HPLC-OPA Method (Gold Standard)
  • Principle: Pre-column derivatization with o-phthalaldehyde (OPA) and 2-mercaptoethanol creates a fluorescent isoindole derivative.

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase:

    • Solvent A: 50 mM Sodium Acetate (pH 5.7) + 1.5% THF.

    • Solvent B: Methanol.

    • Gradient: 0-100% B over 25-30 mins.

  • Detection: Fluorescence (Excitation: 330 nm, Emission: 440 nm).

  • Retention Time: Typically elutes between 8–12 minutes depending on gradient slope.

HPTLC Method (Rapid Screening)
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).

  • Detection: Spray with Ninhydrin reagent and heat at 110°C.

  • Rf Value:

    
     0.45 (Distinct from Isoleucine/Leucine).
    

Stability & Handling

Thermodynamic Instability (Sotolone Formation): The most critical stability risk for 4-HIL is the irreversible conversion to Sotolone (3-hydroxy-4,5-dimethyl-2(5H)-furanone). This reaction is catalyzed by:

  • Heat: Temperatures > 70°C accelerate degradation.

  • Acidic pH: pH 5.0 is the optimum for sotolone formation (via the lactone intermediate).

  • Oxidative Stress: Presence of reactive oxygen species.

Storage Recommendations:

  • Solid State: Store at -20°C in a desiccator. The compound is hygroscopic.

  • Solution: Aqueous solutions are stable at 4°C for < 24 hours. For longer storage, freeze at -80°C. Avoid acidic buffers for long-term storage to prevent lactonization.

References

  • Broca, C., et al. (1999). "4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties."[2][3][4][5] American Journal of Physiology-Endocrinology and Metabolism, 277(4), E617-E623. Link

  • Broca, C., et al. (2000).[3][6] "4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion."[2][6] European Journal of Pharmacology, 390(3), 339-345.[6] Link

  • Blank, I., et al. (1996). "Formation of Sotolone from 4-Hydroxy-L-isoleucine." Journal of Agricultural and Food Chemistry.
  • Haeri, M.R., et al. (2012).[6] "Non-insulin dependent anti-diabetic activity of (2S, 3R, 4S) 4-hydroxyisoleucine of fenugreek."[4][6] Phytomedicine, 19(7), 571-574.[4][6] Link

  • Nikhat, S.R., et al. (2017). "Extraction and Characterization of 4-Hydroxyisoleucine from Trigonella foenum graecum Seeds." Indo American Journal of Pharmaceutical Sciences, 4(06). Link

  • Rolland-Fulcrand, V., et al. (2004). "Chemoenzymatic synthesis of enantiomerically pure (2S,3R,4S)-4-hydroxyisoleucine." European Journal of Organic Chemistry, 2004(4), 873-877.

Sources

In Vitro Biological Activity of 4-Hydroxyisoleucine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic amino acid isolated from Trigonella foenum-graecum (Fenugreek).[1][2][3] Unlike sulfonylureas, which can cause hypoglycemia by stimulating insulin secretion regardless of glucose levels, 4-HIL exhibits a glucose-dependent insulinotropic effect .[4] This safety profile makes it a high-value scaffold for type 2 diabetes (T2D) therapeutics.

However, the natural (2S, 3R, 4S) isomer suffers from rapid renal clearance and limited lipophilicity (LogP ~ -1.5), restricting its oral bioavailability and cellular permeability. This guide details the in vitro pharmacological evaluation of 4-HIL derivatives designed to overcome these pharmacokinetic hurdles while retaining the core pharmacophore.

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)

To interpret biological data, one must first understand the structural logic of 4-HIL modifications.[5] The biological activity is strictly stereospecific and functional-group dependent.

The Pharmacophore

The insulinotropic activity resides in the (2S, 3R, 4S) configuration.[5][6] Synthetic efforts focus on three modification zones to enhance stability and permeability without disrupting the zwitterionic interaction required for receptor/transporter binding.

SAR Visualization

The following diagram illustrates the critical modification sites and their impact on biological activity.

SAR_Logic HIL 4-Hydroxyisoleucine (2S, 3R, 4S) C1 C1 Carboxyl Group (Acidic) HIL->C1 C2 C2 Amino Group (Basic) HIL->C2 C4 C4 Hydroxyl Group (Polar) HIL->C4 Lactone Lactone Ring (Cyclization) C1->Lactone Esterification w/ C4 Potency Insulinotropic Potency C2->Potency N-Methylation (Retains charge) Inactive Loss of Activity C2->Inactive Acylation (Loss of basicity) C4->Inactive Removal/Inversion Lipophilicity Increased Lipophilicity (Permeability) Lactone->Lipophilicity Masks Polarity Lactone->Inactive If ring is stable (Must hydrolyze in vivo)

Figure 1: Structural logic of 4-HIL derivatives. Note that the open-chain form is the active species; lactone derivatives often act as prodrugs.

Part 2: In Vitro Pharmacology & Mechanism

Mechanism of Action (The "Dual Pathway")

4-HIL derivatives operate via two distinct mechanisms depending on the tissue type. This distinction is critical when selecting in vitro assays.

  • Pancreatic

    
    -cells (Insulin Secretion):  Acts as a metabolic coupling factor. It enters the Krebs cycle, increasing the ATP/ADP ratio, closing 
    
    
    
    channels, and causing
    
    
    influx. Crucially, this only amplifies insulin release when glucose is elevated (permissive effect).
  • Peripheral Tissues (Muscle/Adipose): Activates the PI3K/Akt pathway, enhancing GLUT4 translocation independent of insulin.

Signaling Pathway Visualization

Signaling_Pathway cluster_beta Pancreatic Beta-Cell (Insulin Secretion) cluster_muscle Adipocyte/Myocyte (Glucose Uptake) Glucose Glucose (High) Mito Mitochondrial Metabolism Glucose->Mito HIL_Deriv 4-HIL Derivative HIL_Deriv->Mito Anaplerosis PI3K PI3K HIL_Deriv->PI3K Direct Activation? ATP ATP/ADP Ratio Mito->ATP KATP K-ATP Channel (Closure) ATP->KATP Ca Ca2+ Influx KATP->Ca Insulin Insulin Exocytosis Ca->Insulin IR Insulin Receptor IRS1 IRS-1 Akt Akt (p-Ser473) PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4

Figure 2: Dual mechanism of action. Left: Glucose-dependent insulin secretion.[4][5][7][8] Right: PI3K/Akt-mediated glucose uptake.

Part 3: Experimental Protocols

To validate 4-HIL derivatives, you must employ self-validating protocols that distinguish between basal and stimulated states.

Glucose-Stimulated Insulin Secretion (GSIS)

Objective: Determine if the derivative potentiates insulin secretion only under hyperglycemic conditions. Cell Model: Isolated Rat Islets or INS-1E


-cell line.

Protocol Steps:

  • Preparation: Seed INS-1E cells (

    
     cells/well) in RPMI-1640. Culture for 48h.
    
  • Starvation (Self-Validation Step): Wash cells

    
     with glucose-free Krebs-Ringer Bicarbonate (KRB) buffer. Incubate for 2h in KRB containing low glucose (2.8 mM) to establish basal insulin release. If basal insulin is high, the cells are stressed; discard batch.
    
  • Treatment: Replace buffer with KRB containing:

    • Group A (Basal): 2.8 mM Glucose + Vehicle

    • Group B (Stimulated): 16.7 mM Glucose + Vehicle

    • Group C (Test): 16.7 mM Glucose + 4-HIL Derivative (

      
      )
      
    • Group D (Positive Control): 16.7 mM Glucose + GLP-1 (100 nM)

  • Incubation: Incubate for 60 minutes at 37°C.

  • Quantification: Collect supernatant. Quantify insulin via Rat Insulin ELISA. Normalize results to total protein content (BCA assay).

2-NBDG Glucose Uptake Assay

Objective: Assess peripheral glucose disposal efficacy. Cell Model: 3T3-L1 Adipocytes (differentiated).

Protocol Steps:

  • Differentiation: Induce 3T3-L1 fibroblasts with IBMX/Dexamethasone/Insulin cocktail for 7 days until lipid droplets form.

  • Starvation: Serum-starve cells in DMEM (no glucose) for 3h.

  • Treatment: Treat cells with 4-HIL derivatives (

    
    ) or Insulin (100 nM, Positive Control) for 30 mins.
    
  • Uptake: Add 2-NBDG (fluorescent glucose analog) at

    
    . Incubate for 20 mins.
    
  • Stop: Wash

    
     with ice-cold PBS to stop transport.
    
  • Analysis: Measure fluorescence (Ex/Em: 465/540 nm) or analyze via Flow Cytometry.

Part 4: Data Synthesis & Interpretation

When analyzing derivatives, compare the Insulin Stimulation Index (ISI) .



Comparative Activity Table (Representative Data)
Compound ClassDerivative TypeLogP (Calc)GSIS Potency (vs Parent)Stability (

)
Notes
Parent (2S, 3R, 4S)-4-HIL-1.51.0x (Baseline)< 1h (Renal)Reference standard.
Lactone Sotolon-like lactone+0.50.2x (Low)HighOften inactive in vitro unless hydrolyzed to open form.
N-Methyl N-methyl-4-HIL-1.21.3xModerateImproved potency; retains zwitterionic character.
Ester Ethyl ester+0.80.8xLowActs as a prodrug; rapid hydrolysis in plasma, stable in buffer.
Amide Benzyl amide+1.90.1xHighLoss of activity due to masking of carboxylate charge.

Key Insight: Modifications that permanently mask the C1-Carboxyl or C2-Amino charge (e.g., stable amides) generally destroy activity. The zwitterionic state is essential for interaction with the putative amino acid transporter/receptor on the


-cell [1].

Part 5: Safety & Cytotoxicity

Before claiming efficacy, you must rule out false positives caused by membrane leakage (which releases insulin non-specifically).

Protocol: MTT Assay or LDH Release Assay.

  • Threshold: Derivatives showing >10% LDH release at therapeutic concentrations (

    
    ) are considered cytotoxic and false secretagogues.
    

References

  • Broca, C., et al. (1999).[5][6] 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion.[1][4][5][6][8] American Journal of Physiology-Endocrinology and Metabolism, 277(4), E617-E623.

  • Broca, C., et al. (2000).[5][6] 4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion.[5][6] European Journal of Pharmacology, 390(3), 339-345.

  • Jette, L., et al. (2009). 4-Hydroxyisoleucine: a plant-derived treatment for metabolic syndrome.[1][2][4][8] Current Opinion in Investigational Drugs, 10(4), 353-358.

  • Sauvaire, Y., et al. (1998).[5] 4-Hydroxyisoleucine: a novel insulinotropic amino acid isolated from fenugreek seeds.[1][2][4][5][6][8] Diabetes, 47(2), 206-210.[8]

Sources

A Comprehensive Toxicological Assessment of (2S)-2-amino-4-hydroxy-3-methylpentanoic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2S)-2-amino-4-hydroxy-3-methylpentanoic acid, also known as 4-hydroxyisoleucine, is a non-proteinogenic amino acid found in fenugreek seeds with demonstrated potential as a therapeutic agent for metabolic disorders.[1][2][3][4] Its insulinotropic and insulin-sensitising activities have garnered significant interest in the scientific community.[1][3][4] However, a comprehensive toxicological profile is essential for its further development as a safe and effective therapeutic agent. This technical guide outlines a systematic and in-depth approach to the toxicological assessment of this compound, providing researchers, scientists, and drug development professionals with a robust framework for its safety evaluation. The proposed strategy integrates in silico, in vitro, and in vivo methodologies in accordance with international regulatory guidelines to ensure a thorough characterization of its potential hazards.

Introduction and Physicochemical Characterization

This compound is a chiral amino acid with the molecular formula C6H13NO3.[5] A thorough understanding of its physicochemical properties is the foundation of any toxicological assessment, as these properties can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C6H13NO3PubChem CID 354197[5]
Molecular Weight 147.17 g/mol PubChem CID 354197[5]
IUPAC Name This compoundPubChem CID 354197[5]
Synonyms 4-Hydroxy-L-isoleucine, 4-HydroxyisoleucinePubChem CID 354197[5]
CAS Number 21704-86-9PubChem CID 354197[5]
Predicted LogP -2.8PubChem CID 354197[5]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPubChem CID 354197[5]

The initial hazard identification from the Globally Harmonized System (GHS) suggests potential for local irritation, which must be further investigated.[5] The low predicted LogP value indicates high water solubility, which will influence the choice of vehicle for in vivo studies.

Proposed Toxicological Assessment Workflow

A tiered and integrated testing strategy is proposed to comprehensively evaluate the safety of this compound. This approach aims to adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing by maximizing the use of in silico and in vitro data before proceeding to in vivo studies.

Toxicological_Assessment_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Comprehensive Risk Assessment Physicochemical_Characterization Physicochemical Characterization In_Silico_Toxicology In Silico Toxicology (QSAR, Read-Across) Physicochemical_Characterization->In_Silico_Toxicology ADME_Screening ADME Screening (Metabolic Stability, Transporter Interaction) In_Silico_Toxicology->ADME_Screening Cytotoxicity_Assays Cytotoxicity Assays (e.g., Neutral Red Uptake) ADME_Screening->Cytotoxicity_Assays Genotoxicity_Battery Genotoxicity Battery (Ames, Micronucleus) Cytotoxicity_Assays->Genotoxicity_Battery Acute_Oral_Toxicity Acute Oral Toxicity (OECD 420/423) Genotoxicity_Battery->Acute_Oral_Toxicity Repeated_Dose_Toxicity Repeated Dose Toxicity (28-day, OECD 407) Acute_Oral_Toxicity->Repeated_Dose_Toxicity Reproductive_Developmental_Screening Reproductive/Developmental Toxicity Screening (OECD 421) Repeated_Dose_Toxicity->Reproductive_Developmental_Screening NOAEL_Determination NOAEL Determination Reproductive_Developmental_Screening->NOAEL_Determination Risk_Characterization Risk Characterization NOAEL_Determination->Risk_Characterization

Caption: Proposed tiered toxicological assessment workflow.

In Silico and In Vitro Toxicological Evaluation

In Silico Toxicology

Prior to extensive laboratory testing, computational methods can provide initial predictions of toxicity.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models for various toxicological endpoints (e.g., mutagenicity, carcinogenicity, skin sensitization) should be employed to identify potential structural alerts within the molecule. This serves as a preliminary hazard identification step.[6]

  • Read-Across: A read-across analysis from structurally similar amino acids with known toxicological profiles can provide initial estimates of potential toxicity. However, the hydroxyl group and methyl branching in the target molecule may significantly alter its properties, necessitating cautious interpretation.

In Vitro ADME Profiling

Understanding the ADME properties of a compound is crucial for interpreting toxicological data and predicting its in vivo behavior.[7][8][9][10]

Table 2: Proposed In Vitro ADME Assays

AssayPurpose
Metabolic Stability To determine the rate of metabolism in liver microsomes or hepatocytes.
CYP450 Inhibition To assess the potential for drug-drug interactions by inhibiting major cytochrome P450 enzymes.
Plasma Protein Binding To quantify the extent of binding to plasma proteins, which affects the free concentration of the drug.
Cell Permeability (e.g., Caco-2) To predict intestinal absorption and identify potential for P-glycoprotein interaction.
Transporter Interaction To evaluate interactions with key uptake and efflux transporters (e.g., OAT, OCT, OATP).
In Vitro Cytotoxicity

Cytotoxicity assays provide a measure of the general toxicity of a compound to cells.

Protocol: Neutral Red Uptake (NRU) Assay for Cytotoxicity

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2, A549) in 96-well plates and incubate for 24 hours.

  • Compound Exposure: Treat cells with a range of concentrations of this compound for 24 hours.

  • Neutral Red Incubation: Remove the treatment medium and incubate the cells with a medium containing neutral red dye.

  • Dye Extraction: Wash the cells and extract the dye from viable cells using a destaining solution.

  • Quantification: Measure the absorbance of the extracted dye at 540 nm. The amount of dye retained is proportional to the number of viable cells.

Genotoxicity Assessment

A standard battery of in vitro genotoxicity tests is required to assess the potential of a compound to cause genetic damage.[6][11][12]

Genotoxicity_Testing_Strategy Start In Vitro Genotoxicity Screening Ames_Test Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Detects point mutations Start->Ames_Test Micronucleus_Test In Vitro Mammalian Cell Micronucleus Test (OECD 487) Detects clastogenicity and aneugenicity Start->Micronucleus_Test Mouse_Lymphoma_Assay In Vitro Mouse Lymphoma Assay (OECD 490) Detects gene mutations and clastogenicity Start->Mouse_Lymphoma_Assay Evaluation Evaluate Results Ames_Test->Evaluation Micronucleus_Test->Evaluation Mouse_Lymphoma_Assay->Evaluation Negative Negative in all assays: Low concern for genotoxicity Evaluation->Negative All Negative Positive Positive in one or more assays: Proceed to in vivo follow-up Evaluation->Positive Any Positive

Caption: Standard in vitro genotoxicity testing battery.

In Vivo Toxicological Studies

In vivo studies are essential to understand the effects of this compound on a whole organism.[13] These studies should be conducted in compliance with Good Laboratory Practice (GLP) standards.

Acute Oral Toxicity

An acute oral toxicity study provides information on the potential for adverse effects from a single high dose of the compound.

Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

  • Species: Wistar rats (one sex, typically female).

  • Dose Levels: A starting dose of 300 mg/kg is proposed, with subsequent dose adjustments based on observed toxicity.

  • Administration: A single oral gavage of the test substance.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

Repeated Dose Toxicity

A 28-day repeated dose oral toxicity study is a cornerstone for identifying target organs of toxicity and determining a No-Observed-Adverse-Effect-Level (NOAEL).[14][15][16][17]

Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD Guideline 407)

  • Species: Wistar rats (male and female).

  • Dose Levels: At least three dose levels and a control group. Dose selection should be based on the acute toxicity data.

  • Administration: Daily oral gavage for 28 consecutive days.

  • In-life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Hematology and clinical chemistry evaluations at termination.

  • Pathology: Gross necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.

Reproductive and Developmental Toxicity Screening

A screening study for reproductive and developmental toxicity is necessary to identify any potential effects on fertility and embryonic development.

Protocol: Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)

  • Species: Wistar rats.

  • Dosing Period: Males are dosed for a minimum of four weeks prior to mating, during mating, and until termination. Females are dosed throughout mating, gestation, and lactation.

  • Endpoints: Mating performance, fertility, gestation length, parturition, and offspring viability and growth are assessed.

  • Necropsy: Gross and histopathological examination of reproductive organs in parental animals.

Risk Assessment and Conclusion

The culmination of this comprehensive toxicological assessment will be the determination of a No-Observed-Adverse-Effect-Level (NOAEL) from the in vivo studies. The NOAEL, in conjunction with the ADME and in vitro data, will be used to conduct a formal risk assessment. This will involve establishing a safe starting dose for first-in-human clinical trials.

The proposed toxicological evaluation provides a robust framework for characterizing the safety profile of this compound. While existing data suggest a promising therapeutic potential, a thorough and systematic toxicological investigation is paramount to ensure its safe transition from a promising natural product to a well-characterized therapeutic agent.

References

  • PubChem. (n.d.). 2-Amino-4-hydroxy-3-methylpentanoic acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Chemsrc. (2025, August 21). (2S,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid. Retrieved February 7, 2026, from [Link]

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 4-hydroxy-3-pentenoic acid lactone, CAS Registry number 591-12-8. Food and Chemical Toxicology, 181, 114087.
  • Villalobos-Molina, R., et al. (2021). 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. Molecules, 26(16), 4998.
  • Toxys. (2023, April 5). NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals (May 2021). YouTube. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). γ-Hydroxybutyric acid. Retrieved February 7, 2026, from [Link]

  • Jetté, L., et al. (2009). 4-Hydroxyisoleucine: a plant-derived treatment for metabolic syndrome.
  • Sauvaire, Y., et al. (1998). 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion. Diabetes, 47(2), 206-210.
  • Singh, A. B., et al. (2010). 4-Hydroxyisoleucine: a potential new treatment for type 2 diabetes mellitus. BioDrugs, 24(4), 237-243.
  • EFSA. (2024, November 5). Identifying in vitro toxicity testing approaches for (novel) proteins in the context of food and feed risk assessment. Retrieved February 7, 2026, from [Link]

  • Singh, S. P., et al. (2023). Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes.
  • Estevan, C., et al. (2023). OECD Guidelines for In Vivo Testing of Reproductive Toxicity. Methods in Molecular Biology, 2583, 211-228.
  • Li, W., et al. (2017). ADME of Biologics—What Have We Learned from Small Molecules?. The AAPS Journal, 19(6), 1636-1648.
  • European Medicines Agency. (2010). Guideline on repeated dose toxicity. Retrieved February 7, 2026, from [Link]

  • Long, A. S., et al. (2023). Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data. Archives of Toxicology, 97(8), 2097-2121.
  • OECD. (2015). Test No. 421: Reproduction/Developmental Toxicity Screening Test. OECD Guidelines for the Testing of Chemicals, Section 4.
  • vivo Science. (n.d.). GLP Immunotoxicity Studies for Human Pharmaceuticals acc. to ICH-S8. Retrieved February 7, 2026, from [Link]

  • European Medicines Agency. (2010). Guideline on repeated dose toxicity. Retrieved February 7, 2026, from [Link]

  • UK Health Security Agency. (2021). Guidance on a strategy for genotoxicity testing of chemicals. Retrieved February 7, 2026, from [Link]

  • Sotiropoulou, A., et al. (2009). Physicochemical and toxicological properties of novel amino acid-based amphiphiles and their spontaneously formed catanionic vesicles. Colloids and Surfaces B: Biointerfaces, 72(2), 169-176.
  • Wyczesany, P., et al. (2022). Immunotoxicity of Inhalable Organic Dust Samples Based on In Vitro Analysis of Human Respiratory Epithelial Cells. International Journal of Molecular Sciences, 23(19), 11843.
  • Luan, Y., & Honma, M. (2021). Genotoxicity testing and recent advances. Genome Instability & Disease, 2(4), 226-241.
  • FDA. (2003). Studies to Evaluate the Safety of Residues of Veterinary Drugs in Human Food: Repeat-Dose (90-Day) Toxicity Testing VICH GL31. Retrieved February 7, 2026, from [Link]

  • Sauvaire, Y., et al. (1998). 4-Hydroxyisoleucine: A Novel Amino Acid Potentiator of Insulin Secretion. Diabetes, 47(2), 206-210.
  • nano-test GmbH & Co. KG. (n.d.). In vivo testing of pharmaceuticals. Retrieved February 7, 2026, from [Link]

  • NorthEast BioLab. (n.d.). Rigorous In-Vitro ADME Studies To Understand Pharmacokinetics (PK) Of Your Drug Compounds!. Retrieved February 7, 2026, from [Link]

  • Zafar, M. I., & Gao, F. (2016). 4-Hydroxyisoleucine: A Potential New Treatment for Type 2 Diabetes Mellitus. BioDrugs, 30(4), 245-253.
  • Kim, H. S. (2016). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Korean Journal of Internal Medicine, 31(6), 1020-1029.
  • ChemBK. (2024, April 9). (2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoic acid Request for Quotation. Retrieved February 7, 2026, from [Link]

  • ChemSafetyPro.COM. (2016, April 25). Repeated Dose Toxicity. Retrieved February 7, 2026, from [Link]

  • ECETOC. (2001). Monograph No. 31 Guidance on Evaluation of Reproductive Toxicity Data. Retrieved February 7, 2026, from [Link]

  • OECD. (1987). Test No. 401: Acute Oral Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4.
  • News-Medical. (n.d.). What is Genotoxicity Testing?. Retrieved February 7, 2026, from [Link]

  • Charles River Laboratories. (n.d.). ADME DMPK Studies. Retrieved February 7, 2026, from [Link]

  • OECD. (2001). Test No. 414: Prenatal Developmental Toxicity Study. OECD Guidelines for the Testing of Chemicals, Section 4.
  • GPAT. (2020, May 17). Toxicity Studies and OECD Guidelines. YouTube. Retrieved February 7, 2026, from [Link]

  • Cooper, R. L., et al. (2006). Reproductive and developmental toxicity testing: Examination of the extended one-generation reproductive toxicity study guideline. Critical Reviews in Toxicology, 36(3), 121-171.
  • ECETOC. (1991). Proposal for the Updating of OECD Test Guideline No 407. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • OECD. (2018). Test No. 443: Extended One-Generation Reproductive Toxicity Study. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Rivera-Mancilla, E., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 26(11), 3183.
  • PubChem. (n.d.). (2S)-2-Amino-3-hydroxybutanoic acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

Sources

Methodological & Application

Application Note: Extraction and Purification of 4-Hydroxyisoleucine from Trigonella foenum-graecum (Fenugreek)

[1][2][3][4][5][6][7][8]

Executive Summary & Scientific Rationale

4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic, branched-chain amino acid found almost exclusively in fenugreek seeds. Unlike sulfonylureas, 4-HIL stimulates insulin secretion in a glucose-dependent manner, making it a high-value target for Type 2 diabetes therapeutics.

The Challenge: Isolating 4-HIL is chemically complex due to three factors:

  • Zwitterionic Nature: As an amino acid, its charge state fluctuates with pH, requiring precise ion-exchange modulation.

  • Galactomannan Interference: Fenugreek seeds contain up to 50% fiber (gums), which form highly viscous hydrocolloids that foul chromatographic columns.

  • Lack of Chromophore: 4-HIL does not absorb UV light significantly, rendering standard HPLC-UV detection useless without derivatization.

The Solution: This protocol utilizes a "Defat-Extract-Precipitate-Capture" workflow. We prioritize the removal of lipophilic interferences and hydrophilic gums before the critical cation-exchange step. This ensures resin longevity and high purity (>90%).

Process Workflow (Logic Map)

The following diagram illustrates the critical path for isolation, highlighting the specific removal of interfering matrix components at each stage.

GSeedFenugreek Seeds(Powdered)DefattingStep 1: Defatting(Hexane/Pet Ether)Removes: Lipids, OilsSeed->Defatting MacerationExtractionStep 2: Solvent Extraction(50-70% Ethanol)Target: Amino AcidsDefatting->Extraction Solid ResidueGumRemovalStep 3: Gum Precipitation(Conc. Ethanol/Centrifugation)Removes: GalactomannansExtraction->GumRemoval SupernatantIECStep 4: Cation Exchange(Dowex 50W-X8)Capture: 4-HILGumRemoval->IEC De-gummed Extract (pH < 3)ElutionStep 5: Elution(2N NH4OH)IEC->Elution pH ShiftCrystallizationStep 6: Crystallization(MeOH/Acetone)Elution->Crystallization ConcentrateFinalProductPurified 4-HIL(>90% Purity)Crystallization->FinalProduct

Caption: Figure 1. Step-wise isolation logic. Red nodes indicate impurity removal; Green nodes indicate target capture.

Detailed Experimental Protocol

Phase A: Pre-treatment (Defatting)

Objective: Remove fenugreek oil (triglycerides/sterols) which interferes with resin adsorption and HPLC analysis.

  • Grinding: Pulverize dried fenugreek seeds to a coarse powder (particle size ~0.5–1.0 mm). Note: Too fine a powder will clog filters during defatting.

  • Solvent Wash: Suspend powder in Hexane or Petroleum Ether (1:5 w/v ratio).

  • Agitation: Stir at room temperature for 2 hours.

  • Filtration: Vacuum filter. Discard the solvent (yellow/green lipid fraction).

  • Drying: Air-dry the solid residue (marc) completely to remove residual hexane.

Phase B: Extraction & Gum Removal

Objective: Extract 4-HIL while minimizing the co-extraction of galactomannan gums.

  • Solvent System: Use 50-70% Ethanol (v/v) .

    • Scientist's Note: Pure water extracts too much gum (viscosity nightmare). Pure ethanol yields are poor. 50-70% is the "Goldilocks" zone.

  • Extraction: Reflux the defatted powder with solvent (1:10 w/v) at 60°C for 2-3 hours. Repeat twice.

  • Concentration: Combine filtrates and concentrate under reduced pressure (Rotary Evaporator) at 50°C to remove ethanol, leaving a concentrated aqueous syrup.

  • Gum Precipitation (Critical Step):

    • Add cold 95% Ethanol to the aqueous syrup (ratio 4:1 EtOH:Syrup).

    • Allow to stand at 4°C for 4-8 hours. The galactomannans will precipitate as a white/off-white flocculent mass.

    • Centrifuge at 5000-8000 rpm for 15 mins. Collect the clear supernatant.

    • Re-concentrate the supernatant to remove ethanol.

Phase C: Purification (Cation Exchange Chromatography)

Objective: Isolate amino acids from sugars and other non-ionic compounds.

  • Resin Preparation: Use Dowex 50W-X8 (H+ form, 20-50 mesh).

    • Activate resin by washing with 2N HCl, followed by distilled water until effluent is neutral (pH 7.0).

  • Loading:

    • Adjust the pH of the crude aqueous extract to pH 2.0 - 2.5 using 1N HCl.

    • Load onto the column at a slow flow rate (e.g., 1-2 BV/hr).

    • Mechanism:[1][2][3][4][5] At pH 2, 4-HIL is protonated (positive charge) and binds to the sulfonate groups of the resin. Sugars remain neutral.

  • Washing: Wash the column with 3-5 Bed Volumes (BV) of distilled water to remove unbound sugars, flavonoids, and salts.

  • Elution:

    • Elute with 1N - 2N Ammonium Hydroxide (NH₄OH) .

    • Monitor the effluent. The pH will rise. Collect fractions when the pH becomes alkaline (pH > 9), as 4-HIL elutes as a zwitterion/anion.

  • Post-Processing: Concentrate the ammoniacal eluate to dryness under vacuum to obtain crude 4-HIL (brown/yellow solid).

Phase D: Crystallization (Polishing)
  • Dissolve the crude solid in a minimum volume of hot Methanol.

  • Add Acetone or Ethyl Acetate dropwise until turbidity appears.

  • Store at -20°C for 24 hours to crystallize.

Analytical Validation (HPLC Method)

Since 4-HIL lacks a chromophore, you must use either Derivatization (for UV/FLD) or ELSD/MS.

Recommended Method: Pre-column Derivatization (OPA)

  • Reagent: o-Phthalaldehyde (OPA) + 2-Mercaptoethanol.

  • Reaction: Primary amines react with OPA to form highly fluorescent isoindole derivatives.

ParameterSpecification
Column C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase A 10 mM Sodium Acetate (pH 5.8)
Mobile Phase B Acetonitrile : Methanol (50:50)
Gradient 0-20 min: 20% B → 60% B
Flow Rate 1.0 mL/min
Detection Fluorescence (Ex: 340 nm, Em: 450 nm)
Retention Time ~8.2 min (4-HIL isomer)

Alternative: HPLC-ELSD (No Derivatization)

  • Detector: Evaporative Light Scattering Detector.

  • Mobile Phase: 0.1% TFA in Water / Acetonitrile.

  • Benefit: Direct detection, no reaction stability issues.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Column Clogging (HPLC or IEC) Residual GalactomannansEnsure the "Gum Precipitation" step (Phase B.4) is performed rigorously. Use a guard column.
Low Recovery Incomplete ElutionIncrease NH₄OH concentration to 2N. Ensure resin is fully regenerated (H+ form) before loading.
Split Peaks (HPLC) Isomer Separation4-HIL has two isomers (major/minor). This is normal. Sum the areas for total quantification.
Viscous Extract High Aqueous ContentDo not use 100% water for extraction. Stick to 50-70% Ethanol to reduce gum solubility.

References

  • Extraction and Characterization of 4-Hydroxyisoleucine. Indo American Journal of Pharmaceutical Sciences. (2017). Methods for aqueous extraction and HPLC-FLD quantification.

  • Optimization of extraction and purification of 4-hydroxyisoleucine. Food Science. (2013). Details the cation exchange resin (732 resin) and ammonia elution parameters.

  • Identification and Quantitative Determination of 4-Hydroxyisoleucine. Journal of Medicinal Plants. (2009). Comparison of derivatization techniques and isomer separation.

  • Process for isolation of 4-Hydroxyisoleucine. Patent Application. Describes the industrial scale-up using defatting and ion exchange.[1][6][4]

  • 4-Hydroxyisoleucine from Fenugreek: Preparation of high pharmacological strength extract. The Pharma Innovation Journal. (2021). Validates the 50% ethanol extraction efficiency.

Application Note: Preclinical Evaluation of 4-Hydroxyisoleucine (4-HIL) in Type 2 Diabetes Animal Models

[1]

Executive Summary

This guide provides a rigorous technical framework for using 4-hydroxyisoleucine (4-HIL), a non-proteinogenic amino acid extracted from Trigonella foenum-graecum (Fenugreek), in preclinical Type 2 Diabetes (T2D) research. Unlike sulfonylureas, which can cause hypoglycemia by stimulating insulin secretion regardless of glucose levels, 4-HIL exhibits a unique glucose-dependent insulinotropic mechanism . This application note details the physiological rationale, validated dosing regimens, and critical endpoints required to generate reproducible data in rodent models.

Pharmacological Rationale & Mechanism of Action

To design effective experiments, researchers must understand that 4-HIL acts as a dual-action agent: it stimulates pancreatic

The "Glucose-Dependent" Safety Factor

The defining characteristic of 4-HIL is its inability to stimulate insulin secretion at basal glucose levels (≤ 3.0 mM).[1] Potentiation occurs primarily when glucose concentrations exceed supranormal levels (6.6–16.7 mM).[1] This distinguishes it from standard secretagogues and minimizes the risk of hypoglycemic shock in animal cohorts.

Molecular Pathway Visualization

The following diagram illustrates the multi-tissue mechanism of action, highlighting the PI3K/Akt activation in peripheral tissues and the ATP-sensitive K+ channel modulation in the pancreas.

Gcluster_PancreasPancreatic Beta-Cellcluster_PeripheryPeripheral Tissues(Liver/Muscle/Adipose)HIL4-Hydroxyisoleucine(4-HIL)InsulinSecBiphasic InsulinSecretionHIL->InsulinSecDirect PotentiationPI3KPI3K/AktPathwayHIL->PI3KSensitizationInflamReduced Inflammation(TNF-a, IL-6)HIL->InflamInhibitionGlucoseHigh Glucose(>6.6 mM)MetabolismMetabolism(ATP Generation)Glucose->MetabolismMetabolism->InsulinSecRequired TriggerInsulinSec->PI3KSystemic FeedbackGLUT4GLUT4TranslocationPI3K->GLUT4

Figure 1: Dual mechanism of action showing glucose-dependent insulin secretion and peripheral sensitization pathways.

Experimental Model Selection

Selecting the appropriate model is critical for observing the specific effects of 4-HIL.

Model TypeSpecific Strain/MethodSuitability for 4-HILNotes
Genetic db/db Mice (C57BL/KsJ)High Excellent for testing insulin sensitization and lipid metabolism improvements.
Diet-Induced C57BL/6J (60% HFD)High Mimics human metabolic syndrome; ideal for chronic (8-12 week) efficacy studies.
Chemical STZ-Nicotinamide (Rat)Medium Preferred over high-dose STZ. Use mild STZ (45-55 mg/kg) + Nicotinamide to preserve some

-cell mass for 4-HIL to act upon.

Formulation and Dosing Protocols

Compound Preparation

4-HIL is a zwitterionic amino acid with high water solubility.

  • Vehicle: 0.9% Sterile Saline or Phosphate Buffered Saline (PBS).

  • Solubility: >20 mg/mL in aqueous solution.[2]

  • Stability: Prepare fresh weekly; store stock solution at 4°C.

  • pH Check: If using the hydrochloride salt form, neutralize pH to ~7.0-7.4 using NaOH before administration to prevent peritoneal irritation.

Validated Dosing Regimens

Dosing is species-dependent. The following ranges are established in peer-reviewed literature.

A. Rats (Wistar/Sprague-Dawley)

  • Route: Oral Gavage (p.o.) or Intraperitoneal (i.p.)

  • Effective Dose: 50 mg/kg body weight per day.[3][4]

  • Duration: 4 weeks (Chronic study).[3]

B. Mice (C57BL/6 or db/db)

  • Route: Oral Gavage (p.o.)

  • Effective Dose: 100 – 200 mg/kg body weight per day.

  • Note: Mice often require higher mg/kg dosing due to faster metabolic rates. Dose-dependency is often observed between 50 and 200 mg/kg.

Experimental Workflow & Key Assays

To validate the efficacy of 4-HIL, a comprehensive study timeline must be followed.

Study Timeline Visualization

Workflowcluster_TreatmentTreatment Phase (4-8 Weeks)StartAcclimatization(1 Week)InductionModel Induction(HFD: 8-16 Weeks)(STZ: Day 0)Start->InductionConfirmConfirm Hyperglycemia(Fasting BG > 250 mg/dL)Induction->ConfirmDosingDaily Dosing(Vehicle vs. 4-HIL 50-200mg/kg)Confirm->DosingWeeklyWeekly Monitoring:BW, Food Intake, Fasting BGDosing->WeeklyEndpointsTerminal Endpoints:OGTT, ITT, Lipid Profile,Histology (Liver/Pancreas)Weekly->Endpoints

Figure 2: Standardized workflow for chronic efficacy evaluation of 4-HIL.

Critical Assay Protocols
Oral Glucose Tolerance Test (OGTT)
  • Timing: Perform in the final week of treatment.

  • Fasting: Overnight fast (12 hours) for rats; 6 hours for mice.

  • Glucose Load: 2 g/kg body weight (20% glucose solution).

  • 4-HIL Administration: Administer 4-HIL 30-60 minutes prior to glucose load to observe the priming effect.

  • Sampling: T=0 (pre-load), 15, 30, 60, 90, 120 min via tail vein.

  • Metric: Calculate Area Under the Curve (AUC) for glucose.

Insulin Tolerance Test (ITT)
  • Purpose: Assess peripheral insulin sensitization.

  • Fasting: Short fast (4-6 hours) to prevent severe hypoglycemia.

  • Insulin Load: 0.75 – 1.0 U/kg insulin (i.p.).

  • Sampling: T=0, 15, 30, 60, 90 min.

  • Success Criteria: 4-HIL group should show a steeper drop in glucose and sustained suppression compared to vehicle.

Data Reporting & Interpretation

When reporting results, organize data to demonstrate both the pancreatic and extra-pancreatic effects.

Expected Outcomes Table:

ParameterVehicle Control (Diabetic)4-HIL Treatment GroupInterpretation
Fasting Blood Glucose High (>250 mg/dL)Significantly ReducedImproved basal control
Plasma Insulin (Fasting) Variable (often High in T2D)Reduced (Normalized)Reduced insulin resistance
OGTT AUC HighSignificantly LowerImproved glucose clearance
HOMA-IR HighReducedEnhanced insulin sensitivity
Hepatic Triglycerides High (Steatosis)ReducedImproved lipid metabolism
TNF-

/ IL-6
ElevatedDownregulatedAnti-inflammatory effect

Troubleshooting & Quality Control

  • Lack of Efficacy:

    • Check the Model: If using high-dose STZ (Type 1 model),

      
      -cells may be destroyed. 4-HIL requires functional 
      
      
      -cells. Switch to STZ-Nicotinamide or db/db models.
    • Check Timing: In OGTT, if 4-HIL is given simultaneously with glucose, the effect may be delayed. Pre-treat 30 mins prior.

  • Solubility Issues:

    • Pure 4-HIL is hygroscopic. Ensure the powder is stored with desiccants. If the solution is cloudy, mild warming (37°C) or sonication is acceptable.

  • Variable Food Intake:

    • 4-HIL typically does not alter food intake significantly. If weight loss is observed without reduced food intake, this confirms metabolic improvement (energy expenditure) rather than appetite suppression.

References

  • Broca, C., et al. (1999). "4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion." American Journal of Physiology-Endocrinology and Metabolism.

  • Narender, T., et al. (2006). "4-Hydroxyisoleucine an unusual amino acid as antidyslipidemic and antihyperglycemic agent." Bioorganic & Medicinal Chemistry Letters.

  • Singh, A. B., et al. (2010). "4-Hydroxyisoleucine ameliorates fatty liver and insulin resistance in dyslipidemic hamsters." Biochemical and Biophysical Research Communications.

  • Avalyar, S., et al. (2017). "In-vivo and in-vitro study of mechanism of action of 4-hydroxyisoleucine...". London Met Repository.

  • Fuller, S., & Stephens, J. M. (2015). "Diosgenin, 4-Hydroxyisoleucine, and Fiber from Fenugreek: Mechanisms of Actions and Potential Effects on Metabolic Syndrome." Advances in Nutrition.

Application Note: (2S)-2-amino-4-hydroxy-3-methylpentanoic Acid (4-Hydroxyisoleucine) for In Vitro Insulin Secretion Assays

[1]

Introduction & Scientific Context

(2S)-2-amino-4-hydroxy-3-methylpentanoic acid, commonly known as 4-Hydroxyisoleucine (4-OH-Ile) , is a non-proteinogenic amino acid primarily isolated from Fenugreek (Trigonella foenum-graecum) seeds.[1] Unlike sulfonylureas, which stimulate insulin secretion regardless of glucose levels (often leading to hypoglycemia), 4-OH-Ile exhibits a unique glucose-dependent insulinotropic mechanism.[2]

This application note provides a validated protocol for using 4-OH-Ile in in vitro insulin secretion assays. It is designed for researchers investigating Type 2 Diabetes Mellitus (T2DM) and metabolic syndrome, specifically those seeking to differentiate between constitutive secretagogues and glucose-dependent amplifiers.

Key Differentiator: The "Smart" Secretagogue

The biological activity of 4-OH-Ile is strictly conditional. At basal glucose levels (≤ 3.0 mM), it has no effect on insulin release.[3] Its insulinotropic activity becomes significant only at intermediate (8.3 mM) to high (16.7 mM) glucose concentrations [1]. This makes it an ideal reference compound for screening drugs designed to restore biphasic insulin secretion without hypoglycemic side effects.

Mechanism of Action

To design an effective assay, one must understand the signaling cascade. 4-OH-Ile does not simply depolarize the cell; it amplifies the nutrient-stimulated signal.

  • Glucose Metabolism: Glucose enters via GLUT2 and is metabolized, increasing the ATP/ADP ratio.

  • Channel Gating: High ATP closes

    
     channels, depolarizing the membrane and opening Voltage-Dependent Calcium Channels (VDCC).
    
  • Amplification: 4-OH-Ile enters the cell (likely via amino acid transporters) and modulates downstream effectors, potentially involving the PI3K/Akt pathway and direct interaction with the exocytotic machinery, thereby increasing the efficiency of insulin granule fusion [2].

Diagram 1: Signaling Pathway & Modulation

The following diagram illustrates where 4-OH-Ile intersects with the canonical Glucose-Stimulated Insulin Secretion (GSIS) pathway.

GSIS_PathwayGlucose_ExtExtracellular Glucose(High: 16.7 mM)GLUT2GLUT2 TransporterGlucose_Ext->GLUT2Compound4-Hydroxyisoleucine(2S, 3R, 4S)Glucose_Ext->CompoundRequired for ActivityGlycolysisGlycolysis & TCA CycleGLUT2->GlycolysisATP_Ratio↑ ATP/ADP RatioGlycolysis->ATP_RatioKATPK-ATP Channel(Closure)ATP_Ratio->KATPDepolarizationMembrane DepolarizationKATP->DepolarizationCa_ChannelVDCC Opens(Ca2+ Influx)Depolarization->Ca_ChannelCa_Rise↑ Intracellular Ca2+Ca_Channel->Ca_RiseGranulesInsulin GranulesCa_Rise->GranulesPI3KPI3K / Akt Pathway(Amplification)Compound->PI3KPutative MechanismPI3K->GranulesPriming/Fusion EfficiencySecretionInsulin Secretion(Biphasic)Granules->Secretion

Figure 1: 4-Hydroxyisoleucine acts as an amplifier of the glucose signal, requiring high glucose (blue) to potentiate insulin granule exocytosis (yellow).

Experimental Protocol: Static Incubation Assay

This protocol uses INS-1E cells (a robust rat insulinoma line) or isolated murine islets . The static incubation method is preferred over perfusion for medium-throughput screening.

Reagent Preparation
  • Target Molecule: (2S, 3R, 4S)-4-hydroxyisoleucine.[2][4]

    • Note: Ensure you obtain the (2S, 3R, 4S) isomer (natural). Synthetic mixtures of stereoisomers may have significantly lower potency.

  • Stock Solution: Dissolve 4-OH-Ile in sterile water or PBS to 100 mM. Store at -20°C.

  • Working Buffer (KRBH): Krebs-Ringer Bicarbonate HEPES buffer.

    • 135 mM NaCl, 3.6 mM KCl, 5 mM NaHCO3, 0.5 mM NaH2PO4, 0.5 mM MgCl2, 1.5 mM CaCl2, 10 mM HEPES, pH 7.4.

    • CRITICAL: Supplement with 0.1% BSA (Fatty Acid Free) to prevent peptide adsorption to plasticware.

Workflow Overview

WorkflowSeeding1. Cell Seeding(INS-1E or Islets)Starvation2. Glucose Starvation(2h @ 2.8 mM Glucose)Seeding->StarvationWash3. Wash Step(Warm KRBH)Starvation->WashIncubation4. Stimulation(60 min @ 37°C)Wash->IncubationCollection5. Supernatant Collection(Centrifuge 300xg)Incubation->CollectionAnalysis6. Insulin Assay(ELISA / HTRF)Collection->Analysis

Figure 2: Step-by-step workflow for the static incubation assay.

Detailed Procedure
  • Seeding:

    • Seed INS-1E cells at

      
       cells/well in 24-well plates. Culture for 3-4 days until 80% confluent.
      
  • Pre-Incubation (Starvation):

    • Remove culture medium.

    • Wash cells 1x with glucose-free KRBH.

    • Incubate for 2 hours in KRBH containing 2.8 mM glucose . This step synchronizes the cells and reduces basal insulin secretion.

  • Stimulation (The Assay):

    • Prepare KRBH stimulation buffers (See Table 1).

    • Replace starvation buffer with 500 µL of the appropriate stimulation buffer.

    • Incubate for 60 minutes at 37°C.

  • Sample Collection:

    • Collect supernatant immediately.

    • Centrifuge at 300 x g for 5 minutes at 4°C to remove detached cells.

    • Transfer supernatant to fresh tubes. Store at -20°C if not assaying immediately.

  • Quantification:

    • Lyse remaining cells (using RIPA buffer) to measure total protein (BCA assay) for normalization.

    • Quantify insulin in supernatant using a Rat Insulin ELISA or HTRF kit.

Experimental Conditions (Table 1)
Condition GroupGlucose Concentration4-OH-Ile ConcentrationPurposeExpected Outcome
Basal Control 2.8 mM0 µMBaselineLow Insulin
Basal + Test 2.8 mM200 µMSpecificity CheckLow Insulin (No effect)
GSIS Control 16.7 mM0 µMPositive ControlHigh Insulin (~3-5x Basal)
GSIS + Test 16.7 mM200 µMMain Readout Very High Insulin (~2x GSIS Control)

Data Analysis & Interpretation

Normalization

Raw insulin values (ng/mL) must be normalized to total protein content per well to account for cell density variations.

Stimulation Index (SI)

Calculate the Fold Change relative to Basal Control:

Validation Criteria

For the assay to be considered valid:

  • GSIS Control SI must be > 2.0 (indicating cells are responsive to glucose).

  • Basal + Test should not be significantly different from Basal Control (confirming no hypoglycemia risk).

  • GSIS + Test should show a statistically significant increase (

    
    ) over GSIS Control .
    

Troubleshooting & Optimization

  • High Basal Secretion: If cells secrete too much insulin at 2.8 mM glucose, extend the starvation period to 3 hours or check passage number (INS-1E cells lose glucose sensitivity at high passages, >P40).

  • No Effect of 4-OH-Ile: Verify the isomer. The (2R) isomer is biologically inactive. Ensure the concentration is at least 100 µM; maximal effects are often seen between 200 µM and 1 mM [3].

  • Buffer pH: KRBH relies on bicarbonate.[5] Ensure the buffer is freshly prepared or kept in a CO2 incubator to maintain pH 7.4.

References

  • Sauvaire, Y., et al. (1998). 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion.[2] Diabetes, 47(2), 206-210.[3]

  • Broca, C., et al. (1999). 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. American Journal of Physiology-Endocrinology and Metabolism, 277(4), E617-E623.

  • Broca, C., et al. (2000). 4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion. European Journal of Pharmacology, 390(3), 339-345.

  • Jaiswal, N., et al. (2012). 4-Hydroxyisoleucine improves insulin resistance by promoting PI3K/Akt activation. Metabolism, 61(7).

Application Note: Protocol for Characterizing 4-Hydroxyisoleucine (4-OH-Ile) Mediated Glucose Uptake in 3T3-L1 Adipocytes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Type 2 Diabetes Mellitus (T2DM) is characterized by peripheral insulin resistance and pancreatic


-cell dysfunction. 4-Hydroxyisoleucine (4-OH-Ile) , a non-proteinogenic branched-chain amino acid extracted from Fenugreek (Trigonella foenum-graecum), has emerged as a potent therapeutic candidate.[1][2] Unlike sulfonylureas, which can cause hypoglycemia, 4-OH-Ile exhibits a unique dual mechanism: it stimulates insulin secretion in a glucose-dependent manner (pancreatic effect) and enhances insulin sensitivity in peripheral tissues (extrapancreatic effect).

This Application Note provides a rigorous protocol for quantifying the direct effect of 4-OH-Ile on glucose transport in 3T3-L1 adipocytes , the gold-standard in vitro model for white adipose tissue.

Mechanistic Basis

In adipocytes, 4-OH-Ile bypasses the insulin receptor (IR) extracellular binding domain but activates the downstream signaling cascade. It induces the phosphorylation of PI3K (Phosphoinositide 3-kinase) and Akt (Protein Kinase B) , leading to the translocation of GLUT4 vesicles from the intracellular pool to the plasma membrane, facilitating glucose entry.

Visualizing the Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by 4-OH-Ile in the adipocyte.

G Membrane Plasma Membrane FourOH 4-Hydroxyisoleucine (Extracellular) IR_Beta Insulin Receptor (β-Subunit) FourOH->IR_Beta Activates (Mechanism Distinct from Insulin) IRS1 IRS-1 (Tyr Phos) IR_Beta->IRS1 Phosphorylation PI3K PI3K (p85/p110) IRS1->PI3K Recruitment Akt Akt/PKB (Ser473 Phos) PI3K->Akt Activation AS160 AS160 (Inactivation) Akt->AS160 Phosphorylation GLUT4_Vesicle GLUT4 Vesicle (Intracellular) AS160->GLUT4_Vesicle Disinhibition GLUT4_Surface GLUT4 (Surface) GLUT4_Vesicle->GLUT4_Surface Translocation Glucose Glucose Influx GLUT4_Surface->Glucose Transport

Figure 1: Putative signaling pathway of 4-OH-Ile in adipocytes.[3] Note the convergence on the PI3K/Akt axis leading to GLUT4 translocation.

Experimental Design Strategy

To ensure data integrity (E-E-A-T), this protocol utilizes a Radioactive 2-Deoxy-D-[1,2-³H] Glucose (2-DG) uptake assay. While fluorescent analogs (2-NBDG) exist, the radioactive method remains the most sensitive quantitative measure for metabolic flux.

Critical Controls

Every experiment must include the following groups to validate the system:

  • Basal (Negative Control): Measures passive glucose entry (GLUT1).

  • Insulin (Positive Control): 100 nM. Verifies cell responsiveness.

  • Cytochalasin B: Blocks all transporter-mediated uptake. Determines non-specific background (diffusion/leakage).

  • Wortmannin/LY294002: PI3K inhibitors. Confirms 4-OH-Ile mechanism specificity.

Dose-Response Strategy

Literature indicates effective concentrations range from 10 µM to 200 µM . We recommend a logarithmic dose-response curve: 0, 10, 50, 100, 200 µM.

Materials & Reagent Preparation

Reagents
  • 4-Hydroxyisoleucine (4-OH-Ile): High purity (>98%).

  • Differentiation Cocktail (MDI): IBMX (0.5 mM), Dexamethasone (1 µM), Insulin (10 µg/mL).

  • Tracer: 2-Deoxy-D-[1,2-³H] Glucose (PerkinElmer or equivalent).

  • Cold Glucose: 2-Deoxy-D-glucose (non-radioactive).

  • KRP-HEPES Buffer (PH 7.4): 10 mM HEPES, 137 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 2.5 mM NaH₂PO₄.[4] Critical: Must be glucose-free.

4-OH-Ile Stock Preparation

4-OH-Ile is water-soluble.[5]

  • Dissolve powder in sterile PBS or water to create a 100 mM stock .

  • Filter sterilize (0.22 µm).

  • Aliquot and store at -20°C. Avoid freeze-thaw cycles.

Phase 1: Cell Culture & Differentiation[7]

Adipocytes must be fully differentiated (fat-laden) to express GLUT4. Fibroblasts (undifferentiated 3T3-L1) primarily express GLUT1 and will not respond significantly to insulin or 4-OH-Ile.

  • Seeding: Seed 3T3-L1 fibroblasts in 12-well or 24-well plates.

  • Confluence: Allow cells to reach 100% confluence (Day -2) and maintain for 48 hours post-confluence (Day 0). This contact inhibition is required for clonal expansion.

  • Induction (Day 0): Treat with MDI cocktail in DMEM + 10% FBS.

  • Progression (Day 2): Switch to DMEM + 10% FBS + Insulin (10 µg/mL) only.

  • Maturation (Day 4 onwards): Maintain in DMEM + 10% FBS, changing media every 2 days.

  • Usage: Cells are ready for uptake assays between Day 8 and Day 12 , when >90% of cells show visible lipid droplets.

Phase 2: Glucose Uptake Protocol (The "Meat")

Experimental Workflow Diagram

Workflow Step1 Serum Starvation (2-4 Hours) Step2 Wash & Buffer Exchange (KRP-HEPES) Step1->Step2 Step3 Treatment (4-OH-Ile / Insulin) 30-60 min Step2->Step3 Step4 Tracer Addition (³H-2-DG) 10 min Step3->Step4 Step5 Stop Reaction (Ice-cold PBS + Cyto B) Step4->Step5 Step6 Lysis & Counting (Scintillation) Step5->Step6

Figure 2: Chronological workflow for the radioactive glucose uptake assay.

Step-by-Step Procedure

1. Serum Starvation (Essential for Baseline Reset)

  • Remove culture media.[6]

  • Wash cells 2x with warm sterile PBS.

  • Incubate cells in serum-free DMEM (low glucose or no glucose preferred) with 0.2% BSA for 3–4 hours .

    • Why? Removes circulating insulin/growth factors present in FBS that keep background glucose uptake high.

2. Buffer Exchange

  • Aspirate starvation media.

  • Wash cells 2x with warm KRP-HEPES buffer .

  • Add 450 µL of warm KRP-HEPES buffer to each well (for 24-well plate).

3. Treatment (Stimulation)

  • Add 50 µL of 10X concentrated compounds to appropriate wells.

    • Control: Buffer only.

    • Insulin: Final conc 100 nM.

    • 4-OH-Ile: Final conc 10, 50, 100, 200 µM.

    • Inhibitor Check: Pre-incubate Wortmannin (100 nM) for 15 min before adding 4-OH-Ile if testing pathway dependence.

  • Incubate for 30 to 60 minutes at 37°C.

4. Uptake Phase

  • Prepare the Isotope Mix : KRP-HEPES containing 0.5 µCi/mL [³H]-2-DG and 100 µM cold 2-DG.

  • Add 50 µL of Isotope Mix to each well.

  • Incubate for exactly 10 minutes at room temperature or 37°C.

    • Note: Timing must be precise. Beyond 10-15 mins, efflux of phosphorylated 2-DG may occur.

5. Termination

  • Place plate on ice immediately.

  • Rapidly aspirate the radioactive buffer (dispose of in radioactive waste).

  • Wash cells 3x with Ice-Cold PBS containing 10 µM Cytochalasin B.

    • Why? The cold stops metabolism; Cytochalasin B locks the transporters to prevent tracer loss during washing.

6. Lysis and Measurement

  • Solubilize cells with 200 µL 0.1 N NaOH or 1% Triton X-100.

  • Transfer lysate to scintillation vials containing 4 mL scintillation fluid.

  • Quantify radioactivity (CPM) using a beta-counter.

  • Protein Normalization: Save a small aliquot of lysate (10 µL) for a BCA Protein Assay to normalize data (CPM per mg protein).

Data Analysis & Presentation

Calculation
  • Subtract Background: Subtract the CPM of the "Cytochalasin B only" wells (non-specific uptake) from all samples.

  • Normalize: Divide corrected CPM by the protein concentration (mg/mL) of the well.

  • Fold Change: Express results as fold-stimulation relative to the Basal Control.

Expected Results Table
Treatment GroupConcentrationExpected Fold Change (approx.)Interpretation
Basal N/A1.0Baseline GLUT1 activity.
Insulin 100 nM8.0 - 12.0High responsiveness confirms healthy adipocytes.
4-OH-Ile 10 µM1.2 - 1.5Minimal effect at low dose.
4-OH-Ile 50 µM2.5 - 4.0Significant uptake stimulation.
4-OH-Ile 100 µM4.0 - 6.0Near-maximal effect (often sub-maximal vs Insulin).
4-OH-Ile + Wortmannin 100 µM + 100 nM~1.0Complete inhibition confirms PI3K dependency.

Mechanistic Validation (Western Blot)

To publish these findings, you must corroborate the functional uptake data with signaling data.

  • Treat adipocytes with 4-OH-Ile (50-100 µM) for 15, 30, and 60 minutes.

  • Lyse in RIPA buffer with phosphatase inhibitors.

  • Blot for:

    • p-Akt (Ser473): Activation marker.

    • Total Akt: Loading control.

    • GLUT4 (Plasma Membrane Fraction): Requires membrane fractionation kit.

  • Expectation: 4-OH-Ile should induce p-Akt phosphorylation in a time-dependent manner, peaking typically at 30 minutes.

References

  • Jetté, L., et al. (2009). 4-Hydroxyisoleucine: a plant-derived treatment for metabolic syndrome. Current Opinion in Investigational Drugs.

  • Broca, C., et al. (1999). 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. American Journal of Physiology-Endocrinology and Metabolism.

  • Jaiswal, N., et al. (2012). 4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway.[3] European Journal of Nutrition.

  • Gao, J., et al. (2015). 4-Hydroxyisoleucine ameliorates an insulin resistant-like state in 3T3-L1 adipocytes by regulating TACE/TIMP3 expression. Drug Design, Development and Therapy.[7]

  • Abcam Protocols. 3T3-L1 differentiation into adipocyte cells protocol.

Sources

4-hydroxyisoleucine as a chiral building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic, branched-chain amino acid primarily isolated from Fenugreek (Trigonella foenum-graecum).[1][2][3][4][5] Distinguished by its three contiguous stereocenters (2S, 3R, 4S) and a gamma-hydroxyl group, 4-HIL offers a unique scaffold for asymmetric synthesis. Unlike standard amino acids, 4-HIL possesses an intrinsic "lactone switch" mechanism—readily cyclizing to a gamma-lactone under acidic conditions—which serves as an auto-protecting strategy for the carboxyl and hydroxyl termini.

This guide details the isolation, protection, and synthetic application of 4-HIL, focusing on its utility in developing insulinotropic peptides and chiral flavor compounds (Sotolone).

Structural Logic & Stereochemistry

The synthetic value of 4-HIL lies in its dense stereochemical information. The major natural isomer, (2S, 3R, 4S)-4-hydroxyisoleucine , accounts for ~90% of the natural abundance and is the primary conformer responsible for glucose-dependent insulin secretion.[4]

  • The "Lactone Switch": In open-chain form, the molecule is zwitterionic and highly polar. Under acidic conditions (pH < 4), the

    
    -hydroxyl group attacks the carbonyl carbon, expelling water to form a stable five-membered lactone.
    
  • Synthetic Implication: This lactonization effectively "locks" the C-terminus and the side-chain hydroxyl, allowing selective manipulation of the

    
    -amine.
    
Figure 1: The 4-HIL Reactivity Map

HIL_Reactivity HIL 4-Hydroxyisoleucine (Open Chain, Zwitterion) Lactone 4-HIL Lactone (Cyclic, Protected) HIL->Lactone Acid (HCl) Cyclization Sotolone Sotolone (Flavor Compound) HIL->Sotolone Oxidative Deamination (-NH3) Lactone->HIL Base (OH-) Hydrolysis Peptides Branched Peptides (Insulinotropic) Lactone->Peptides Amine Nucleophile Ring Opening Pyrrolidines Pyrrolidine Scaffolds (Chiral Auxiliaries) Lactone->Pyrrolidines Reductive Cyclization

Caption: Divergent synthetic pathways from the 4-HIL core. The lactone intermediate acts as the central hub for derivatization.

Workflow: Isolation & Purification

Total synthesis of 4-HIL is multistep and costly. High-purity isolation from fenugreek seeds is the preferred route for accessing gram-scale quantities of the chiral building block.

Optimization Insight: While water extracts 4-HIL, it co-extracts mucilage (galactomannans), creating a viscous sludge that fouls chromatography columns. A 50:50 Ethanol:Water mixture is the critical critical parameter; it maximizes 4-HIL solubility (


 mg/mL) while precipitating high-molecular-weight polysaccharides.
Protocol A: High-Yield Extraction from Trigonella Seeds
  • Defatting: Macerate 100 g of finely powdered fenugreek seeds in

    
    -hexane (300 mL) for 2 hours. Filter and discard the hexane (removes lipids/terpenes).
    
  • Extraction: Resuspend defatted powder in 500 mL of 50% (v/v) EtOH/Water . Stir mechanically at RT for 90 minutes.

    • Why: This solvent ratio recovers >80% of 4-HIL while minimizing mucilage viscosity.

  • Clarification: Centrifuge at 5000 x g for 15 mins. Collect supernatant.

  • Cation Exchange (The Purification Step):

    • Pack a column with Dowex 50WX8 (H+ form).[6]

    • Load the supernatant (pH ~6). 4-HIL (pI ~5.9) binds to the resin.

    • Wash 1: Deionized water (removes sugars/saponins).

    • Wash 2: 50% EtOH (removes residual pigments).

    • Elution: Elute with 1M NH

      
      OH. Collect fractions that react positive to Ninhydrin (purple/brown spot).
      
  • Crystallization: Concentrate ammoniacal fractions in vacuo. Redissolve residue in minimal hot EtOH and cool to 4°C. 4-HIL crystallizes as white needles.

Yield: ~0.4% - 0.6% w/w (purity >95% by HPLC).

Synthetic Application Protocols

Protocol B: The "Lactone Lock" – Synthesis of N-Boc-4-HIL Lactone

Target: Creating an activated electrophile for peptide synthesis.

This protocol converts the zwitterion into a protected, activated species ready for nucleophilic attack.

Reagents: 4-HIL (1.0 eq), Di-tert-butyl dicarbonate (Boc


O, 1.2 eq), NaHCO

, HCl.
  • Protection (N-Boc): Dissolve 4-HIL (1 g) in 1:1 Dioxane/Water. Add NaHCO

    
     (2 eq) followed by Boc
    
    
    
    O (1.2 eq). Stir 12h at RT.
  • Acidification & Cyclization: Acidify the reaction mixture carefully to pH 2.0 using 1N HCl.

    • Mechanism:[1][2][7][8][9][10] Acidification protonates the carboxylate. The spatial proximity of the

      
      -hydroxyl group drives spontaneous intramolecular esterification.
      
  • Extraction: Extract the lactone into EtOAc (3x). The uncyclized acid remains in the aqueous phase (equilibrium favors lactone >90%).

  • Purification: Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
    • Result:N-Boc-(2S, 3R, 4S)-4-hydroxyisoleucine lactone .

    • Characterization: IR signal at ~1775 cm

      
       (
      
      
      
      -lactone carbonyl).
Protocol C: Peptide Coupling via Lactone Opening

Target: Synthesis of branched peptides (e.g., Gly-L-4-HIL).

Unlike standard amide coupling which requires EDC/NHS, the lactone itself acts as an "activated ester."

  • Nucleophilic Attack: Dissolve N-Boc-4-HIL lactone (1 eq) in dry THF.

  • Coupling: Add the amine partner (e.g., Glycine methyl ester, 1.1 eq) and a non-nucleophilic base (DIPEA, 1.5 eq).

    • Catalysis: Add 0.1 eq of DMAP to accelerate ring opening.

  • Reaction: Reflux gently (40-50°C) for 6-12h. The amine attacks the lactone carbonyl, opening the ring to form the amide bond while liberating the

    
    -hydroxyl group.
    
  • Result: A dipeptide with a free

    
    -hydroxyl, preserving the original stereochemistry.
    

Comparative Data: Solvent Efficiency

The choice of extraction solvent significantly impacts the yield of the chiral building block.

Solvent System4-HIL Recovery (%)Impurity ProfileSuitability for Scale-up
Water (100%) 95%High (Mucilage/Gums)Low (Filtration issues)
EtOH:Water (50:50) 82-85% Low (Clean extract) High (Optimal)
EtOH (100%)<20%Very LowPoor (Solubility limit)
MeOH:Water (50:50)85%Medium (Toxic solvent)Medium

Non-Pharma Application: Synthesis of Sotolone

Sector: Flavor & Fragrance Chemistry[6]

4-HIL is the biosynthetic precursor to Sotolone (maple syrup/curry odor), a high-value aroma chemical.

Reaction: Oxidative Deamination.[6] Protocol:

  • Dissolve 4-HIL in phosphate buffer (pH 5.0).

  • Add an

    
    -dicarbonyl trapping agent (e.g., Methylglyoxal or simply heat in the presence of mild oxidants).
    
  • Heat to 100°C for 1 hour.

  • Mechanism: Strecker degradation of the amino acid yields an unstable intermediate which cyclizes and dehydrates to form 3-hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolone).

References

  • Sauvaire, Y., et al. (1998).[1][11] 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion.[5][8] Diabetes.[1][2][4][11][12]

  • Broca, C., et al. (2000).[11] 4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion.[3][4][5][12] European Journal of Pharmacology.

  • Gharavi, K. V., et al. (2021). 4-Hydroxyisoleucine from Fenugreek: Preparation of high pharmacological strength extract and assay method development. Journal of Pharmacognosy and Phytochemistry.

  • Blank, I., et al. (1996). Formation of 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolone) from 4-hydroxy-L-isoleucine.[6] Journal of Agricultural and Food Chemistry.

  • Avalos-Soriano, A., et al. (2016). 4-Hydroxyisoleucine from Fenugreek: Effects on Insulin Resistance Associated with Obesity.[2] Molecules.[1][2][3][4][5][6][7][8][10][11][12]

Sources

Cell culture protocols for investigating 4-hydroxyisoleucine bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Protocols for Investigating 4-Hydroxyisoleucine Bioactivity

Part 1: Executive Summary & Strategic Approach

4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic amino acid extracted from Fenugreek (Trigonella foenum-graecum) seeds.[1][2][3] Unlike sulfonylureas, which stimulate insulin secretion regardless of glucose levels (posing a hypoglycemia risk), 4-HIL exhibits a glucose-dependent insulinotropic effect .[4] Furthermore, it acts as an insulin sensitizer in peripheral tissues (muscle, liver, adipose) via the PI3K/Akt and AMPK pathways.

Experimental Strategy: To fully characterize 4-HIL bioactivity, a dual-model approach is required:

  • Pancreatic Model (Beta-cells): To validate the "smart" secretagogue activity (GSIS assay).

  • Peripheral Model (Myotubes/Adipocytes): To validate insulin sensitization and glucose uptake (2-DG uptake assay).

Part 2: Reagent Preparation & Handling

Compound: (2S, 3R, 4S)-4-Hydroxyisoleucine (Purity >98%) Molecular Weight: ~147.17 g/mol

Solubility & Stock Preparation:

  • Solubility: Highly soluble in water and PBS (≥26 mg/mL).

  • Vehicle: Phosphate Buffered Saline (PBS), pH 7.4. Avoid DMSO if possible to minimize vehicle toxicity in metabolic assays, though DMSO (<0.1%) is acceptable if required for specific analogs.

  • Storage: Store powder at -20°C. Reconstituted stock solutions (e.g., 100 mM) should be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.

Cytotoxicity Check (Pre-requisite): Before metabolic assays, validate cell viability using an MTT or CCK-8 assay.

  • Safe Range: Typically 1 µM – 500 µM.

  • Target Test Range: 10 µM – 200 µM is the physiological window for in vitro bioactivity.

Part 3: Protocol 1 - Glucose-Stimulated Insulin Secretion (GSIS)

Objective: Quantify the glucose-dependent insulinotropic efficacy of 4-HIL. Cell Model: INS-1 or MIN6 (Rat Pancreatic Beta-Cell Lines).

Mechanism of Action Visualization

GSIS_Mechanism HighGlucose High Glucose (16.7 mM) Metabolism ATP Generation (Mitochondria) HighGlucose->Metabolism DirectStim Direct Potentiation (Independent of K+ ATP?) HighGlucose->DirectStim Required for Activity KATP K+ ATP Channel (Closure) Metabolism->KATP Depol Membrane Depolarization KATP->Depol CaChannel VDCC Opening (Ca2+ Influx) Depol->CaChannel Insulin Insulin Granule Exocytosis CaChannel->Insulin FourHIL 4-Hydroxyisoleucine (4-HIL) FourHIL->DirectStim DirectStim->Insulin Potentiates

Caption: 4-HIL potentiates insulin secretion primarily under hyperglycemic conditions, distinguishing it from sulfonylureas.

Detailed Methodology

1. Cell Seeding:

  • Seed INS-1 cells at

    
     cells/well in a 24-well plate coated with Poly-L-Lysine.
    
  • Culture for 48-72 hours in RPMI-1640 (11.1 mM Glucose) + 10% FBS + 50 µM 2-mercaptoethanol until 80-90% confluence.

2. Starvation (Critical Step):

  • Wash cells 2x with Krebs-Ringer Bicarbonate Buffer (KRB) (free of glucose).

  • KRB Composition: 115 mM NaCl, 4.7 mM KCl, 1.28 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 10 mM HEPES, 0.1% BSA, pH 7.4.

  • Incubate cells in glucose-free KRB for 2 hours at 37°C. Why? To deplete intracellular insulin stores and reset basal secretion.

3. Treatment (The Matrix): Prepare KRB solutions with the following conditions (n=4 replicates per condition):

Condition GroupGlucose Conc.4-HIL Conc.[4][5][6][7][8][9][10]Purpose
Basal Control 2.8 mM (Low)0 µMBaseline secretion check.
Basal + 4-HIL 2.8 mM (Low)100 µMSafety Check: Ensure no hypoglycemia risk.
Stimulated Control 16.7 mM (High)0 µMValidate cell responsiveness.
Dose Response 16.7 mM (High)10, 50, 200 µMEfficacy Test: Measure potentiation.
Positive Control 16.7 mM (High)100 nM GLP-1Assay validation.

4. Incubation & Sampling:

  • Incubate for 60 minutes at 37°C.

  • Collect supernatant immediately. Keep on ice or freeze at -80°C.

  • Normalization: Lyse cells (using RIPA buffer) and measure total protein content (BCA Assay) to normalize insulin secretion (ng insulin / mg protein).

5. Analysis:

  • Quantify insulin using a Rat Insulin ELISA Kit.

Part 4: Protocol 2 - Glucose Uptake Assay (Peripheral Sensitization)

Objective: Assess 4-HIL induced glucose transport in insulin-resistant or healthy muscle cells. Cell Model: L6-GLUT4myc myotubes or 3T3-L1 Adipocytes.

Signaling Pathway Visualization

Uptake_Mechanism FourHIL 4-Hydroxyisoleucine PI3K PI3K FourHIL->PI3K AMPK p-AMPK FourHIL->AMPK Akt p-Akt (Ser473) PI3K->Akt GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle AMPK->GLUT4_Vesicle GLUT4_Surface Surface GLUT4 (Translocation) GLUT4_Vesicle->GLUT4_Surface Translocation Glucose Glucose Influx GLUT4_Surface->Glucose Facilitates

Caption: 4-HIL stimulates glucose uptake via dual activation of PI3K/Akt and AMPK pathways, enhancing GLUT4 translocation.

Detailed Methodology

1. Differentiation:

  • L6 Cells: Seed myoblasts.[11] Switch to DMEM + 2% Horse Serum (Differentiation Media) when confluent. Culture for 5-7 days until myotubes form (multi-nucleated syncytia).

  • 3T3-L1: Requires standard hormonal cocktail (IBMX, Dexamethasone, Insulin) for 8-10 days differentiation.

2. Serum Starvation:

  • Wash cells with warm PBS.

  • Incubate in serum-free DMEM (low glucose 5.5 mM) for 3-5 hours .

  • Why? To remove background insulin/growth factor signaling.

3. Treatment:

  • Chronic Exposure (Sensitization): Incubate cells with 4-HIL (10 - 50 µM) for 16 hours (overnight).

  • Acute Exposure (Direct Stimulation): Incubate cells with 4-HIL (50 - 200 µM) for 30-60 minutes .

  • Note: For insulin resistance models, pre-treat with Palmitate (0.5 mM) or TNF-α for 24h prior to 4-HIL.

4. 2-DG Uptake Assay:

  • Wash cells 3x with KRB (HEPES-buffered saline).

  • Incubate with 2-Deoxy-D-[³H] glucose (0.5 µCi/mL) and 10 µM unlabeled 2-DG for 10-20 minutes at 37°C.

  • Stop Reaction: Rapidly aspirate media and wash 3x with ice-cold PBS containing 10 mM glucose (to block efflux).

  • Lysis: Solubilize cells in 0.1 N NaOH or 1% SDS.

  • Measurement: Liquid Scintillation Counting.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Basal Insulin (Protocol 1) Incomplete starvation.Extend KRB starvation to 2 hours; ensure BSA is fatty-acid free.
No 4-HIL Effect (Protocol 1) Glucose too low.4-HIL requires glucose.[4][8][12] Ensure "High Glucose" is ≥16.7 mM.
Low Glucose Uptake Signal (Protocol 2) Poor differentiation.Verify myotube formation (L6) or lipid droplets (3T3-L1) microscopically before assay.
Cell Detachment Washing too vigorous.Use gentle aspiration; coat plates with Collagen I or Poly-L-Lysine.

Part 6: References

  • Broca, C., et al. (1999).[8] "4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties."[2][4][7][8][10] American Journal of Physiology-Endocrinology and Metabolism.

  • Jaiswal, N., et al. (2012).[5] "4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway."[5][10] European Journal of Nutrition.[5]

  • Avalos-Soriano, A., et al. (2016). "4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity."[4][9] Molecules.

  • Singh, A.B., et al. (2010). "4-Hydroxyisoleucine improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway." Fitoterapia.

  • Gowtham, T., et al. (2022). "Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes." Scientific Reports.

Sources

Troubleshooting & Optimization

Technical Support Center: Extraction of 4-Hydroxyisoleucine from Plant Material

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction of 4-hydroxyisoleucine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the unique challenges encountered during the extraction and purification of this promising, non-proteinogenic amino acid from plant sources, primarily Fenugreek (Trigonella foenum-graecum) seeds. Our goal is to equip you with the necessary knowledge to optimize your extraction protocols, enhance yield and purity, and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding 4-hydroxyisoleucine extraction, providing concise, evidence-based answers to streamline your experimental design.

Q1: What is the most effective solvent system for extracting 4-hydroxyisoleucine from fenugreek seeds?

A1: A hydroalcoholic solvent system is generally the most effective for extracting 4-hydroxyisoleucine. Specifically, a mixture of ethanol and water is widely recommended. While various concentrations have been reported, a 50% ethanol-water mixture has been shown to provide a high extraction yield, recovering over 82.5% of the available 4-hydroxyisoleucine.[1] Using a higher concentration of ethanol (55-75%) can also be beneficial as it helps to reduce the viscosity of the extract, which in turn simplifies the filtration process and minimizes the co-extraction of fenugreek oil that can interfere with subsequent purification steps.[2]

Q2: Is a defatting step necessary before the primary extraction?

A2: Yes, a defatting step is highly recommended. Fenugreek seeds contain fatty constituents that can complicate the extraction and purification process. Defatting the powdered seed material, typically with a non-polar solvent like hexane, prior to the main extraction will remove these lipids.[3] This pre-treatment step is crucial for preventing the contamination of the final extract and avoiding issues during chromatographic purification, such as the fouling of resin columns.[2]

Q3: What are the optimal temperature and time for the extraction process?

A3: The optimal temperature and duration of extraction are critical parameters that influence the yield of 4-hydroxyisoleucine. Studies have indicated that performing the extraction at an elevated temperature, in the range of 50°C to 65°C, can enhance the extraction efficiency.[2] The extraction is typically carried out for a duration of 1 to 1.5 hours, and the process is often repeated 2 to 4 times to ensure a thorough extraction.[2] One study optimized the extraction with water at 90°C for 2 hours, performed twice.[4] The choice of temperature and time should be balanced to maximize yield without promoting the degradation of the target compound.

Q4: How can I effectively remove the viscous gum from the fenugreek extract?

A4: The high viscosity of fenugreek extract, primarily due to the presence of galactomannan gum, is a significant challenge. A common and effective method to remove this gum is through ethanol precipitation. After the initial extraction and concentration, adding a high concentration of ethanol (e.g., 90% ethanol) to the aqueous extract will cause the gum to precipitate.[4] The precipitated gum can then be separated by centrifugation, leaving the 4-hydroxyisoleucine in the supernatant.

Q5: What is the recommended method for purifying 4-hydroxyisoleucine from the crude extract?

A5: Cation exchange chromatography is the most widely used and effective method for the purification of 4-hydroxyisoleucine.[2][3] Being an amino acid, 4-hydroxyisoleucine will bind to a strong acid cation exchange resin at a neutral or slightly acidic pH. After loading the extract onto the column and washing away unbound impurities, the 4-hydroxyisoleucine can be eluted using a basic solution, such as a dilute ammonia solution (e.g., 1-5% ammonia water).[2][4] This method allows for the separation of 4-hydroxyisoleucine from other components of the extract, such as sugars and other neutral compounds.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the extraction and purification of 4-hydroxyisoleucine.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 4-Hydroxyisoleucine Incomplete extraction from the plant matrix.- Ensure the fenugreek seeds are finely powdered to increase the surface area for solvent penetration.[2] - Optimize the solvent-to-solid ratio; a higher volume of solvent may be required for exhaustive extraction. - Increase the extraction temperature (within the 50-65°C range) and/or the number of extraction cycles.[2]
Degradation of 4-hydroxyisoleucine during processing.- Avoid excessively high temperatures during concentration steps. Use a rotary evaporator under reduced pressure to lower the boiling point of the solvent. - Minimize the processing time, especially when the extract is at elevated temperatures.
Inefficient purification leading to loss of product.- Ensure the pH of the extract is appropriate for binding to the cation exchange resin. - Check the binding capacity of your ion-exchange resin and ensure it is not overloaded. - Optimize the elution conditions (e.g., concentration and volume of the eluting solution) to ensure complete recovery from the column.
Poor Purity of Final Product Co-extraction of impurities.- Implement a thorough defatting step with a non-polar solvent prior to the main extraction.[3] - Optimize the ethanol concentration in your extraction solvent to minimize the co-extraction of unwanted compounds.[2]
Incomplete removal of fenugreek gum.- Increase the final ethanol concentration during the precipitation step to ensure complete precipitation of the gum. - Allow sufficient time for the gum to precipitate before centrifugation.
Ineffective chromatographic separation.- Ensure the column is properly packed and equilibrated before loading the sample. - Optimize the washing step after sample loading to remove all non-binding impurities before elution. - Consider using a gradient elution to achieve better separation of 4-hydroxyisoleucine from closely related compounds.
Filtration Difficulties High viscosity of the extract due to fenugreek gum.- Use a higher percentage of ethanol in the extraction solvent (e.g., 55-75%) to reduce the viscosity of the extract.[2] - Perform a centrifugation step before filtration to pellet the larger particulate matter. - Consider using filter aids like celite to improve the filtration rate.
Inconsistent Results Between Batches Variation in the raw plant material.- The concentration of 4-hydroxyisoleucine in fenugreek seeds can vary depending on the geographical origin and harvesting conditions.[5] It is advisable to source raw materials from a consistent and reputable supplier. - Perform a quantitative analysis (e.g., HPTLC or HPLC) of the raw material to establish a baseline concentration of 4-hydroxyisoleucine before extraction.[1][6]
Inconsistent experimental parameters.- Strictly control all experimental parameters, including solvent concentrations, temperatures, extraction times, and flow rates during chromatography. - Maintain detailed batch records to track any deviations that may have occurred.

Experimental Protocols

Step-by-Step Methodology for Extraction and Purification of 4-Hydroxyisoleucine

This protocol provides a detailed workflow for the extraction and purification of 4-hydroxyisoleucine from fenugreek seeds, integrating best practices from published literature.

1. Preparation of Plant Material:

  • Grind fenugreek seeds into a fine powder (e.g., to pass through a 40-mesh sieve).[3]

2. Defatting:

  • Suspend the powdered seeds in hexane (or another suitable non-polar solvent) at a solid-to-solvent ratio of 1:5 (w/v).

  • Stir the mixture for 1-2 hours at room temperature.

  • Separate the solvent from the solid material by filtration.

  • Repeat the defatting step at least once more to ensure complete removal of lipids.

  • Air-dry the defatted seed powder to remove any residual solvent.

3. Extraction:

  • Suspend the defatted powder in a 50-75% aqueous ethanol solution at a solid-to-solvent ratio of 1:10 (w/v).[1][2]

  • Heat the mixture to 50-65°C and stir for 1-1.5 hours.[2]

  • Filter the mixture to collect the liquid extract.

  • Repeat the extraction process on the solid residue 2-3 times to maximize the yield.

  • Combine the filtrates from all extraction cycles.

4. Concentration and Gum Removal:

  • Concentrate the combined extract under reduced pressure using a rotary evaporator until the ethanol is removed.

  • To the resulting aqueous concentrate, add 90% ethanol to a final concentration of approximately 80% to precipitate the fenugreek gum.[4]

  • Allow the mixture to stand for several hours (or overnight at 4°C) to ensure complete precipitation.

  • Centrifuge the mixture to pellet the precipitated gum and collect the supernatant.

5. Cation Exchange Chromatography:

  • Prepare a strong acid cation exchange column (e.g., D001 type resin) and equilibrate it with deionized water.[2]

  • Adjust the pH of the supernatant to be slightly acidic (pH 4-6) if necessary.

  • Load the supernatant onto the equilibrated column.

  • Wash the column with deionized water to remove any unbound impurities.

  • Elute the bound 4-hydroxyisoleucine using a 1-5% ammonia solution.[2][4]

  • Collect the eluate fractions.

6. Final Processing:

  • Monitor the fractions for the presence of 4-hydroxyisoleucine using a suitable analytical technique (e.g., TLC or HPLC).

  • Pool the fractions containing the purified 4-hydroxyisoleucine.

  • Concentrate the pooled fractions under reduced pressure to remove the ammonia and water.

  • The resulting product can be further dried (e.g., by spray drying or lyophilization) to obtain a solid powder of 4-hydroxyisoleucine.

Visualizations

Workflow for 4-Hydroxyisoleucine Extraction and Purification

Extraction_Workflow start Fenugreek Seeds powdering Powdering start->powdering defatting Defatting (with Hexane) powdering->defatting extraction Extraction (50-75% Ethanol, 50-65°C) defatting->extraction filtration1 Filtration extraction->filtration1 concentration Concentration (Remove Ethanol) filtration1->concentration precipitation Gum Precipitation (with high concentration Ethanol) concentration->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant chromatography Cation Exchange Chromatography supernatant->chromatography elution Elution (with Ammonia Solution) chromatography->elution final_concentration Final Concentration & Drying elution->final_concentration product Purified 4-Hydroxyisoleucine final_concentration->product

Caption: A schematic overview of the key stages in the extraction and purification of 4-hydroxyisoleucine.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting problem Low Yield cause1 Incomplete Extraction problem->cause1 cause2 Degradation problem->cause2 cause3 Purification Loss problem->cause3 solution1a Optimize Particle Size cause1->solution1a solution1b Adjust Solvent:Solid Ratio cause1->solution1b solution1c Increase Temp/Time/Cycles cause1->solution1c solution2a Use Vacuum Concentration cause2->solution2a solution2b Minimize Processing Time cause2->solution2b solution3a Check Resin Binding pH cause3->solution3a solution3b Verify Resin Capacity cause3->solution3b solution3c Optimize Elution cause3->solution3c

Caption: A decision tree to diagnose and address the common causes of low 4-hydroxyisoleucine yield.

References

  • Novel method for extracting 4-hydroxy isoleucine product
  • Study on Extraction and Purification of 4-Hydroxyisoleucine from Trigonella foenungraecum. CNKI. [Link]

  • 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. ResearchGate. [Link]

  • 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. MDPI. [Link]

  • 4-Hydroxyisoleucine from Fenugreek: Preparation of high pharmacological strength extract and assay method development. Journal of Pharmacy and Pharmacology. [Link]

  • A Process For Isolation Of 4 Hydroxyisoleucine (Hil) From Fenugreek. Quick Company. [Link]

  • Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran. Journal of Medicinal Plants. [Link]

  • 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion. PubMed. [Link]

  • 4-Hydroxyisoleucine Ameliorates Fatty Acid-Induced Insulin Resistance and Inflammatory Response in Skeletal Muscle Cells. PubMed. [Link]

  • Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran. ResearchGate. [Link]

  • Quantification of 4-hydroxyisoleucine content in treated and untreated Fenugreek seeds using GC. DSpace Repository. [Link]

  • extraction and characterization of 4- hydroxyisoleucine from trigonella foenum graecum seeds. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Development and validation of a densitometric TLC method for analysis of trigonelline and 4-hydroxyisoleucine in fenugreek seeds. AKJournals. [Link]

Sources

Technical Support Center: Optimization of Dosage for In Vivo 4-Hydroxyisoleucine Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 4-hydroxyisoleucine (4-HIL) in in vivo studies. This guide is designed to provide you with the necessary information and troubleshooting strategies to optimize your experimental design, with a primary focus on dosage selection and administration. Our goal is to equip you with the scientific rationale behind protocol choices, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is 4-hydroxyisoleucine and what are its primary in vivo effects?

A1: 4-hydroxyisoleucine is a unique, non-proteinogenic amino acid primarily extracted from fenugreek seeds (Trigonella foenum-graecum)[1][2][3]. In vivo, it is principally recognized for its anti-diabetic properties.[2][3][4] Its key effects include:

  • Insulinotropic Activity: 4-HIL stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner.[1][4][5][6] This is a significant advantage as it reduces the risk of hypoglycemia, a common side effect of some anti-diabetic drugs.[1][4]

  • Improved Insulin Sensitivity: It has been shown to enhance insulin sensitivity in peripheral tissues like muscle and liver.[2][3][5]

  • Metabolic Regulation: Studies have demonstrated its ability to reduce body weight in diet-induced obese mice, lower plasma triglyceride and total cholesterol levels, and improve overall glucose tolerance.[1][5][7]

Q2: What is a typical starting dose for an in vivo study with 4-hydroxyisoleucine?

A2: The appropriate starting dose for 4-hydroxyisoleucine can vary depending on the animal model, the intended biological effect, and the route of administration. Based on published literature, a general starting point for oral administration in rodents is in the range of 50-100 mg/kg .

Animal ModelRoute of AdministrationEffective Dose RangeObserved EffectsReference
RatsIntravenous18 mg/kgImproved glucose tolerance[4]
RatsIntravenous50 mg/kgPartially restored glucose-induced insulin response[4]
RatsOral10 mg/kgPharmacokinetic studies[8][9]
RatsOral50 mg/kgImproved liver function markers in diabetic models[1]
DogsOral18 mg/kgImproved glucose tolerance[4]
MiceOral50-200 mg/kgDecreased body weight, improved insulin sensitivity[10]
HamstersNot specifiedNot specifiedDecreased plasma triglycerides and total cholesterol[5]

Q3: How should I prepare and administer 4-hydroxyisoleucine for my in vivo experiments?

A3: For oral administration, 4-hydroxyisoleucine can typically be dissolved in a suitable vehicle such as normal saline. It is crucial to ensure the compound is fully dissolved before administration. For intravenous administration, sterile saline is the recommended vehicle. The volume of administration should be appropriate for the size of the animal to avoid undue stress or physiological disturbance.

Q4: What are the known mechanisms of action for 4-hydroxyisoleucine?

A4: 4-hydroxyisoleucine exerts its effects through multiple mechanisms. A key mechanism is the direct stimulation of pancreatic β-cells to release insulin in the presence of elevated glucose levels.[5][6] Additionally, it has been shown to improve insulin signaling by activating the insulin receptor substrate-associated phosphoinositide 3 (PI3) kinase pathway.[5] Some studies also suggest an insulin-independent mechanism involving GLUT1-mediated glucose uptake.[2][3]

Q5: Is 4-hydroxyisoleucine toxic at higher doses?

A5: Existing studies suggest that 4-hydroxyisoleucine has a low toxicity profile. Acute toxicity studies in mice have been conducted at doses as high as 2 g/kg with no reported adverse effects.[10] In silico toxicology predictions also indicate that 4-hydroxyisoleucine is non-toxic to various receptors and does not possess toxicophores.[11] However, as with any experimental compound, it is prudent to conduct preliminary dose-ranging studies to assess for any unforeseen adverse effects in your specific model.

Troubleshooting Guide

Issue 1: Lack of Efficacy or High Variability in Response

Possible Cause 1: Suboptimal Dosage

  • Explanation: The dose of 4-hydroxyisoleucine may be too low to elicit a significant biological response in your specific animal model or disease state. The dose-response relationship can be influenced by factors such as age, sex, and the severity of the induced pathology.

  • Solution:

    • Conduct a Dose-Response Study: Begin with a pilot study using a range of doses (e.g., 25, 50, 100, and 200 mg/kg, orally) to identify the optimal dose that produces a consistent and significant effect.

    • Review Literature: Carefully examine the experimental details of published studies that have reported positive effects, paying close attention to the animal strain, age, and disease model used.

Possible Cause 2: Issues with Formulation or Administration

  • Explanation: Incomplete dissolution of 4-hydroxyisoleucine in the vehicle can lead to inaccurate dosing. Improper administration techniques (e.g., incorrect gavage placement) can also contribute to variability.

  • Solution:

    • Ensure Complete Dissolution: Visually inspect your formulation to confirm that 4-hydroxyisoleucine is fully dissolved before each administration. Gentle warming or sonication may aid in dissolution, but be mindful of the compound's stability under these conditions.

    • Standardize Administration Technique: Ensure all personnel involved in the study are proficient in the chosen administration technique. For oral gavage, verify the correct placement to ensure the full dose reaches the stomach.

Issue 2: Unexpected or Off-Target Effects

Possible Cause 1: Glucose-Dependent Mechanism

  • Explanation: The insulinotropic effect of 4-hydroxyisoleucine is glucose-dependent.[4][6] If you are not observing the expected changes in insulin levels, it may be because the background glucose levels in your animal model are not sufficiently elevated.

  • Solution:

    • Assess Glycemic Status: Ensure your experimental design accounts for the glycemic state of the animals. For example, when studying the insulinotropic effects, it is common to perform a glucose tolerance test in conjunction with 4-hydroxyisoleucine administration.[4]

    • Consider the Disease Model: The underlying pathophysiology of your disease model will influence the response to 4-hydroxyisoleucine. In models of severe β-cell dysfunction, the insulinotropic effects may be blunted.

Possible Cause 2: Pharmacokinetic Profile

  • Explanation: The timing of your endpoint measurements relative to the administration of 4-hydroxyisoleucine is critical. The compound's absorption, distribution, metabolism, and excretion (ADME) profile will dictate its peak plasma concentration and duration of action. In rats, the oral bioavailability of 4-hydroxyisoleucine at a 50 mg/kg dose is reported to be 56.8%.[7][12]

  • Solution:

    • Review Pharmacokinetic Data: Consult available pharmacokinetic studies to inform the timing of your sample collection and endpoint assessments.[8][9]

    • Pilot Time-Course Study: If pharmacokinetic data is not available for your specific model, consider conducting a small-scale time-course study to determine the optimal time point to observe the desired effect.

Experimental Protocols

Protocol 1: Dose-Response Study for Oral Administration in Mice
  • Animal Model: Select a relevant mouse model for your research question (e.g., C57BL/6J for diet-induced obesity).

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

  • Grouping: Randomly assign mice to vehicle control and treatment groups (n=6-8 per group).

  • Dose Selection: Prepare doses of 4-hydroxyisoleucine (e.g., 25, 50, 100, and 200 mg/kg) in normal saline.

  • Administration: Administer the selected doses or vehicle via oral gavage once daily for the duration of the study.

  • Monitoring: Monitor body weight, food and water intake, and relevant physiological parameters (e.g., blood glucose) regularly.

  • Endpoint Analysis: At the end of the study, collect blood and tissues for analysis of relevant biomarkers (e.g., plasma insulin, lipids, gene expression).

Visualizations

Dose_Optimization_Workflow cluster_planning Phase 1: Planning cluster_pilot Phase 2: Pilot Study cluster_analysis Phase 3: Analysis & Refinement cluster_definitive Phase 4: Definitive Study Lit_Review Literature Review (Existing Dosages & Models) Define_Endpoints Define Primary Endpoints Lit_Review->Define_Endpoints Inform Dose_Range Select Dose Range (e.g., 25-200 mg/kg) Define_Endpoints->Dose_Range Guide Dose_Response Dose-Response Experiment Dose_Range->Dose_Response Vehicle_Control Vehicle Control Group Vehicle_Control->Dose_Response Data_Analysis Analyze Endpoint Data (Efficacy & Toxicity) Dose_Response->Data_Analysis Generate Data Optimal_Dose Determine Optimal Dose Data_Analysis->Optimal_Dose Identify Definitive_Study Conduct Full-Scale Definitive Study Optimal_Dose->Definitive_Study Utilize

Caption: Workflow for In Vivo Dose Optimization of 4-Hydroxyisoleucine.

HIL_Signaling_Pathway cluster_pancreas Pancreatic β-Cell cluster_peripheral Peripheral Tissue (Muscle/Liver) HIL_pancreas 4-Hydroxyisoleucine Insulin_Secretion Insulin Secretion HIL_pancreas->Insulin_Secretion Potentiates Glucose High Glucose Glucose->Insulin_Secretion Stimulates HIL_peripheral 4-Hydroxyisoleucine PI3K PI3K Pathway HIL_peripheral->PI3K Activates Insulin_Receptor Insulin Receptor Insulin_Receptor->PI3K GLUT4 GLUT4 Translocation PI3K->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Simplified Signaling Pathways of 4-Hydroxyisoleucine.

References

  • Broca, C., et al. (1999). 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. American Journal of Physiology-Endocrinology and Metabolism, 277(4), E617-E623. [Link]

  • Jetté, L., et al. (2009). 4-Hydroxyisoleucine: a plant-derived treatment for metabolic syndrome. Current Opinion in Investigational Drugs, 10(4), 353-358. [Link]

  • Singh, A. B., et al. (2010). Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes. Journal of Pharmacy and Pharmacology, 62(10), 1275-1279. [Link]

  • Arote, R., et al. (2020). Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine using validated ultra-performance liquid chromatography-tandem mass spectrometry. RSC Advances, 10(8), 4649-4658. [Link]

  • Ghosal, S., et al. (2019). Effects of 4-hydroxyisoleucine from Fenugreek Seeds on Depression-like Behavior in Socially Isolated Olfactory Bulbectomized Rats. Pharmacognosy Magazine, 15(61), 217-224. [Link]

  • Arote, R. B., et al. (2020). Preclinical Pharmacokinetics of 4-Hydroxy Isoleucine Using Lc–Ms/Ms: A Potential Polycystic Ovary Syndrome Phytopharmaceutical Therapeutics. Journal of Liquid Chromatography & Related Technologies, 43(1-2), 48-55. [Link]

  • Navarro-Villalba, R., et al. (2021). 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. Molecules, 26(16), 4987. [Link]

  • Arote, R., et al. (2020). Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine using validated ultra-performance liquid chromatography-tandem mass spectrometry. RSC Advances, 10(8), 4649-4658. [Link]

  • Al-Salami, H. (2017). In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed with anti-diabetic and properties. London Metropolitan University. [Link]

  • Yu, J., et al. (2021). 4-Hydroxyisoleucine Alleviates Macrophage-Related Chronic Inflammation and Metabolic Syndrome in Mice Fed a High-Fat Diet. Frontiers in Pharmacology, 11, 609623. [Link]

  • Al-Salami, H. (2017). In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed with anti-diabetic and properties. London Metropolitan University. [Link]

  • Singh, A., et al. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based a. Frontiers in Chemistry, 11, 1145952. [Link]

  • Sauvaire, Y., et al. (1998). 4-Hydroxyisoleucine: A Novel Amino Acid Potentiator of Insulin Secretion. Diabetes, 47(2), 206-210. [Link]

  • Singh, A. B., et al. (2021). Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes. Future Journal of Pharmaceutical Sciences, 7(1), 1-8. [Link]

  • El-Rjoob, A. W., et al. (2021). 4-Hydroxyisoleucine from Fenugreek: Preparation of high pharmacological strength extract and assay method development. International Journal of Pharmaceutical Sciences and Research, 12(9), 4935-4942. [Link]

Sources

Technical Support Center: Strategies for Improving the Chromatographic Resolution of 4-Hydroxyisoleucine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Hydroxyisoleucine is a non-proteinogenic amino acid found predominantly in fenugreek (Trigonella foenum-graecum) seeds. It has garnered significant attention in pharmaceutical and nutraceutical research due to its potential insulinotropic and anti-dyslipidemic properties. The physiologically active and most abundant diastereomer is (2S, 3R, 4S)-4-hydroxyisoleucine, which accounts for about 90% of the total content. However, its separation from other stereoisomers, particularly the (2R, 3R, 4S) configuration, presents a considerable analytical challenge. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers achieve optimal resolution of 4-hydroxyisoleucine isomers.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the chromatographic analysis of 4-hydroxyisoleucine isomers.

Q1: My 4-hydroxyisoleucine isomer peaks are co-eluting or show very poor resolution (Rs < 1.5). What are the immediate steps I should take?

A1: Poor resolution is the most common challenge. Before undertaking extensive method redevelopment, follow this systematic troubleshooting approach.

  • Step 1: Verify System Suitability. Ensure your HPLC/UPLC system is performing optimally. Check for stable pressure, consistent flow rate, and minimal detector noise. High system dead volume can significantly degrade the resolution of closely eluting peaks.

  • Step 2: Check Mobile Phase Preparation. 4-Hydroxyisoleucine is a zwitterionic compound, making its retention highly sensitive to mobile phase pH.[1][2][3]

    • pH Accuracy: Ensure the pH of your aqueous mobile phase is accurate and reproducible. Use a calibrated pH meter. Even a small deviation of 0.1-0.2 pH units can cause a significant shift in retention and selectivity.[2][3]

    • Buffer Concentration: A buffer concentration that is too low may not have sufficient capacity to control the pH, leading to peak shape issues and shifting retention times. A typical starting range is 10-25 mM.

  • Step 3: Evaluate Column Health. Column degradation is a primary cause of resolution loss.

    • Contamination: If analyzing complex matrices like plant extracts, strongly retained compounds can accumulate at the column head, distorting peak shape and reducing efficiency.[4] Consider implementing a guard column and appropriate sample preparation, like solid-phase extraction (SPE).[4]

    • Column Efficiency: Perform a quality control check on your column by injecting a standard mixture to measure its theoretical plates (N). A significant drop from the manufacturer's specification indicates a failing column.

  • Step 4: Optimize Mobile Phase Composition. If system and column health are confirmed, the next step is to adjust the mobile phase.

    • Decrease Organic Solvent Strength: For Reversed-Phase (RP) or HILIC modes, reducing the percentage of the strong organic solvent (e.g., acetonitrile) will increase retention times, which can often improve the separation between closely eluting peaks.[5] Make small, incremental changes (e.g., 2-3%) to observe the effect.

    • Change Organic Modifier: If using acetonitrile, switching to methanol (or vice-versa) can alter selectivity due to different solvent properties (viscosity, polarity, and dipole moment), potentially resolving the isomers.

Q2: I'm observing significant peak tailing for my 4-hydroxyisoleucine peaks. What are the likely causes and solutions?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system.

  • Cause 1: Secondary Silanol Interactions (Reversed-Phase). 4-hydroxyisoleucine has both amine and carboxylic acid groups. The positively charged amine group can interact with free, acidic silanol groups on the surface of silica-based C18 columns, causing tailing.

    • Solution: Operate at a lower pH (e.g., pH 2.5-3.5) using a buffer like formic acid or phosphate. At this pH, the carboxylic acid is protonated (neutral), and the free silanols on the silica surface are also protonated, which minimizes the unwanted ionic interaction.

  • Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to broad, tailing peaks.

    • Solution: Dilute your sample and inject a smaller volume or lower concentration. Check if the peak shape improves.

  • Cause 3: Column Contamination or Voids. A contaminated guard column or a void at the head of the analytical column can create alternative flow paths, resulting in peak tailing.

    • Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column (if permitted by the manufacturer) or replace it if it's old.

  • Cause 4: Mismatched Sample Solvent. If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase of 10% acetonitrile), it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Section 2: Method Development FAQs

This section provides answers to broader questions to guide effective method development.

Q3: What is the best chromatographic mode for separating 4-hydroxyisoleucine isomers: Reversed-Phase (RP), HILIC, or Chiral Chromatography?

A3: The choice depends on the analytical goal (quantification of total vs. specific isomers) and available equipment.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective mode for underivatized 4-hydroxyisoleucine. As a polar molecule, it is weakly retained on traditional C18 columns. HILIC columns (e.g., amide, diol, or bare silica) use a high organic mobile phase to retain and separate polar analytes effectively.[6][7][8][9] HILIC is also highly compatible with mass spectrometry due to the high percentage of volatile organic solvent used.[6][8]

  • Reversed-Phase (RP) with Derivatization: Direct analysis on RP columns is challenging due to low retention. However, pre-column derivatization with reagents like o-Phthaldialdehyde (OPA) or Fluorenylmethyloxycarbonyl chloride (FMOC) adds a hydrophobic moiety, significantly improving retention and allowing for sensitive fluorescence or UV detection.[10][11] This is a robust approach for quantification but adds complexity to sample preparation.

  • Chiral Chromatography: If the goal is to separate all four stereoisomers (enantiomers and diastereomers), a chiral stationary phase (CSP) is necessary.[12] This is a specialized and often more expensive technique, typically used when the absolute stereochemistry of each isomer must be determined.

Q4: How does mobile phase pH affect the separation of these isomers?

A4: Mobile phase pH is a critical parameter because 4-hydroxyisoleucine is a zwitterion with two pKa values (one for the carboxylic acid group, ~pKa 2-3, and one for the amino group, ~pKa 9-10).

  • Mechanism of Action: Altering the pH changes the overall charge of the molecule, which in turn affects its polarity and interaction with the stationary phase.[2][3]

    • At low pH (e.g., <2): The carboxylic acid is neutral (-COOH) and the amine is protonated (-NH3+). The molecule has a net positive charge.

    • At neutral pH (e.g., 3-9): The molecule exists primarily as a zwitterion (-COO- and -NH3+). Its net charge is zero, but it is highly polar.

    • At high pH (e.g., >10): The carboxylic acid is deprotonated (-COO-) and the amine is neutral (-NH2). The molecule has a net negative charge.

  • Practical Application: By carefully adjusting the pH, you can fine-tune the retention time and potentially alter the elution order of the diastereomers, thereby maximizing resolution.[3] A pH scouting experiment (e.g., running the separation at pH 3, 5, and 7) is a highly recommended step in method development.

Q5: Which detection method is most suitable for 4-hydroxyisoleucine analysis?

A5: The choice of detector depends on the required sensitivity, selectivity, and whether derivatization is used.

  • Mass Spectrometry (MS/MS): This is the preferred method for underivatized analysis. A tandem mass spectrometer (like a triple quadrupole) provides excellent sensitivity and selectivity, which is crucial for analyzing complex biological matrices.[13][14][15] It allows for confident identification based on the specific mass-to-charge ratio (m/z) and fragmentation pattern of 4-hydroxyisoleucine.[13]

  • Fluorescence Detection (FLD): If using a derivatization agent like OPA, FLD offers exceptional sensitivity and is a cost-effective alternative to MS.[10][11]

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These "universal" detectors can be used for underivatized analysis as they do not require a chromophore. They are generally less sensitive than MS or FLD but are a viable option when other detectors are not available.

Section 3: Protocols & Data

Experimental Protocol: Step-by-Step Guide to Mobile Phase pH Scouting for HILIC Separation
  • Prepare Buffers: Prepare three separate aqueous mobile phase stock solutions (e.g., 20 mM ammonium formate) and adjust their pH values to 3.0, 4.5, and 6.0 using formic acid.

  • Prepare Organic Phase: The organic mobile phase will be 100% acetonitrile.

  • Column: Use a HILIC column (e.g., Amide, 100 x 2.1 mm, 1.7 µm).

  • Initial Conditions: Set up an isocratic run with a high percentage of acetonitrile (e.g., 90% Acetonitrile, 10% Aqueous Buffer). Set flow rate to 0.3 mL/min and column temperature to 30 °C.

  • Equilibration: For each new pH condition, flush the column with a 50:50 mixture for 5 minutes, then equilibrate with the initial 90:10 mobile phase for at least 15-20 minutes to ensure a stable water layer on the stationary phase.

  • Injection: Inject the 4-hydroxyisoleucine isomer standard.

  • Data Acquisition: Record the chromatograms for each pH condition (3.0, 4.5, and 6.0).

  • Analysis: Compare the retention times, peak shapes, and, most importantly, the resolution (Rs) between the key isomer peaks for each pH. Select the pH that provides the best separation as a starting point for further optimization (e.g., gradient development).

Data Tables

Table 1: Comparison of Chromatographic Modes for 4-Hydroxyisoleucine Isomer Separation

FeatureReversed-Phase (RP)Hydrophilic Interaction (HILIC)Chiral Chromatography
Principle Separation of non-polar analytesSeparation of polar analytesSeparation of stereoisomers
Retention Poor without derivatizationGood for underivatized formSpecific to isomer structure
Mobile Phase High aqueous contentHigh organic contentVaries (Normal or RP)
MS Compatibility ModerateExcellentGood
Primary Use Case Quantification after derivatizationUnderivatized quantification, metabolomicsIsomer purity, absolute configuration
Complexity Moderate (due to derivatization)Moderate (requires careful equilibration)High (specialized columns/methods)

Table 2: Recommended Starting Conditions for a UPLC-MS/MS HILIC Method

ParameterRecommended Setting
UPLC System Acquity UPLC H-Class or equivalent
Column Acquity UPLC BEH Amide (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 90% B -> 60% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
MS Detector Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray (ESI+)
MRM Transition m/z 148.1 -> 74.0 (Example, requires optimization)[13]

Section 4: Visual Workflow

Troubleshooting Flowchart for Poor Resolution

This diagram outlines a logical sequence of steps to diagnose and solve poor resolution of 4-hydroxyisoleucine isomer peaks.

G start Problem: Poor Resolution (Rs < 1.5) check_system 1. Check System Suitability (Pressure, Flow Rate, Leaks) start->check_system system_ok System OK? check_system->system_ok fix_system Action: Perform System Maintenance system_ok->fix_system No check_column 2. Evaluate Column Health (Age, Efficiency, Backpressure) system_ok->check_column Yes fix_system->check_system fix_column Action: Replace Guard/Analytical Column check_column->fix_column No mp_ok Mobile Phase OK? check_column->mp_ok Yes column_ok Column OK? fix_column->check_column check_mp 3. Verify Mobile Phase (Correct pH, Composition) fix_mp Action: Remake Mobile Phase Accurately mp_ok->fix_mp No optimize_method 4. Begin Method Optimization mp_ok->optimize_method Yes fix_mp->check_mp opt_strength Adjust Mobile Phase Strength (e.g., decrease % ACN) optimize_method->opt_strength opt_ph Perform pH Scouting (e.g., pH 3.0, 4.5, 6.0) optimize_method->opt_ph opt_temp Change Column Temperature (e.g., 30°C vs 45°C) optimize_method->opt_temp end_node Resolution Improved opt_strength->end_node opt_ph->end_node opt_temp->end_node

Caption: A systematic workflow for troubleshooting poor peak resolution.

References

  • Ebrahimi, S. et al. (2010). Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran. ResearchGate. Available at: [Link]

  • Gopu, C. L. et al. (2008). Development and validation of a densitometric TLC method for analysis of trigonelline and 4-hydroxyisoleucine in fenugreek seeds. AKJournals. Available at: [Link]

  • Singh, G. et al. (2018). EXTRACTION AND CHARACTERIZATION OF 4- HYDROXYISOLEUCINE FROM TRIGONELLA FOENUM GRAECUM SEEDS. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

  • Jettiprolu, K. et al. (2020). Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine using validated ultra-performance liquid chromatography-tandem mass spectrometry. Analytical Methods. Available at: [Link]

  • Agilent Technologies. (2018). Control pH During Method Development for Better Chromatography. Available at: [Link]

  • International Labmate. (2023). The Critical Role of Mobile Phase pH in Chromatography Separations. Available at: [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Available at: [Link]

  • LCGC International. (2019). Direct Analysis of Amino Acids by HILIC–ESI-MS. Available at: [Link]

  • Waters Corporation. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at: [Link]

  • Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC? Available at: [Link]

  • Singh, A. et al. (2020). A Novel UPLC‐MS/MS Method for Simultaneous Quantification of Trigonelline, 4‐Hydroxyisoleucine and Diosgenin from Trigonella foenum‐graecum extract: Application to Pharmacokinetic Study in Healthy and Type‐2 Diabetic Rats. ResearchGate. Available at: [Link]

  • Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. Available at: [Link]

  • Harada, N. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

  • Begum, S. et al. (2023). Preclinical Pharmacokinetics of 4-Hydroxy Isoleucine Using Lc–Ms/Ms: A Potential Polycystic Ovary Syndrome Phytopharmaceutical Therapeutics. Taylor & Francis Online. Available at: [Link]

  • Hovhannisyan, A. S. et al. (2023). CHIRAL SEPARATION OF (2S,9S)-DIAMINO-2,9-DIBENZYLDECA-4,6-DIYNEDIOIC ACID AND (2R,9R). YSU Journals. Available at: [Link]

Sources

Cell viability issues in high-concentration 4-hydroxyisoleucine experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing 4-hydroxyisoleucine (4-HIL) in their experiments. This resource is designed to address common challenges, particularly those related to cell viability at high concentrations of this unique amino acid analogue. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: Is 4-hydroxyisoleucine expected to be cytotoxic at high concentrations?

A1: Based on current literature, 4-hydroxyisoleucine is generally considered to have a favorable safety profile and is not typically cytotoxic to non-malignant cells. In fact, some studies have indicated its potential to induce apoptosis in tumor cells while leaving normal cells unaffected[1]. However, "high concentration" is relative to the cell type and experimental conditions. While direct toxicity is not the primary concern, indirect effects at high concentrations can lead to a decrease in cell viability.

Q2: What are the typical in vitro working concentrations for 4-hydroxyisoleucine?

A2: The effective concentration of 4-hydroxyisoleucine in cell culture is highly dependent on the biological question being investigated. For its insulinotropic effects, concentrations in the range of 100 µM to 1 mM have been shown to be effective in stimulating insulin secretion from pancreatic islet cells, with its activity being more pronounced in the presence of elevated glucose levels.[2]

Q3: My cells are showing decreased viability at high concentrations of 4-HIL. What could be the cause if not direct cytotoxicity?

A3: Several factors could be contributing to the observed decrease in cell viability at high concentrations of 4-hydroxyisoleucine, even in the absence of direct cytotoxicity. These include:

  • Osmotic Stress: The addition of any solute at high concentrations to your cell culture medium will increase its osmolarity. This can lead to osmotic stress, causing cells to lose water, shrink, and potentially undergo apoptosis.[3][4][5][6][7]

  • Competition for Nutrient Transporters: As an amino acid analogue, 4-hydroxyisoleucine may compete with essential amino acids for uptake into the cells via amino acid transporters.[8][9][10][11][12] At high concentrations, this competition could lead to a deficiency in one or more essential amino acids, thereby impairing protein synthesis and overall cell health.

  • Off-Target Effects: While 4-HIL has known targets, at very high concentrations, the likelihood of off-target effects increases. These unintended interactions could trigger cellular stress pathways leading to cell death.[13][14][15]

  • Impurities or Degradation Products: The purity of the 4-hydroxyisoleucine and its stability in your culture medium should be considered. Impurities in the compound or degradation products formed during the experiment could be cytotoxic.

Troubleshooting Guide: Cell Viability Issues

Problem 1: Significant drop in cell viability observed with increasing concentrations of 4-HIL.

Root Cause Analysis and Solutions:

  • Is it true cytotoxicity or an artifact?

    • Action: First, rule out interference of 4-HIL with your viability assay. Many colorimetric assays, such as MTT, can be affected by the chemical properties of the tested compound.[16][17][18][19]

    • Protocol: Perform a cell-free assay control. Prepare a dilution series of 4-HIL in your culture medium without cells. Add the viability reagent (e.g., MTT) and measure the signal. A significant signal in the absence of cells indicates interference.

    • Alternative Assays: If interference is detected, consider using an alternative viability assay that works on a different principle, such as a CytoTox-Glo™ Assay (measuring membrane integrity) or a CellTiter-Glo® Luminescent Cell Viability Assay (measuring ATP).

  • Could it be osmotic stress?

    • Action: Calculate the theoretical osmolarity of your culture medium with the added 4-HIL. Compare this to the recommended osmolarity for your cell line.

    • Solution: If the osmolarity is significantly elevated, prepare an iso-osmotic control. This can be done by adding a non-toxic, osmotically active molecule like mannitol to a separate set of control wells to match the osmolarity of your highest 4-HIL concentration. If the iso-osmotic control shows similar levels of cell death, osmotic stress is a likely contributor. To mitigate this, you may need to reduce the maximum concentration of 4-HIL used.

  • Is nutrient competition a factor?

    • Action: This can be more challenging to diagnose directly.

    • Solution: Consider supplementing your culture medium with a higher concentration of essential amino acids, particularly branched-chain amino acids, to see if this rescues the viability. Be mindful that this will also increase the overall osmolarity.

  • Is the compound stable in your experimental conditions?

    • Action: The stability of 4-hydroxyisoleucine in solution should be considered.[20]

    • Solution: Prepare fresh stock solutions for each experiment. If the experiment is long, consider replacing the medium with freshly prepared 4-HIL at regular intervals.

Problem 2: Inconsistent results between different viability assays.

Root Cause Analysis and Solutions:

  • Different assays measure different cellular parameters.

    • Explanation: An MTT assay measures metabolic activity, an LDH assay measures membrane integrity (cell death), and an ATP-based assay measures the level of cellular energy. A compound could, for example, reduce metabolic activity without causing immediate cell death.

    • Action: Carefully consider what each assay is telling you. It may be that at a certain concentration, 4-HIL is causing a metabolic shift (which would be detected by an MTT assay) before it leads to a loss of membrane integrity (detected by an LDH assay).

    • Recommendation: Use multiple viability assays based on different principles to get a more complete picture of the cellular response to 4-HIL.

Experimental Protocols

Protocol 1: Dose-Response Curve for 4-Hydroxyisoleucine using MTT Assay with Interference Control
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of your highest desired concentration of 4-HIL in complete culture medium. Perform serial dilutions to create a range of 2X concentrations.

  • Treatment:

    • Test Wells: Remove half of the medium from the cell wells and add an equal volume of the 2X 4-HIL dilutions.

    • Cell-Free Control Wells: In a separate set of wells without cells, add the same dilutions of 4-HIL in the complete culture medium.

    • Vehicle Control Wells: Treat cells with the vehicle used to dissolve the 4-HIL.

    • Untreated Control Wells: Add fresh medium to these wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to all wells and incubate according to the manufacturer's protocol.

    • Solubilize the formazan crystals.

    • Read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Subtract the average absorbance of the cell-free control wells from the absorbance of the corresponding test wells to correct for any interference.

    • Normalize the corrected absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the 4-HIL concentration to generate a dose-response curve.

Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V and Propidium Iodide Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of 4-HIL for the chosen duration. Include positive controls for apoptosis (e.g., staurosporine) and necrosis (e.g., heat-shock).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by high concentrations of 4-HIL.

Visualizations

Troubleshooting Workflow for Cell Viability Issues

Caption: A logical workflow to diagnose the root cause of decreased cell viability in high-concentration 4-hydroxyisoleucine experiments.

Potential Mechanisms of Cell Viability Loss at High 4-HIL Concentrations

G cluster_direct Direct Effects on Cell cluster_indirect Indirect Effects High [4-HIL] High [4-HIL] Osmotic Stress Osmotic Stress High [4-HIL]->Osmotic Stress Increases Osmolarity Nutrient Competition Nutrient Competition High [4-HIL]->Nutrient Competition Competes with AAs Assay Interference Assay Interference High [4-HIL]->Assay Interference Artifactual Signal Decreased Cell Viability Decreased Cell Viability Osmotic Stress->Decreased Cell Viability Induces Apoptosis Nutrient Competition->Decreased Cell Viability Impairs Protein Synthesis Apparent Decrease in Viability Apparent Decrease in Viability Assay Interference->Apparent Decrease in Viability False Positive

Caption: Potential direct and indirect mechanisms leading to observed decreases in cell viability at high concentrations of 4-hydroxyisoleucine.

References

  • 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. MDPI. Available from: [Link]

  • In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed with anti-diabetic and properties. London Met Repository. Available from: [Link]

  • 4-Hydroxyisoleucine Alleviates Macrophage-Related Chronic Inflammation and Metabolic Syndrome in Mice Fed a High-Fat Diet. National Institutes of Health. Available from: [Link]

  • 4-Hydroxyisoleucine inhibits tumor growth by triggering endoplasmic reticulum stress and autophagy. National Institutes of Health. Available from: [Link]

  • Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based a. Frontiers. Available from: [Link]

  • 4-Hydroxyisoleucine improves insulin resistance in HepG2 cells by decreasing TNF-α and regulating the expression of insulin signal transduction proteins. PubMed Central. Available from: [Link]

  • 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion. PubMed. Available from: [Link]

  • 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. American Journal of Physiology-Endocrinology and Metabolism. Available from: [Link]

  • A Shared Perspective on in Vitro and in Vivo Models to Assay Intestinal Transepithelial Transport of Food Compounds. National Institutes of Health. Available from: [Link]

  • The effects of osmotic stress on the structure and function of the cell nucleus. National Institutes of Health. Available from: [Link]

  • Caspase-Independent Cell Death Mechanisms. Madame Curie Bioscience Database - NCBI Bookshelf. Available from: [Link]

  • Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. National Institutes of Health. Available from: [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available from: [Link]

  • Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Journal of Pharmaceutical Research International. Available from: [Link]

  • Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells. National Institutes of Health. Available from: [Link]

  • Osmotic stress – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Inducing Targeted, Caspase-Independent Apoptosis with New Chimeric Proteins for Treatment of Solid Cancers. MDPI. Available from: [Link]

  • Caspase-mediated apoptosis and caspase-independent cell death induced by irofulven in prostate cancer cells. AACR Journals. Available from: [Link]

  • Osmotic Pressure and Its Biological Implications. MDPI. Available from: [Link]

  • Competition for transport of amino acids into rat heart: effect of competitors on protein synthesis and degradation. PubMed. Available from: [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]

  • Osmotic shock. Wikipedia. Available from: [Link]

  • HPLC Troubleshooting Guide. Wsu. Available from: [Link]

  • The molecular mechanisms of cell death controlled by Caspase-3,... ResearchGate. Available from: [Link]

  • Peptide Nucleic Acids (PNAs) in Antimicrobial Therapy: A Next Generation Strategy. MDPI. Available from: [Link]

  • The role of amino acid transporters in nutrition. PubMed. Available from: [Link]

  • Osmotic Stress Response: Quantification of Cell Maintenance and Metabolic Fluxes in a Lysine-Overproducing Strain of Corynebacterium glutamicum. National Institutes of Health. Available from: [Link]

  • Particle-induced artifacts in the MTT and LDH viability assays. National Institutes of Health. Available from: [Link]

  • Physiology Shorts: Food anticipation and amino acid transport. YouTube. Available from: [Link]

  • A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy. National Institutes of Health. Available from: [Link]

  • Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9. Innovative Genomics Institute. Available from: [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available from: [Link]

  • Free amino acids after in vivo and in vitro digestion. HPLC analysis... ResearchGate. Available from: [Link]

  • Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Optimization of Fermentation Conditions for 4-Hydroxyisoleucine Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of 4-hydroxyisoleucine (4-HIL) production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for common issues encountered during the fermentation process. As Senior Application Scientists, we have synthesized peer-reviewed literature and practical insights to help you navigate the complexities of 4-HIL fermentation.

Frequently Asked Questions (FAQs)

Q1: What is 4-hydroxyisoleucine and why is it significant?

A1: 4-hydroxyisoleucine (4-HIL) is a non-proteinogenic amino acid, primarily found in fenugreek seeds (Trigonella foenum-graecum)[1][2][3]. It has garnered significant attention in the pharmaceutical and nutraceutical industries due to its potent anti-diabetic properties[4]. Specifically, it stimulates glucose-dependent insulin secretion from pancreatic β-cells, making it a promising candidate for the treatment of type 2 diabetes[5][6]. Its mechanism of action is linked to enhancing insulin sensitivity and regulating lipid metabolism[2][7].

Q2: What are the primary microbial sources for 4-HIL production?

A2: While fenugreek is the natural source, microbial fermentation offers a more controlled and scalable production method. The most promising microbial host for 4-HIL production is metabolically engineered Corynebacterium glutamicum[8][9]. This bacterium is a well-established industrial microorganism for amino acid production. Researchers have successfully engineered L-isoleucine-producing strains of C. glutamicum to express the L-isoleucine dioxygenase (IDO) gene, which catalyzes the conversion of L-isoleucine to 4-HIL[9].

Q3: What are the key fermentation parameters to consider for optimizing 4-HIL production?

A3: The optimization of 4-HIL production in C. glutamicum involves a multi-faceted approach focusing on both the genetic makeup of the strain and the environmental conditions of the fermentation. Key parameters include:

  • Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources are critical for both cell growth and product formation.

  • Precursor Supply: As L-isoleucine is the direct precursor, strategies to enhance its intracellular availability are crucial.

  • Dissolved Oxygen (DO): The IDO enzyme is an oxygenase, making DO a critical parameter.

  • pH and Temperature: Maintaining optimal pH and temperature is essential for enzymatic activity and overall cell health.

  • Trace Elements: Certain metal ions may be required as cofactors for the IDO enzyme.

Q4: How is 4-HIL typically quantified in a fermentation broth?

A4: 4-HIL is commonly quantified using High-Performance Liquid Chromatography (HPLC)[10]. This often involves pre-column derivatization with a fluorescent tag like o-phthalaldehyde (OPA) followed by separation on a reverse-phase column (e.g., C18) and detection with a fluorescence detector. High-Performance Thin-Layer Chromatography (HPTLC) has also been developed as a quantitative method[1].

Troubleshooting Guide

Issue 1: Low 4-HIL Titer and Yield

Q: My fermentation is resulting in a low final concentration of 4-HIL. What are the potential causes and how can I address them?

A: Low 4-HIL titer is a common challenge that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause 1: Suboptimal Media Composition

  • Causality: The composition of the fermentation medium directly impacts cell growth and the metabolic flux towards 4-HIL. An imbalance in the carbon-to-nitrogen ratio, or a deficiency in essential nutrients, can limit production. For instance, in recombinant C. glutamicum, an excess of certain complex nitrogen sources like corn steep liquor can sometimes suppress the production of the precursor, L-isoleucine, thereby limiting 4-HIL synthesis[9].

  • Troubleshooting Steps:

    • Carbon Source Optimization: Systematically evaluate different carbon sources (e.g., glucose, sucrose, fructose) and their concentrations.

    • Nitrogen Source Optimization: Test various organic and inorganic nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate). A study on a related fermentation process found that a combination of soybean meal and other components, optimized via response surface methodology, significantly increased product yield[11].

    • Nutrient Limitation Strategy: For engineered C. glutamicum, consider a corn steep liquor limitation strategy. Research has shown that a "subsufficient" concentration of corn steep liquor can enhance the conversion of L-isoleucine to 4-HIL[9].

    • Precursor Feeding: Supplement the medium with L-isoleucine at different stages of the fermentation to bypass any limitations in its biosynthesis.

Potential Cause 2: Inefficient Precursor Supply

  • Causality: 4-HIL is synthesized from L-isoleucine. Insufficient intracellular L-isoleucine is a major bottleneck. This can be due to transcriptional or allosteric regulation of the L-isoleucine biosynthetic pathway.

  • Troubleshooting Steps:

    • Metabolic Engineering: If not already done, use a host strain that is a high-producer of L-isoleucine. Further metabolic engineering to enhance the L-isoleucine pathway and reduce competing pathways can be beneficial.

    • Dynamic Regulation: In C. glutamicum, the supply of α-ketoglutarate, a co-substrate for the IDO enzyme, can be a limiting factor. Dynamically modulating the activity of the α-ketoglutarate dehydrogenase complex has been shown to significantly boost 4-HIL production[8].

Potential Cause 3: Suboptimal Physical Fermentation Parameters

  • Causality: Temperature, pH, and dissolved oxygen levels directly affect enzyme kinetics and microbial growth. The IDO enzyme, being an oxygenase, is particularly sensitive to dissolved oxygen levels.

  • Troubleshooting Steps:

    • pH Control: Determine the optimal pH for both growth and production phases. This may require a two-stage pH control strategy. A pH of around 7.0 is a good starting point for C. glutamicum.

    • Temperature Optimization: Evaluate a range of temperatures (e.g., 28°C to 34°C) to find the optimum for 4-HIL production.

    • Aeration and Agitation: Systematically vary the agitation speed and aeration rate to ensure sufficient dissolved oxygen, especially during the production phase. A two-stage agitation strategy has been shown to be effective in some fermentations to balance growth and production[12].

Issue 2: High Accumulation of L-isoleucine Byproduct

Q: I am observing high levels of the precursor L-isoleucine in my final broth, with incomplete conversion to 4-HIL. What could be the issue?

A: High L-isoleucine accumulation indicates that the conversion step is the primary bottleneck.

Potential Cause 1: Insufficient IDO Enzyme Activity

  • Causality: The level of active IDO enzyme may be insufficient to convert the available L-isoleucine. This could be due to low expression levels, improper folding, or inhibition of the enzyme.

  • Troubleshooting Steps:

    • Optimize Gene Expression: If using a recombinant strain, ensure the expression of the ido gene is optimized. This may involve using a stronger promoter, optimizing codon usage, or increasing the gene copy number.

    • Cofactor Availability: Ensure that any necessary cofactors for the IDO enzyme are present in sufficient quantities in the medium.

    • Enzyme Characterization: If possible, purify the IDO enzyme and characterize its kinetic properties under your fermentation conditions to identify any potential inhibitors in the broth.

Potential Cause 2: Limiting Co-substrate (α-ketoglutarate)

  • Causality: The hydroxylation of L-isoleucine by IDO requires a co-substrate, α-ketoglutarate. A limited supply of α-ketoglutarate will directly impede the conversion of L-isoleucine to 4-HIL.

  • Troubleshooting Steps:

    • Metabolic Engineering: As demonstrated in a high-producing C. glutamicum strain, metabolic engineering to increase the α-ketoglutarate pool is a highly effective strategy. This can involve the overexpression of genes in the oxaloacetate and α-ketoglutarate branches of the TCA cycle, and the deletion of competing pathways[8].

    • Feeding Strategies: Consider feeding α-ketoglutarate or its precursors during the fermentation, although this may be a less economically viable option at scale.

Experimental Protocols

Protocol 1: Inoculum Preparation for Corynebacterium glutamicum
  • Prepare a seed medium (e.g., LBG medium: 10 g/L tryptone, 5 g/L yeast extract, 5 g/L NaCl, 5 g/L glucose).

  • Inoculate a single colony of the recombinant C. glutamicum strain from a fresh agar plate into a 50 mL tube containing 10 mL of seed medium.

  • Incubate at 30°C with shaking at 200 rpm for 12-16 hours, or until the culture reaches the mid-exponential phase (OD600 ≈ 2.0-3.0).

  • Use this seed culture to inoculate the main fermenter at a 5-10% (v/v) ratio.

Protocol 2: Batch Fermentation for 4-HIL Production
  • Prepare the fermentation medium. A typical medium for C. glutamicum might contain (per liter): 100 g glucose, 20 g (NH₄)₂SO₄, 5 g yeast extract, 2 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, and trace elements.

  • Sterilize the fermenter and medium.

  • Inoculate with the prepared seed culture.

  • Maintain the fermentation at 30°C.

  • Control the pH at 7.0 using automated addition of a base (e.g., 25% NH₄OH).

  • Maintain dissolved oxygen (DO) above 20% by adjusting the agitation speed and aeration rate.

  • Take samples aseptically at regular intervals to monitor cell growth (OD600), substrate consumption (e.g., glucose), and 4-HIL and L-isoleucine concentrations.

  • Continue the fermentation for 72-144 hours, or until 4-HIL production ceases.

Protocol 3: Quantification of 4-HIL by HPLC
  • Sample Preparation:

    • Centrifuge the fermentation broth sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample as necessary with ultrapure water.

  • Derivatization (OPA method):

    • Prepare an OPA derivatization reagent.

    • Mix a specific volume of the diluted sample with the OPA reagent and allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: A buffered aqueous solution (e.g., 25 mM sodium acetate, pH 6.5).

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient Elution: Start with a low percentage of Mobile Phase B, and gradually increase it to elute the derivatized amino acids.

    • Flow Rate: 1.0 mL/min.

    • Detector: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

  • Quantification:

    • Prepare a standard curve using known concentrations of a 4-HIL standard.

    • Calculate the concentration of 4-HIL in the samples by comparing their peak areas to the standard curve.

Data Summary

ParameterOptimized ValueReference
Microorganism Corynebacterium glutamicum HIL18[8]
Final 4-HIL Titer 34.21 g/L[8]
Conversion Ratio (Ile to 4-HIL) 0.85 mol/mol[9]
Nitrogen Source Strategy Corn steep liquor subsufficiency[9]
Key Genetic Modification Dynamic modulation of ODHC[8]

Visualizations

Biochemical Pathway of 4-HIL Synthesis in Engineered C. glutamicum

4-HIL_Pathway Glucose Glucose EMP_TCA Glycolysis & TCA Cycle Glucose->EMP_TCA OAA Oxaloacetate EMP_TCA->OAA AKG α-Ketoglutarate EMP_TCA->AKG Ile_Pathway Isoleucine Biosynthesis Pathway OAA->Ile_Pathway IDO IDO Enzyme AKG->IDO Isoleucine L-Isoleucine Ile_Pathway->Isoleucine Isoleucine->IDO HIL 4-Hydroxyisoleucine IDO->HIL

Caption: Simplified pathway for 4-HIL production in engineered C. glutamicum.

General Workflow for 4-HIL Fermentation Optimization

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis & Optimization Strain Strain Selection & Engineering Media Media Formulation Strain->Media Inoculum Inoculum Prep Media->Inoculum Fermenter Bioreactor Fermentation Inoculum->Fermenter Sampling Process Sampling Fermenter->Sampling Quant 4-HIL Quantification (HPLC) Sampling->Quant Data Data Analysis Quant->Data Optimize Parameter Optimization Data->Optimize Optimize->Media Optimize->Fermenter

Caption: Workflow for 4-HIL fermentation, analysis, and optimization.

Troubleshooting Low 4-HIL Yield

Troubleshooting_Yield Start Low 4-HIL Yield CheckGrowth Good Cell Growth? Start->CheckGrowth CheckIle High Isoleucine Accumulation? CheckGrowth->CheckIle Yes Sol_Growth Optimize Media & Physical Parameters (pH, Temp, DO) CheckGrowth->Sol_Growth No Sol_Conversion Enhance IDO Activity & α-KG Supply CheckIle->Sol_Conversion Yes Sol_Precursor Enhance Isoleucine Biosynthesis Pathway CheckIle->Sol_Precursor No

Caption: Decision tree for troubleshooting low 4-HIL yield.

References

  • Optimization of Fermentation Conditions for Enhanced Single Cell Protein Production by Rossellomorea marisflavi NDS and Nutritional Composition Analysis. MDPI.
  • Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6. PMC.
  • Characterization of bioactive compounds in fenugreek genotypes in varying environments: diosgenin, trigonelline, and 4-hydroxyisoleucine. Frontiers.
  • 4-Hydroxyisoleucine: a plant-derived tre
  • Technical Support Center: Optimizing HPLC Parameters for 4-Hydroxyisoleucine Isomer Separ
  • High production of 4-hydroxyisoleucine in Corynebacterium glutamicum by multistep metabolic engineering. PubMed.
  • 4-Hydroxyisoleucine from Fenugreek: Preparation of high pharmacological strength extract and assay method development. Journal of Pharmaceutical and Pharmacological Sciences.
  • Novel method for extracting 4-hydroxy isoleucine product
  • 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum)
  • 4-Hydroxyisoleucine production of recombinant Corynebacterium glutamicum ssp.
  • Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L.
  • Characterization of bioactive compounds in fenugreek genotypes in varying environments: diosgenin, trigonelline, and 4-hydroxyisoleucine. PMC.
  • 4-Hydroxyisoleucine: a novel amino acid potenti
  • extraction and characterization of 4- hydroxyisoleucine from trigonella foenum graecum seeds. iajps.

Sources

Validation & Comparative

Technical Guide: Validating the Insulinotropic Efficacy of 4-Hydroxyisoleucine in Human Islets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic amino acid extracted from Trigonella foenum-graecum (Fenugreek).[1][2][3][4][5] Unlike traditional secretagogues (e.g., sulfonylureas) that induce insulin secretion regardless of glucose levels, 4-HIL exhibits a strict glucose-dependent insulinotropic effect.[1][2][3][5] This characteristic positions it as a high-value candidate for metabolic therapeutic development, minimizing the risk of iatrogenic hypoglycemia.

This guide outlines the validation framework for 4-HIL using human Islets of Langerhans, the gold-standard model for translational relevance.

Part 1: Comparative Landscape Analysis

To validate 4-HIL, one must benchmark it against established secretagogues. The critical differentiator is the "Glucose Permissiveness Factor"—the requirement of threshold glucose concentrations for the compound to exert its effect.

Table 1: Comparative Profile of Insulin Secretagogues
Feature4-Hydroxyisoleucine (4-HIL) Sulfonylureas (e.g., Tolbutamide) GLP-1 Analogs (e.g., Exendin-4)
Primary Mechanism Anaplerotic metabolism & Direct KATP modulationDirect KATP channel closure (SUR1 binding)GPCR (GLP-1R)

cAMP/PKA pathway
Glucose Dependence Strictly Dependent (Requires >5.5 mM Glucose)Independent (Active at basal glucose)Dependent (Potentiates glucose signal)
Hypoglycemia Risk Low (Self-limiting)High (Uncoupled from glucose load)Low
Target Site Beta-cell metabolic machineryPlasma membrane KATP channelsPlasma membrane GLP-1 Receptor
Potency (Human Islets) Moderate (2-3x fold increase)High (Rapid depolarization)High (Potentiation)

Scientist’s Insight: When designing your validation matrix, do not use Tolbutamide as a mechanistic equivalent. Use it as a positive control for maximal secretion capacity , but contrast it with 4-HIL at basal glucose (2.8 mM) to demonstrate 4-HIL's superior safety profile.

Part 2: Mechanistic Validation (Signal Transduction)

The insulinotropic action of 4-HIL in human islets is distinct. It does not simply close KATP channels like a sulfonylurea. Instead, it likely enters the beta-cell via amino acid transporters and fuels anaplerosis (replenishing TCA cycle intermediates), thereby increasing the ATP/ADP ratio only when glucose metabolism is already active.

Diagram 1: Glucose-Dependent Signaling Pathway of 4-HIL

G cluster_gate Glucose Dependency Gate Glucose Glucose (Extracellular) GLUT2 GLUT Transporter Glucose->GLUT2 Metabolism Glycolysis & TCA Cycle GLUT2->Metabolism ATP ATP/ADP Ratio Increase Metabolism->ATP KATP K_ATP Channel Closure ATP->KATP Depol Membrane Depolarization KATP->Depol Ca Ca2+ Influx Depol->Ca Insulin Insulin Exocytosis Ca->Insulin HIL 4-Hydroxyisoleucine (4-HIL) Anaplerosis Anaplerotic Input (Potentiation) HIL->Anaplerosis Entry via AA Transporter Anaplerosis->Metabolism Requires Glucose Flux

Caption: 4-HIL acts as a metabolic amplifier (anaplerosis) that requires active glucose metabolism to potentiate ATP generation and downstream exocytosis.

Part 3: Experimental Protocol (Human Islet GSIS)

Validating 4-HIL requires a Static Glucose-Stimulated Insulin Secretion (GSIS) assay. This protocol is designed to eliminate artifacts caused by paracrine signaling or culture media interference.

Critical Pre-Requisites
  • Model: Fresh Human Islets (85-95% purity, >90% viability).

  • Reagents: Krebs-Ringer Bicarbonate Buffer (KRB) supplemented with 0.1% BSA (Fatty-acid free).

  • 4-HIL Concentration: Dose-response curve (10 µM, 100 µM, 500 µM, 1 mM).

Step-by-Step Workflow
  • Islet Recovery: Upon receipt, culture human islets in CMRL-1066 media for 24 hours to recover from isolation stress.

  • Starvation (Pre-incubation): Incubate islets in KRB containing low glucose (2.8 mM) for 1 hour. Why? To basalize insulin secretion and deplete intracellular insulin stores that might cause high background noise.

  • Treatment Groups (Triplicate):

    • Basal: 2.8 mM Glucose + Vehicle

    • Basal + 4-HIL: 2.8 mM Glucose + 1 mM 4-HIL (Critical Negative Control )

    • Stimulated: 16.7 mM Glucose + Vehicle

    • Stimulated + 4-HIL: 16.7 mM Glucose + 1 mM 4-HIL (Test Condition )

    • Positive Control: 2.8 mM Glucose + 100 µM Tolbutamide

  • Incubation: Incubate for 1 hour at 37°C.

  • Supernatant Collection: Briefly spin down plates/tubes to pellet islets; collect supernatant for ELISA/HTRF.

  • Normalization: Lyse islets to quantify total DNA or total protein. Normalize insulin secretion as ng/mg protein/hr.

Diagram 2: Validation Workflow Logic

Workflow cluster_treat Parallel Treatments (1h) Start Human Islet Recovery (24h) Starve Pre-incubation (2.8mM Glucose, 1h) Start->Starve T1 Basal Glucose (Negative Ctrl) Starve->T1 T2 Basal + 4-HIL (Safety Check) Starve->T2 T3 High Glucose (Efficacy Base) Starve->T3 T4 High Glucose + 4-HIL (Potentiation Test) Starve->T4 Analysis ELISA & DNA Normalization T1->Analysis T2->Analysis T3->Analysis T4->Analysis

Caption: The parallel treatment workflow ensures differentiation between basal leakage and true glucose-dependent potentiation.

Part 4: Data Interpretation & Expected Results

To validate the efficacy of 4-HIL, your data must meet specific criteria regarding the Stimulation Index (SI) . The SI is calculated as:



Expected Validation Metrics
ConditionGlucose (mM)4-HIL (1 mM)Expected Outcome (Human Islets)Interpretation
Basal Control 2.8-~10-20 µIU/mL (Baseline)Reference point.
Safety Check 2.8+No Significant Increase PASS: Confirms no hypoglycemia risk. If secretion rises here, the compound is not glucose-dependent.
Glucose Control 16.7-~2.0 - 3.0 fold increaseStandard physiological response.
Efficacy Test 16.7+~4.0 - 6.0 fold increase PASS: Significant potentiation (p<0.05 vs Glucose Control).
Positive Control 2.8TolbutamideHigh SecretionConfirms islets are functional and capable of independent depolarization.
Troubleshooting: "The Rodent Trap"

Expert Note: Do not extrapolate concentrations from rodent studies directly. Rodent islets often respond to lower concentrations of 4-HIL (200 µM). Human islets are more robust and typically require 500 µM - 1 mM 4-HIL to show statistically significant potentiation due to differences in islet architecture and amino acid transporter expression.

References

  • Sauvaire, Y., et al. (1998). "4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion."[2][5] Diabetes, 47(2), 206-210.[5]

  • Broca, C., et al. (1999). "4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties." American Journal of Physiology-Endocrinology and Metabolism, 277(4), E617-E623.

  • Avalos-Soriano, A., et al. (2016). "4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity." Molecules, 21(11), 1596.

  • Broca, C., et al. (2004). "Insulinotropic agent ID-1101 (4-hydroxyisoleucine) activates insulin signaling in rat." American Journal of Physiology-Endocrinology and Metabolism, 287(3), E463-E471.

Sources

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for 4-Hydroxyisoleucine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is paramount. 4-hydroxyisoleucine, a non-proteinogenic amino acid found primarily in fenugreek seeds, has garnered significant attention for its potential insulinotropic and anti-diabetic properties.[1] As research into its therapeutic applications expands, the need for robust and reliable analytical methods for its quantification in various matrices, from plant extracts to biological fluids, becomes increasingly critical.

This guide provides an in-depth, objective comparison of two of the most powerful analytical techniques employed for this purpose: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and provide a framework for their cross-validation, ensuring data integrity and consistency across different analytical platforms. This guide is designed to empower you to make an informed decision on the most suitable method for your specific research and development needs.

The Analyte: 4-Hydroxyisoleucine

4-hydroxyisoleucine is a chiral molecule, with the (2S, 3R, 4S) isomer being the most biologically active form.[2] Its polar nature and lack of a strong chromophore present unique challenges for direct analysis, often necessitating derivatization for sensitive detection, particularly with HPLC-based methods.

Principle of a Method Comparison and Cross-Validation

Method comparison and cross-validation are essential components of analytical lifecycle management, as outlined in international guidelines such as those from the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA).[3][4][5][6][7] The objective is to demonstrate that two different analytical procedures are fit for their intended purpose and can provide equivalent results within acceptable limits.[5][8] This is particularly crucial when transferring methods between laboratories, replacing an older method with a new one, or when data from different analytical techniques need to be correlated.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC with fluorescence detection is a well-established, robust, and cost-effective technique for the quantification of amino acids. Since most amino acids, including 4-hydroxyisoleucine, are not naturally fluorescent, a pre-column derivatization step is typically required to attach a fluorescent tag to the molecule.[9] This significantly enhances the sensitivity and selectivity of the method.

Causality Behind Experimental Choices in HPLC-FLD

The choice of derivatizing agent is critical. O-phthalaldehyde (OPA) is a commonly used reagent that reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[1][2] This reaction is rapid and can be automated, making it suitable for high-throughput analysis. The selection of a reversed-phase C18 column is standard for the separation of these relatively non-polar derivatives. The mobile phase composition, typically a gradient of an aqueous buffer and an organic solvent like methanol or acetonitrile, is optimized to achieve good resolution of the analyte from other matrix components.

Experimental Protocol: HPLC-FLD for 4-Hydroxyisoleucine in Fenugreek Seed Extract

This protocol is adapted from established methods for the analysis of 4-hydroxyisoleucine in plant matrices.[1][2]

1. Sample Preparation (Aqueous Extraction)

  • Grind dried fenugreek seeds to a fine powder.

  • Suspend the powder in deionized water (e.g., 1:10 w/v).

  • Incubate at 37°C for 48-72 hours with continuous stirring to facilitate extraction.[1]

  • Filter the mixture to remove solid debris.

  • The resulting aqueous extract is used for derivatization.

2. Pre-column Derivatization with OPA

  • Prepare the OPA derivatizing reagent.

  • In an autosampler vial, mix a specific volume of the sample extract or standard solution with the OPA reagent.

  • Allow the reaction to proceed for a short, defined period (e.g., 1-2 minutes) before injection.

3. HPLC-FLD Conditions

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A 65 mM Sodium Acetate, 5% Tetrahydrofuran (pH 5.7)[1]
Mobile Phase B Methanol[1]
Gradient Optimized for separation
Flow Rate 1.0 mL/min[1]
Column Temperature Ambient or controlled (e.g., 30°C)
Injection Volume 10-20 µL
Fluorescence Detector Excitation: 355 nm, Emission: 410 nm[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and specificity.[10] This technique couples the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer. For 4-hydroxyisoleucine, LC-MS/MS offers the significant advantage of direct analysis without the need for derivatization, although derivatization can sometimes be employed to improve chromatographic retention and sensitivity.

Causality Behind Experimental Choices in LC-MS/MS

The high selectivity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[11] This precursor-to-product ion transition is highly specific to the analyte of interest, minimizing interferences from complex biological matrices.[11] Electrospray ionization (ESI) in positive mode is typically used for the analysis of amino acids as it efficiently generates protonated molecular ions. A simple protein precipitation step is often sufficient for sample preparation in plasma, making the workflow rapid and straightforward.[11][12]

Experimental Protocol: LC-MS/MS for 4-Hydroxyisoleucine in Human Plasma

This protocol is based on validated methods for the bioanalysis of 4-hydroxyisoleucine.[11][13][14]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an internal standard (e.g., L-isoleucine).[11][12]

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at high speed (e.g., 15,000 rpm) for 10 minutes.[12]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

ParameterCondition
Column Reversed-phase C18 or HILIC (e.g., BEH Shield RP18, 150 mm x 2.1 mm, 1.7 µm)[11]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid[11]
Gradient Isocratic or gradient, optimized for separation[11]
Flow Rate 0.2-0.5 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL
Ionization Mode ESI Positive
MRM Transition 4-hydroxyisoleucine: m/z 148.19 → 74.02[11]
Internal Standard (L-isoleucine): m/z 132.17 → 69.04[11]

Performance Characteristics: A Side-by-Side Comparison

The choice between HPLC-FLD and LC-MS/MS for 4-hydroxyisoleucine analysis is dictated by the specific needs of the study, particularly concerning sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance parameters of both methods, with data extrapolated from studies on 4-hydroxyisoleucine and similar amino acids.[11][13][15][16]

Performance MetricHPLC-FLDLC-MS/MS
Linearity Range Typically in the µg/mL range1 - 5000 ng/mL[11]
Limit of Detection (LOD) ng/mL to µg/mL range< 1 ng/mL
Limit of Quantification (LOQ) ng/mL to µg/mL range1 ng/mL[11]
Accuracy (% Recovery) 95 - 105%90.64 - 109.0%[13]
Precision (RSD/CV %) < 15%< 4.82%[13]
Selectivity Good, but susceptible to interference from co-eluting fluorescent compounds.Excellent, due to the specificity of MRM transitions.
Matrix Effect Generally low.Can be significant and requires careful evaluation.[17][18][19]
Throughput Moderate to high, especially with automated derivatization.High, with simple sample preparation.
Cost Lower instrument and operational cost.Higher instrument and operational cost.

Experimental Workflow for Method Cross-Validation

The cross-validation of analytical methods is a critical step to ensure data integrity and consistency between different analytical platforms.[4][6][7] A typical workflow involves a systematic comparison of the performance characteristics of the two methods.

Sources

Comparative Study: 4-Hydroxyisoleucine vs. Conventional Insulin Secretagogues

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Metabolic Researchers, and Pharmacologists

Part 1: Executive Summary & Strategic Positioning

In the landscape of Type 2 Diabetes Mellitus (T2DM) therapeutics, the management of glycemic control has historically relied on sulfonylureas (SUs) and glinides. While potent, these agents carry a significant liability: hypoglycemia . Their mechanism—locking the


 channel in a closed state regardless of glucose levels—decouples insulin secretion from physiological demand.

4-Hydroxyisoleucine (4-OH-Ile) , a branched-chain amino acid isolated from Trigonella foenum-graecum (fenugreek), represents a paradigm shift.[1] Unlike SUs, 4-OH-Ile exhibits strictly glucose-dependent insulinotropic activity . It is ineffective at basal glucose levels (3–5 mM) but potently amplifies secretion under hyperglycemic conditions (>8 mM).[2]

This guide provides a rigorous technical comparison between 4-OH-Ile and standard secretagogues (Glibenclamide, Repaglinide), focusing on mechanistic divergence, quantitative performance, and experimental validation protocols.

Part 2: Mechanistic Comparative Analysis

To understand the safety profile of 4-OH-Ile, one must contrast its signaling pathway with that of Sulfonylureas.

1. Sulfonylureas (e.g., Glibenclamide)
  • Target: SUR1 subunit of the

    
     channel.
    
  • Action: Direct blockade of potassium efflux.

  • Result: Membrane depolarization

    
     VDCC opening 
    
    
    
    Calcium influx
    
    
    Insulin exocytosis.
  • Flaw: Occurs independent of intracellular ATP/ADP ratio (i.e., independent of blood glucose).

2. 4-Hydroxyisoleucine (4-OH-Ile)[1][3][4][5][6][7][8][9][10][11]
  • Target: Distinct from the SU receptor. Evidence suggests modulation of mitochondrial metabolism (anaplerosis) and direct interaction with the exocytotic machinery or PI3K pathways within the

    
    -cell, though the exact receptor remains under investigation.
    
  • Action: Potentiates the efficacy of Calcium-induced insulin release only when the cell is already permissive due to glucose metabolism.

  • Result: Biphasic insulin release amplification without altering basal secretion.[2]

Signaling Pathway Visualization

The following diagram illustrates the "Bypass vs. Amplification" divergence.

InsulinSignaling Glucose Extracellular Glucose Metabolism Glycolysis & TCA Cycle (ATP Generation) Glucose->Metabolism GLUT2 Transport KATP K_ATP Channel (SUR1/Kir6.2) Metabolism->KATP High ATP/ADP Ratio (Closes Channel) PI3K PI3K / Metabolic Amplification Metabolism->PI3K Permissive Signal Depol Membrane Depolarization KATP->Depol Channel Closure VDCC VDCC (Ca2+ Channel) Depol->VDCC Ca Intracellular Ca2+ VDCC->Ca Exocytosis Insulin Exocytosis Ca->Exocytosis SU Sulfonylureas (Glibenclamide) SU->KATP Direct Blockade (Glucose Independent) FourOH 4-Hydroxyisoleucine (4-OH-Ile) FourOH->PI3K Activation PI3K->Exocytosis Potentiation (Requires High Glucose)

Figure 1: Mechanistic divergence. Sulfonylureas (Red) force K_ATP closure directly. 4-OH-Ile (Green) acts downstream/parallel, amplifying secretion only when metabolic signals (Yellow) are present.

Part 3: Quantitative Performance Review

The following data summarizes key comparative metrics derived from in vitro isolated islet studies and in vivo rodent models.

Feature4-Hydroxyisoleucine (4-OH-Ile)Sulfonylureas (e.g., Glibenclamide)Repaglinide (Glinide)
Primary Mechanism Metabolic Amplification / PI3K

Channel Blockade
Rapid

Channel Blockade
Glucose Dependence Strict (Active only > 6.6 mM)None (Active at basal levels)Low (Less than SUs, but present)
Basal Secretion (3 mM Glucose) No Effect (1.0x fold change)Significant Increase (>3.0x fold change)Moderate Increase
Potency (EC50) Low (

)
High (

range)
High (

range)
Hypoglycemia Risk Minimal / NegligibleHighModerate
Secondary Effects Improves Lipid Profile, Insulin SensitizingWeight Gain, Beta-cell ExhaustionWeight Gain (Less than SUs)

Key Insight for Drug Developers: While 4-OH-Ile demonstrates lower molar potency (requiring micromolar to millimolar concentrations) compared to the nanomolar potency of Glibenclamide, its therapeutic index is superior due to the lack of hypoglycemic events. It acts as a "smart" secretagogue.

Part 4: Experimental Protocols

To validate these differences in your own lab, use the following Comparative Islet Static Incubation Assay . This protocol is designed to rigorously test glucose dependence.[4]

Protocol: Static Incubation of Isolated Islets

Objective: Determine the Insulin Secretion Index (ISI) of 4-OH-Ile vs. Glibenclamide at Basal (3 mM) and Stimulatory (16.7 mM) glucose.

Reagents:

  • Krebs-Ringer Bicarbonate (KRB) buffer (pH 7.4), supplemented with 0.5% BSA.

  • Freshly isolated rat or murine Islets of Langerhans (collagenase digestion method).

  • Stock solutions: 4-OH-Ile (100 mM in PBS), Glibenclamide (10 mM in DMSO).

Workflow:

  • Pre-Incubation (Stabilization):

    • Hand-pick 500 islets under a stereomicroscope.

    • Incubate all islets in KRB buffer with 3 mM glucose for 30 minutes at 37°C.

    • Why: This normalizes the basal secretion rate and washes out endogenous insulin.

  • Batching:

    • Distribute islets into 12-well plates (10 islets/well). Perform in triplicate.

  • Treatment Groups:

    • Group A (Basal Control): 3 mM Glucose + Vehicle.

    • Group B (High Glucose Control): 16.7 mM Glucose + Vehicle.

    • Group C (4-OH-Ile Test): 3 mM Glucose + 4-OH-Ile (200 µM).[4]

    • Group D (4-OH-Ile Stimulated): 16.7 mM Glucose + 4-OH-Ile (200 µM).[5]

    • Group E (SU Toxicity Check): 3 mM Glucose + Glibenclamide (1 µM).

  • Incubation:

    • Incubate for exactly 60 minutes at 37°C.

  • Sampling:

    • Gently collect supernatant. Centrifuge at 1000xg for 5 mins to remove debris.

    • Store supernatant at -20°C for ELISA.

  • Data Analysis:

    • Calculate Fold Stimulation = (Insulin in Treatment) / (Insulin in Group A).

    • Success Criteria: Group E should show high fold stimulation (indicating hypoglycemia risk), while Group C should remain near 1.0 (indicating safety).

Experimental Workflow Diagram

ProtocolWorkflow cluster_treat Treatment Conditions (60 min) Isol Islet Isolation (Collagenase) PreInc Pre-Incubation 30 min @ 3mM Glc Isol->PreInc Sort Batching 10 Islets/Well PreInc->Sort T1 Basal (3mM) + Vehicle Sort->T1 T2 High Glc (16.7mM) + Vehicle Sort->T2 T3 Basal + 4-OH-Ile Sort->T3 T4 High Glc + 4-OH-Ile Sort->T4 T5 Basal + Glibenclamide Sort->T5 ELISA Insulin ELISA Quantification T1->ELISA T2->ELISA T3->ELISA T4->ELISA T5->ELISA Analysis Calculate Fold Change ELISA->Analysis

Figure 2: Step-by-step workflow for the comparative static incubation assay.

Part 5: Conclusion & Recommendation

For drug development programs targeting T2DM:

  • Use Sulfonylureas as positive controls for maximal secretory capacity, but acknowledge their limited clinical utility due to safety concerns.

  • Investigate 4-OH-Ile derivatives if your goal is to develop "smart" secretagogues that preserve

    
    -cell rest at low glucose. The clinical value lies in the uncoupling of potency from hypoglycemia .
    
References
  • Broca, C., et al. (1999). "4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion." American Journal of Physiology-Endocrinology and Metabolism.

  • Sauvaire, Y., et al. (1998). "4-Hydroxyisoleucine: A novel insulinotropic amino acid isolated from fenugreek seeds."[12] Diabetes.[1][2][3][6][8][10][11]

  • Jaiswal, N., et al. (2012). "4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway."[13] European Journal of Nutrition.

  • Avalos-Soriano, A., et al. (2016). "4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity."[7] Molecules.

  • Broca, C., et al. (2004). "Insulinotropic agent ID-1101 (4-hydroxyisoleucine) activates insulin signaling in rat." American Journal of Physiology-Endocrinology and Metabolism.

Sources

A Comparative Guide to Inter-laboratory Validation of 4-Hydroxyisoleucine Quantification: Establishing Robustness in Natural Product Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is the bedrock of reliable and reproducible results. 4-Hydroxyisoleucine, a non-proteinogenic amino acid found primarily in fenugreek seeds (Trigonella foenum-graecum), has garnered significant attention for its potential therapeutic effects, particularly in metabolic disorders.[1][2] As interest in this compound grows, so does the critical need for validated, robust, and transferable analytical methods for its quantification. This guide provides an in-depth comparison of the current analytical methodologies for 4-hydroxyisoleucine, with a special focus on the principles and importance of inter-laboratory validation—a cornerstone of analytical method reliability.

The Imperative of Inter-laboratory Validation in Phytochemical Analysis

While single-laboratory validation establishes the performance of a method under a specific set of conditions, inter-laboratory validation, also known as a collaborative study, is the ultimate test of a method's robustness and transferability. The objective of an analytical method validation is to demonstrate that the method is suitable for its intended purpose.[3] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation.[3][4]

Inter-laboratory studies are designed to determine the precision of an analytical method when performed by different analysts in different laboratories. The key performance indicators in such studies are repeatability (precision within a single laboratory) and reproducibility (precision between laboratories). A lack of publicly available, dedicated inter-laboratory validation studies for 4-hydroxyisoleucine presents a significant challenge to the standardization of its analysis in the pharmaceutical and nutraceutical industries. The complexity and variability of phytochemical compositions in plants can lead to inconsistencies in characterization and isolation.[5]

To illustrate the principles of a collaborative study for a related analyte class, the AOAC INTERNATIONAL has conducted interlaboratory validation studies for the determination of total amino acids in infant formulas and other food matrices.[6][7] Such studies provide a framework for establishing the performance of analytical methods across multiple laboratories, a crucial step towards developing official methods of analysis.

Comparative Analysis of Quantification Methodologies

Several analytical techniques have been employed for the quantification of 4-hydroxyisoleucine, each with its own set of advantages and limitations. The primary methods include High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC) with derivatization and fluorescence or UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers simplicity, cost-effectiveness, and high throughput for the quantification of 4-hydroxyisoleucine in fenugreek extracts.

Experimental Workflow for HPTLC Analysis of 4-Hydroxyisoleucine

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_data Data Analysis Fenugreek Fenugreek Seed Powder Extraction Extraction with Ethanol/Water Fenugreek->Extraction Filtration Filtration Extraction->Filtration Spotting Spotting on HPTLC Plate Filtration->Spotting Standard 4-HIL Standard Solution Standard->Spotting Development Chromatographic Development Spotting->Development Drying Drying Development->Drying Derivatization Ninhydrin Derivatization Drying->Derivatization Scanning Densitometric Scanning Derivatization->Scanning Quantification Quantification Scanning->Quantification

Caption: HPTLC workflow for 4-hydroxyisoleucine quantification.

A representative HPTLC method involves spotting the extracted samples and a standard solution of 4-hydroxyisoleucine onto a silica gel HPTLC plate.[8] The plate is then developed in a suitable mobile phase, such as a mixture of 1-butanol, glacial acetic acid, and water.[8] After development, the plate is dried and derivatized with a visualizing agent like ninhydrin, which reacts with the amino acid to produce a colored spot. The intensity of the spot is then measured using a densitometer, and the concentration of 4-hydroxyisoleucine in the sample is determined by comparing its peak area to that of the standard.

High-Performance Liquid Chromatography (HPLC)

HPLC methods for 4-hydroxyisoleucine typically involve pre-column derivatization to enhance its detection by UV or fluorescence detectors. A common derivatizing agent is o-phthalaldehyde (OPA), which reacts with primary amines to form highly fluorescent isoindole derivatives.

Experimental Workflow for HPLC-Fluorescence Analysis of 4-Hydroxyisoleucine

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Fenugreek Fenugreek Seed Powder Extraction Extraction Fenugreek->Extraction Purification Ion-Exchange Chromatography (optional) Extraction->Purification Derivatization OPA Derivatization Purification->Derivatization Standard 4-HIL Standard Solution Standard->Derivatization Injection HPLC Injection Derivatization->Injection Separation Reversed-Phase Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: HPLC workflow with pre-column derivatization.

The derivatized sample is then injected into a reversed-phase HPLC column and eluted with a suitable mobile phase. The fluorescent derivatives are detected by a fluorescence detector, providing high sensitivity and selectivity. The concentration of 4-hydroxyisoleucine is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the quantification of 4-hydroxyisoleucine, particularly in complex biological matrices like plasma. This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

The analysis is typically performed using a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for retaining and separating polar compounds like amino acids.[9] Following chromatographic separation, the analyte is ionized, and specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode, providing excellent selectivity and minimizing interferences from the matrix.

Performance Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the reported performance characteristics of the different methods for 4-hydroxyisoleucine quantification.

Performance CharacteristicHPTLCHPLC-FluorescenceLC-MS/MS
Linearity (r²) >0.99[8]Not explicitly stated, but linearity is a standard validation parameter.>0.99
Limit of Detection (LOD) 22.5 ng/spot[8]Dependent on derivatization and detector sensitivity.Typically in the low ng/mL range.
Limit of Quantification (LOQ) 160 ng/spot[8]Dependent on derivatization and detector sensitivity.Typically in the low to mid ng/mL range.
Precision (%RSD) <5.5% (repeatability)[8]Generally <15% for intra- and inter-day precision.Generally <15% for intra- and inter-day precision.
Accuracy (% Recovery) Not explicitly stated, but a key validation parameter.Typically within 85-115%.Typically within 85-115%.
Selectivity ModerateHigh with derivatizationVery High
Throughput HighModerateModerate to High
Cost LowModerateHigh

The Path Forward: Towards a Standardized Method

The absence of a formal inter-laboratory study for 4-hydroxyisoleucine quantification underscores a critical gap in the quality control of fenugreek-based products. To ensure consistency and reliability of data across different laboratories and support regulatory compliance, the development of a collaborative study is paramount.

Such a study would involve:

  • Development of a detailed analytical protocol: A single, well-defined method (e.g., HPLC-UV or LC-MS/MS) should be selected and meticulously documented.

  • Preparation and distribution of a homogeneous test material: A well-characterized fenugreek extract or a fortified placebo should be sent to participating laboratories.

  • Statistical analysis of the results: The data from all laboratories would be statistically analyzed to determine the method's repeatability and reproducibility.

Furthermore, the establishment of a proficiency testing (PT) scheme, similar to the PHYTAS scheme for other phytochemicals, would provide a mechanism for laboratories to continuously monitor and improve their performance in 4-hydroxyisoleucine analysis.[10] The availability of a certified reference material (CRM) from a national metrology institute like the National Institute of Standards and Technology (NIST) would also be invaluable for method validation and ensuring the traceability of measurements.[11]

Conclusion

The accurate quantification of 4-hydroxyisoleucine is essential for the development of safe and effective products derived from fenugreek. While several analytical methods with single-laboratory validation data exist, the lack of inter-laboratory validation studies hinders the establishment of a standardized approach. This guide has provided a comparative overview of the current methodologies and highlighted the critical need for collaborative studies to ensure the reliability and transferability of analytical data. By embracing the principles of inter-laboratory validation and working towards the development of standardized methods and reference materials, the scientific and industrial communities can build a solid foundation of trust and confidence in the quality of 4-hydroxyisoleucine-containing products.

References

  • Gharavi Kashani, V., Bashiri Sadr, Z., & Haghighi Jirandeh, T. (2021). 4-Hydroxyisoleucine from Fenugreek: Preparation of high pharmacological strength extract and assay method development. Journal of Pharmacognosy and Phytochemistry, 10(6), 09-12. [Link]

  • Inter-laboratory comparison of HbA1c can effectively improve test consistency of primary medical institutions. (2024). medRxiv. [Link]

  • Jaiswal, N., Maurya, C. K., Singh, S., Singh, D., Kumar, V., & Rao, C. V. (2018). 4-Hydroxyisoleucine Improves Insulin Resistance by Promoting Mitochondrial Biogenesis and Act Through AMPK and Akt Dependent Pathway. Journal of the American College of Nutrition, 37(8), 711–721. [Link]

  • Inter-laboratory comparison of HbA1c can effectively improve test consistency of primary medical institutions. (2024). ResearchGate. [Link]

  • Hajimehdipoor, H., Sadat-Ebrahimi, S. E., Izaddoost, M., Amin, G., & Givi, E. (2010). Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran. Journal of Medicinal Plants, 9(33), 83-89. [Link]

  • Baker, P. R., Schulten, V., & Smith, C. H. (2017). Interlaboratory Comparison of Antibody-Free LC-MS/MS Measurements of C-peptide and Insulin. Clinical chemistry, 63(10), 1637–1646. [Link]

  • Navarro, V. J., Khan, I., Björnsson, E., Seeff, L. B., Serrano, J., & Hoofnagle, J. H. (2017). 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. Molecules (Basel, Switzerland), 21(11), 1596. [Link]

  • Gowtham, B., Kumar, G. V., & Kumar, T. R. (2024). Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes. Journal of research in pharmacy, 28(4), 1649–1660. [Link]

  • Nikhat, S. R., & Sastry, V. H. (2017). extraction and characterization of 4- hydroxyisoleucine from trigonella foenum graecum seeds. Indo American Journal of Pharmaceutical Sciences, 4(06), 1546-1552. [Link]

  • Standard Reference Materials. (n.d.). National Institute of Standards and Technology. [Link]

  • Atanasov, A. G., Zotchev, S. B., Dirsch, V. M., & Supuran, C. T. (2021). Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. Molecules, 26(10), 2905. [Link]

  • Analysis of Phytoconstituent Profile of Fenugreek – Trigonella Foenuem-Graecum L. – Seed Extracts. (2024). ResearchGate. [Link]

  • AOAC SMPR® 2017.011 Standard Method Performance Requirements (SMPRs) for Identification and Quantitation of Free Alpha Amino Acids in Dietary Ingredients and Supplements. (2017). AOAC International. [Link]

  • Fenugreek seed. (n.d.). PubChem. [Link]

  • Proficiency Testing Program. (n.d.). AOAC International. [Link]

  • Determination of Total Amino Acids in Infant Formulas, Adult Nutritionals, Dairy, and Cereal Matrixes by UHPLC–UV: Interlaboratory Validation Study, Final Action 2018.06. (2019). Journal of AOAC INTERNATIONAL. [Link]

  • Current Practices and Challenges in Method Validation. (2017). ResearchGate. [Link]

  • High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. (2021). MDPI. [Link]

  • A randomized double blind placebo controlled trial to assess the safety and efficacy of a patented fenugreek (Trigonella foenum-graecum) seed extract in Type 2 diabetics. (2015). Phytotherapy research : PTR, 29(9), 1378–1385. [Link]

  • Exploring the Role of Phytochemical Classes in the Biological Activities of Fenugreek (Trigonella feonum graecum): A Comprehensive Analysis Based on Statistical Evaluation. (2023). MDPI. [Link]

  • Proficiency testing programs - FOOD. (n.d.). Bipea. [Link]

  • Standardised methods for amino acid analysis of food. (2013). Nutrition Research Reviews, 26(1), 1-14. [Link]

  • Current issues in Authentication and Quality control of Natural Products. (2014). Update Publishing House. [Link]

  • FENUGREEK SEED. (n.d.). Global Substance Registration System. [Link]

  • Free amino acids in botanicals and botanical preparations. (2007). Journal of AOAC International, 90(4), 933–945. [Link]

  • Challenges in Medicinal and Aromatic Plants DNA Barcoding—Lessons from the Lamiaceae. (2022). MDPI. [Link]

  • Total Amino Acids by UHPLC-UV in Infant Formulas and Adult Nutritionals, First Action 2018.06. (n.d.). NQAC Dublin. [Link]

  • Challenges in natural product-based drug discovery assisted with in silico-based methods. (2023). Frontiers in Pharmacology, 14, 1159473. [Link]

  • NIST Standard Reference Materials® 2023 Catalog. (2023). National Institute of Standards and Technology. [Link]

  • Section II. Methods and Conventions of Nutrient Analysis. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

  • Phytochemical analysis and anti-microbial activity of Trigonella foenumgracum (Methi seeds). (2016). Journal of Medicinal Plants Studies, 4(4), 209-212. [Link]

  • Phytochemical Testing Methodologies and Principles for Preliminary Screening/ Qualitative Testing. (2024). ResearchGate. [Link]

  • SignalP 6.0. (n.d.). DTU Health Tech. [Link]

  • Catalog. (n.d.). National Institute of Standards and Technology. [Link]

  • Ultrasonic-assisted extraction of fenugreek flavonoids and its geographical-based comparative evaluation using green UHPLC-DAD analysis. (2023). PLoS ONE, 18(3), e0283489. [Link]

  • Comparative Investigation of Amino Acids Content in the Dry Extracts of Juno bucharica, Gladiolus Hybrid Zefir, Iris Hungarica, Iris Variegata and Crocus Sativus Raw Materials of Ukrainian Flora. (2022). MDPI. [Link]

  • ChEMBL. (n.d.). EMBL-EBI. [Link]

Sources

Technical Guide: Validation of 4-Hydroxyisoleucine as a Specific Biomarker for Fenugreek Intake

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the validation of Trigonella foenum-graecum (Fenugreek) intake, the selection of a biomarker is critical for distinguishing genuine therapeutic exposure from dietary noise. While Trigonelline and Sotolon are frequently cited, they suffer from significant cross-reactivity (e.g., coffee consumption) and volatility issues, respectively.

4-Hydroxyisoleucine (4-HIL) , a non-proteinogenic amino acid branched-chain derivative, stands out as the superior biomarker. It is unique to the Trigonella genus, exhibits high bioavailability with a distinct pharmacokinetic (PK) profile in humans, and correlates directly with the insulinotropic mechanism of action. This guide outlines the validation hierarchy, comparing 4-HIL against standard alternatives, and provides a validated HILIC-MS/MS protocol for its quantification in human plasma.

Comparative Analysis: 4-HIL vs. Alternatives

The following analysis evaluates the three primary candidates for fenugreek intake validation.

Table 1: Biomarker Performance Matrix
Feature4-Hydroxyisoleucine (4-HIL) Trigonelline Sotolon
Chemical Class Non-proteinogenic Amino AcidPyridine AlkaloidLactone (Furanone)
Specificity High (Unique to Trigonella spp.)Low (High levels in coffee, peas, lentils)Medium (Found in Lovage, aged Sake, Madeira wine)
Bioavailability High (Rapid absorption, Tmax ~0.5–2h)High, but confounded by dietary backgroundVariable (Passes unchanged, responsible for odor)
Stability Stable in plasma/urine at -80°CStable, but hygroscopicVolatile (Evaporates; difficult to quantify precisely)
Primary Utility Quantitative Clinical Biomarker Botanical Fingerprinting (Quality Control)Sensory Analysis (Flavor/Odor)
Limit of Detection ~20–50 ng/mL (LC-MS/MS)~10 ng/mL~23 µg/L (Odor threshold is lower)
Expert Insight on Causality
  • Why Trigonelline Fails Clinical Validation: While abundant, trigonelline is a major metabolite of niacin metabolism and is present in significant quantities in roasted coffee beans. In a clinical trial, a participant drinking a morning espresso would generate a false positive for fenugreek intake if trigonelline were the sole marker.

  • Why 4-HIL Succeeds: 4-HIL is not present in mammalian proteomes or common dietary staples. Its detection in plasma provides a binary confirmation of fenugreek exposure with a quantitative correlation to dose.

Scientific Validation & Pharmacokinetics[1][2][3][4]

To validate 4-HIL as a biomarker, one must understand its behavior in the human body. The following data summarizes the pharmacokinetic profile derived from recent human volunteer studies (150mg single dose).

Table 2: Human Pharmacokinetic Profile of 4-HIL[3]
ParameterValue (Mean ± SD)Interpretation
Tmax (Time to Max Conc.)0.5 – 2.0 hoursRapidly absorbed; ideal for acute intake monitoring.
Cmax (Max Concentration)~1590 – 2420 ng/mLDetectable range is well above LC-MS/MS LOD.
Half-life (t1/2) ~3 – 5 hoursRequires specific sampling windows (0–12h post-dose).
EC50 (Glucose Lowering)~1.50 µg/mLThe biomarker level correlates with therapeutic effect.

Critical Mechanism: 4-HIL acts as a glucose-dependent insulin secretagogue.[1][2] Unlike sulfonylureas, it does not cause hypoglycemia in normoglycemic conditions, making it a safer target for drug development.

Experimental Protocol: HILIC-MS/MS Quantification

Disclaimer: This protocol is designed for research use. Standard precautions for handling biological fluids (Biosafety Level 2) must be observed.

Principle

Due to the high polarity of 4-HIL (logP < 0), Reverse Phase (C18) chromatography yields poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the mandatory separation mode to separate 4-HIL from endogenous plasma interferences.

Reagents & Materials[3][5]
  • Analyte: 4-Hydroxyisoleucine standard (>98% purity).

  • Internal Standard (IS): L-Isoleucine-d10 (Preferred) or Homatropine (Alternative per literature).

  • Column: SeQuant® ZIC®-cHILIC (50 mm × 2.1 mm, 3 µm) or equivalent zwitterionic HILIC phase.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][4]

Step-by-Step Workflow
  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of human plasma into a 1.5 mL tube.

    • Add 10 µL of Internal Standard working solution (5 µg/mL).

    • Add 300 µL of ice-cold Acetonitrile (Precipitating agent).

    • Vortex vigorously for 60 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to an HPLC vial.

  • LC-MS/MS Parameters:

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 2–5 µL.

    • Gradient: Isocratic 20% A / 80% B (or gradient starting at 90% B down to 50% B).

    • Run Time: ~3.5 to 5.0 minutes.

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Positive (+).

    • Transition (Quantifier): m/z 148.1 → 102.1 (Loss of HCOOH).

    • Transition (Qualifier): m/z 148.1 → 84.1 or 148.1 → 56.1.

    • IS Transition: Dependent on selection (e.g., Homatropine m/z 276.1 → 142.2).[3]

Self-Validating Quality Control
  • Linearity: Calibration curve must range from 50 ng/mL to 2000 ng/mL (

    
    ).
    
  • Recovery: Spike plasma at low, mid, and high levels. Acceptance criteria: 85–115% recovery.

  • Matrix Effect: Compare slope of standard curve in solvent vs. extracted plasma. If suppression >20%, switch to isotopic internal standard.

Visualizations

Diagram 1: The Bioanalytical Workflow

This diagram illustrates the logical flow from sample collection to data output, highlighting critical control points.

G Sample Human Plasma (Contains 4-HIL) Precip Protein Precipitation (ACN + 0.1% FA) Sample->Precip Add IS Centrifuge Centrifugation (10,000g, 10 min) Precip->Centrifuge Supernatant Supernatant Extraction (Removal of Proteins) Centrifuge->Supernatant HILIC HILIC Separation (ZIC-cHILIC Column) Supernatant->HILIC Inject 5µL MS MS/MS Detection (ESI+, m/z 148.1 -> 102.1) HILIC->MS Elution Data Quantification (ng/mL) MS->Data

Caption: Validated HILIC-MS/MS workflow for 4-HIL quantification in plasma.

Diagram 2: Biomarker Decision Logic

A decision tree for researchers to select the appropriate marker based on study goals.

DecisionMatrix Start Study Objective? Clinical Clinical/PK Study (Human Plasma) Start->Clinical QC Raw Material QC (Seed Powder) Start->QC Sensory Flavor/Odor Analysis Start->Sensory Use4HIL USE 4-HIL (High Specificity) Clinical->Use4HIL Avoids Coffee Interference UseTrig USE Trigonelline (High Abundance) QC->UseTrig Cost Effective UseSoto USE Sotolon (Odor Active) Sensory->UseSoto Volatile

Caption: Decision matrix for selecting Fenugreek biomarkers based on application.

References

  • Velpandian, T., et al. (2025). Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes. Indian Journal of Pharmacology.

  • Gowtham, L., et al. (2022). Hydrophilic interaction LC-MS/MS method to avoid endogenous interference in the analysis of 4-hydroxy isoleucine from dietary supplementation of fenugreek.[5] Journal of Separation Science.

  • Faisal, et al. (2024). Characterization of bioactive compounds in fenugreek genotypes in varying environments: diosgenin, trigonelline, and 4-hydroxyisoleucine.[6][7] Frontiers in Plant Science.

  • Fuller, S., & Stephens, J. M. (2015). Diosgenin, 4-Hydroxyisoleucine, and Fiber from Fenugreek: Mechanisms of Action and Potential Effects on Metabolic Syndrome. Advances in Nutrition.

  • Kiss, B., et al. (2010). Investigation of the botanical origin of 4-hydroxyisoleucine in fenugreek. Phytochemical Analysis.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-amino-4-hydroxy-3-methylpentanoic acid
Reactant of Route 2
(2S)-2-amino-4-hydroxy-3-methylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.